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  • Product: 4-Methyl-1-(L-alanyl)-piperazine 2HCl
  • CAS: 245487-62-1

Core Science & Biosynthesis

Foundational

The Structural Elucidation of 4-Methyl-1-(L-alanyl)-piperazine Dihydrochloride: A Comprehensive Analytical Whitepaper

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Scientists. Executive Summary & Molecular Architecture The synthesis and characterization of piperazine-containing heterocycli...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Scientists.

Executive Summary & Molecular Architecture

The synthesis and characterization of piperazine-containing heterocyclic compounds represent a cornerstone of modern medicinal chemistry, given their ubiquitous presence in biologically active pharmacophores[1]. 4-Methyl-1-(L-alanyl)-piperazine dihydrochloride (Formula: C8​H17​N3​O⋅2HCl ) is a highly polar, water-soluble amide derivative. Structurally, it comprises a 4-methylpiperazine core linked via an amide bond at the N1 position to an L-alanyl moiety. The molecule exists as a dihydrochloride salt, meaning both the primary amine of the amino acid residue and the tertiary amine of the piperazine ring are protonated under physiological and standard analytical conditions.

Elucidating this structure requires a synergistic, multidimensional analytical approach[1]. Because the molecule contains a chiral center, a basic tertiary amine, a primary amine salt, and an amide linkage with restricted rotation, standard 1D techniques are insufficient. This whitepaper details the causal logic and self-validating protocols required to unambiguously confirm its structural identity, connectivity, and stereochemistry.

Workflow A Sample Prep (Dihydrochloride Salt) B HRMS (ESI-TOF) Exact Mass & Formula A->B C 1D/2D NMR Connectivity & Conformation A->C D FT-IR Functional Groups A->D E Chiral HPLC Stereocenter Verification A->E

Fig 1. Multidimensional analytical workflow for 4-Methyl-1-(L-alanyl)-piperazine 2HCl elucidation.

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Dynamics

To establish the elemental composition, High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) is the gold standard for polar, salt-form piperazine derivatives[2].

Causality in Technique Selection: ESI is a "soft" ionization technique. Hard ionization (like Electron Impact) would obliterate the fragile amide bond and the aliphatic chains. ESI-TOF (Time-of-Flight) allows for the detection of the intact protonated free base [M+H]+ while providing sub-5 ppm mass accuracy, which is critical for differentiating isobaric interferences[2].

Upon collision-induced dissociation (CID) in MS/MS mode, protonated piperazine amides follow predictable fragmentation pathways[3]. The most labile bond is the amide linkage. Cleavage yields a 4-methylpiperazine fragment and an alanyl acylium ion. The acylium ion further degrades via the neutral loss of carbon monoxide ( CO ).

Fragmentation M [M+H]+ m/z 172.1445 F1 4-Methylpiperazine Ion m/z 101.0968 M->F1 Amide Cleavage F2 Alanyl Acylium Ion m/z 72.0444 M->F2 Amide Cleavage NL Neutral Loss -CO (28 Da) F2->NL -CO F3 Iminium Ion m/z 44.0500 NL->F3

Fig 2. Proposed ESI-MS/MS collision-induced fragmentation pathway for the protonated molecular ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (1D and 2D) provides the definitive proof of atomic connectivity[4]. For 4-Methyl-1-(L-alanyl)-piperazine 2HCl, solvent selection is critical.

Causality in Solvent Selection: While the salt is highly soluble in D2​O , deuterium exchange will mask the critical NH3+​ and NH+ protons. Therefore, anhydrous DMSO-d6​ is utilized. DMSO-d6​ slows proton exchange sufficiently to observe the broad singlets of the protonated amines, confirming the dihydrochloride state.

1H and 13C NMR Signatures

The amide bond in piperazine derivatives possesses partial double-bond character due to resonance. This restricts rotation around the N1−C=O bond on the NMR timescale at room temperature[5]. Consequently, the piperazine CH2​ protons split into complex, non-equivalent multiplets rather than simple triplets.

  • L-Alanyl Moiety: The chiral α -carbon proton appears as a distinct quartet (or complex multiplet due to NH3+​ coupling) shifted downfield ( ∼4.5 ppm ) due to the electron-withdrawing carbonyl and protonated amine. The adjacent methyl group is a sharp doublet ( ∼1.4 ppm ).

  • Piperazine Core: The N4-methyl group appears as a singlet, pushed downfield ( ∼2.8 ppm ) due to the protonation of the N4 tertiary amine.

2D NMR (COSY & HMBC) Connectivity

To definitively prove that the L-alanyl group is attached to the piperazine ring (and not existing as an unreacted mixture), Heteronuclear Multiple Bond Correlation (HMBC) is employed. A cross-peak between the piperazine N1-CH2​ protons and the alanyl carbonyl carbon ( ∼168 ppm ) confirms the covalent amide linkage[5].

NMR C_carbonyl C=O (168 ppm) N1_pip N1 (Pip) C_carbonyl->N1_pip Amide Bond CH_alpha CH (4.5 ppm) CH_alpha->C_carbonyl 1J (Connectivity) CH_alpha->C_carbonyl HMBC (2J C-H) CH3_ala CH3 (1.4 ppm) CH3_ala->CH_alpha COSY (3J H-H) CH2_pip CH2 (Pip) N1_pip->CH2_pip 1J (Connectivity) CH2_pip->C_carbonyl HMBC (3J C-H)

Fig 3. Key 2D NMR (COSY and HMBC) correlations establishing the L-alanyl to piperazine linkage.

Quantitative Data Summary

The following table synthesizes the expected quantitative analytical data required to validate the structure of 4-Methyl-1-(L-alanyl)-piperazine 2HCl.

Analytical TechniqueParameter / SignalExpected Value / AssignmentStructural Significance
HRMS (ESI-TOF) [M+H]+ Exact Mass 172.1445 m/z ( ±5 ppm )Confirms free base formula C8​H17​N3​O
HRMS (MS/MS) Primary Fragments 101.09 m/z,72.04 m/z Confirms amide linkage cleavage
1 H NMR ( DMSO-d6​ ) δ 1.40 ppm (3H, d, J=7 Hz) Alanyl −CH3​ Confirms alanine side chain
1 H NMR ( DMSO-d6​ ) δ 2.80 ppm (3H, s) Piperazine N-CH3​ Confirms N-methylation
1 H NMR ( DMSO-d6​ ) δ 8.5 ppm (3H, br s) −NH3+​ Confirms primary amine salt
13 C NMR ( DMSO-d6​ ) δ 168.5 ppm Amide C=O Confirms carbonyl environment
FT-IR (ATR) 1640−1660 cm−1 Amide I Band ( C=O stretch)Validates tertiary amide presence
FT-IR (ATR) 2800−3000 cm−1 (Broad) N-H+ / C-H stretchingCharacteristic of amine hydrochlorides

Standardized Experimental Protocols

To ensure a self-validating system, the following protocols must be strictly adhered to. Every step is designed to eliminate false positives (e.g., unreacted starting materials mimicking the final product).

Protocol A: NMR Sample Preparation & Acquisition
  • Desiccation: Dry 15 mg of the 4-Methyl-1-(L-alanyl)-piperazine 2HCl sample under high vacuum at 40∘C for 12 hours to remove hygroscopic water, which would otherwise obscure the DMSO-d6​ spectrum.

  • Solvation: Dissolve the dried sample in 0.6 mL of anhydrous DMSO-d6​ (containing 0.03% v/v TMS as an internal standard) in a standard 5 mm NMR tube.

  • 1D Acquisition: Acquire the 1H spectrum at 400 MHz (minimum) using a 30∘ pulse angle, 16 scans , and a relaxation delay (D1) of 2 seconds .

  • 2D HMBC Acquisition: Acquire the HMBC spectrum optimized for long-range nJCH​ couplings ( 8 Hz ). Ensure the spectral window covers 0−12 ppm in F2 ( 1H ) and 0−200 ppm in F1 ( 13C ).

  • Validation: Check for the absence of a free carboxylic acid peak ( ∼12 ppm ) to rule out unreacted L-alanine.

Protocol B: Chiral HPLC for Stereochemical Verification

Because NMR and MS cannot distinguish between D- and L-alanine derivatives without chiral derivatization, Chiral HPLC is mandatory.

  • Column Selection: Utilize a Daicel Chiralpak® IG column ( ).

  • Mobile Phase: Prepare an isocratic mixture of Hexane / Isopropanol / Diethylamine ( 80:20:0.1 v/v/v ). Causality: Diethylamine suppresses the ionization of the basic piperazine nitrogens, preventing peak tailing.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of mobile phase. Inject .

  • Detection: Monitor UV absorbance at 210 nm (amide bond absorbance).

  • Validation: Spike the sample with a known racemic standard (D/L-alanyl-piperazine). A single peak confirms enantiomeric purity (L-isomer), whereas peak splitting indicates racemization during synthesis.

References

  • Haramaya University Institutional Repository. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF NOVEL 1,4-DISUBSTITUTED PIPERAZINE DERIVATIVES. HrU-IR.[Link]

  • ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications.[Link]

  • Auburn University. Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. AUrora.[Link]

  • Taylor & Francis. Synthesis and characterization of some 2-quinonyl piperazine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements.[Link]

Sources

Exploratory

Mechanism of Action: 4-Methyl-1-(L-alanyl)-piperazine 2HCl as a Privileged Prodrug Linker and Pharmacokinetic Enhancer

Executive Summary 4-Methyl-1-(L-alanyl)-piperazine 2HCl is a highly specialized peptidomimetic building block and model prodrug linker. It represents the strategic fusion of an N-methylpiperazine pharmacophore[1] with an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-1-(L-alanyl)-piperazine 2HCl is a highly specialized peptidomimetic building block and model prodrug linker. It represents the strategic fusion of an N-methylpiperazine pharmacophore[1] with an L-alanyl enzymatic trigger. This technical whitepaper dissects its mechanism of action (MoA), focusing on its dual utility in modern drug development: exploiting intestinal peptide transporters (PEPT1) for vectorized absorption and leveraging Aminopeptidase N (APN/CD13) for targeted bioactivation[2].

Structural Rationale and Physicochemical Engineering

The rational design of 4-Methyl-1-(L-alanyl)-piperazine 2HCl addresses common pharmacokinetic liabilities—such as poor aqueous solubility and low intestinal permeability—frequently encountered in small-molecule APIs.

  • The Piperazine Scaffold : Piperazine rings are ubiquitous in medicinal chemistry, acting as privileged structures to tune lipophilicity, basicity, and target affinity[3]. The N-methylpiperazine moiety specifically provides a highly basic tertiary amine (pKa ~9.0)[1].

  • The L-Alanyl Trigger : The attachment of L-alanine via an amide bond to the N1 position of the piperazine ring creates a highly specific recognition motif for membrane alanyl aminopeptidase (APN), a zinc-dependent metallopeptidase overexpressed in the intestinal brush border and various tumor microenvironments[2].

  • Salt Formation : The dihydrochloride (2HCl) formulation protonates both the primary amine of the L-alanyl moiety and the N4 tertiary amine of the piperazine. This dual-protonation locks the molecule in a highly water-soluble, crystalline state, making it an ideal candidate for both oral and intravenous formulations.

Quantitative Data Presentation: Physicochemical Shift

The following table summarizes the physicochemical advantages gained by utilizing the L-alanyl-piperazine 2HCl motif compared to a standard basic pharmacophore.

PropertyN-Methylpiperazine4-Methyl-1-(L-alanyl)-piperazine 2HClCausality / Impact in Drug Design
Molecular Weight 100.16 g/mol [1]~244.16 g/mol (salt form)Increased molecular bulk is offset by the thermodynamic stability of the salt.
Physical State Corrosive Liquid[1]Crystalline SolidEnhances shelf-life stability and enables solid-dose formulation viability.
Ionization (pKa) ~9.0~9.0 (piperazine), ~8.0 (amine)Dual protonation at physiological pH (7.4) ensures maximum solvation.
Aqueous Solubility Miscible>100 mg/mLPrevents GI precipitation; ideal for high-concentration IV bolus formulations.
Enzymatic Target NoneAminopeptidase N (APN/CD13)[2]Enables targeted enzymatic cleavage and controlled payload release.

Mechanism of Action: The Triphasic Pathway

The MoA of this compound serves as a blueprint for amino acid-piperazine prodrug strategies. It operates via a triphasic pharmacokinetic pathway:

  • Phase 1: Vectorized Apical Transport : The free alpha-amino group and the amide bond mimic a natural dipeptide. This structural mimicry allows the molecule to act as a high-affinity substrate for the proton-coupled oligopeptide transporter 1 (PEPT1) located on the apical membrane of enterocytes, entirely bypassing the limitations of passive lipid diffusion.

  • Phase 2: Systemic Solubilization : Upon basolateral efflux into the systemic circulation, the 2HCl salt ensures the molecule remains fully solvated, preventing precipitation in the plasma and ensuring uniform tissue distribution.

  • Phase 3: APN-Mediated Cleavage : The ubiquitous distribution of APN (CD13) in the blood and target tissues initiates bioactivation. The zinc ion in the APN active site coordinates the carbonyl oxygen of the amide bond, while the enzyme's S1 binding pocket specifically accommodates the small, hydrophobic methyl side chain of the L-alanine residue[4]. Hydrolysis of the amide bond releases the free N-methylpiperazine derivative and L-alanine, yielding the active pharmacological payload.

MoA A Oral Administration Prodrug (2HCl Salt) B Intestinal Lumen High Aqueous Solubility A->B Dissolution C PEPT1 Transporter (Apical Membrane) B->C Uptake D Systemic Circulation (Prodrug Distribution) C->D Basolateral Efflux E Aminopeptidase N (CD13) Enzymatic Cleavage D->E Target Tissue F Active API Release + Linker Byproduct E->F Hydrolysis

Triphasic Mechanism of Action: Absorption, Distribution, and APN-Mediated Cleavage.

Experimental Methodologies: Self-Validating Workflows

To validate the MoA of 4-Methyl-1-(L-alanyl)-piperazine 2HCl or its derivatives, researchers must employ rigorous, self-validating in vitro models. The following protocols are designed to confirm both enzymatic liability and transporter affinity.

Protocol 1: In Vitro Aminopeptidase N Cleavage Kinetics

Objective : Quantify the rate of amide bond hydrolysis by recombinant human APN. Causality : Establishing the half-life ( t1/2​ ) of the L-alanyl cleavage dictates the in vivo release profile. A cleavage rate that is too fast results in premature systemic release, while a rate that is too slow leads to poor efficacy.

Step-by-Step Methodology :

  • Buffer Preparation : Prepare a 10 µM solution of 4-Methyl-1-(L-alanyl)-piperazine 2HCl in 50 mM Tris-HCl buffer (pH 7.4). Supplement the buffer with 10 µM ZnCl₂; this is critical because APN is a zinc-dependent metallopeptidase, and zinc depletion will artificially halt cleavage[2].

  • Enzymatic Incubation : Add recombinant human APN (0.5 µg/mL final concentration) to the substrate solution and incubate in a shaking water bath at 37°C.

  • Sampling & Quenching : Extract 50 µL aliquots at predefined time points (0, 15, 30, 60, and 120 minutes). Immediately quench the enzymatic reaction by adding 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard.

  • Protein Precipitation : Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Filter the resulting supernatant through a 0.22 µm PTFE membrane.

  • LC-MS/MS Quantification : Analyze the filtrate via LC-MS/MS, monitoring the MRM transitions for the disappearance of the parent mass and the appearance of the N-methylpiperazine fragment.

Workflow S1 Step 1: Prepare Prodrug + APN Buffer S2 Step 2: Incubate at 37°C (Time-course) S1->S2 S3 Step 3: Quench with Acetonitrile S2->S3 S4 Step 4: Centrifuge & Filter (0.22 µm) S3->S4 S5 Step 5: LC-MS/MS Quantification S4->S5

Self-validating LC-MS/MS workflow for in vitro Aminopeptidase N cleavage kinetics.
Protocol 2: Caco-2 Permeability and PEPT1 Validation

Objective : Confirm active transport via the PEPT1 transporter. Causality : Differentiating between passive transcellular diffusion and active transport is critical for predicting non-linear oral bioavailability and potential food-drug interactions.

Step-by-Step Methodology :

  • Cell Culture : Seed Caco-2 cells on Transwell polycarbonate inserts and culture for 21 days to form fully polarized, differentiated monolayers (TEER > 300 Ω·cm²).

  • Gradient Establishment : Pre-incubate the apical chamber with MES buffer (pH 6.0) and the basolateral chamber with HBSS (pH 7.4) to establish the proton gradient required by the PEPT1 symporter.

  • Competitive Dosing : Dose the apical chamber with 100 µM of the compound. Run a parallel control well dosed with 100 µM of the compound plus 10 mM Gly-Sar (a known competitive inhibitor of PEPT1).

  • Analysis : Measure basolateral appearance over 2 hours via LC-MS/MS. A significant reduction in the apparent permeability coefficient ( Papp​ ) in the presence of Gly-Sar validates PEPT1-mediated active transport.

References

  • 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC. National Institutes of Health (NIH).[Link]

  • N-Methylpiperazine. Wikipedia.[Link]

  • A structural insight into the P1-S1 binding mode of diaminoethylphosphonic and phosphinic acids, selective inhibitors of alanine aminopeptidases - PMC. National Institutes of Health (NIH).[Link]

  • Expected substrate-binding models of aminopeptidase N. ResearchGate.[Link]

Sources

Foundational

A Comprehensive Technical Guide to 4-Methyl-1-(L-alanyl)-piperazine Dihydrochloride: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides an in-depth exploration of 4-Methyl-1-(L-alanyl)-piperazine dihydrochloride, a piperazine derivative with potential applications in drug discovery and development. While a specific...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of 4-Methyl-1-(L-alanyl)-piperazine dihydrochloride, a piperazine derivative with potential applications in drug discovery and development. While a specific CAS number for this compound is not readily found in public databases, suggesting its status as a novel or less-common chemical entity, this document outlines its probable chemical identity, a proposed synthetic pathway, and comprehensive analytical methodologies for its characterization. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical, field-proven insights into the handling and evaluation of this and similar classes of compounds. All protocols are designed as self-validating systems to ensure scientific integrity.

Chemical Identity and Physicochemical Properties

Based on its nomenclature, 4-Methyl-1-(L-alanyl)-piperazine dihydrochloride is the hydrochloride salt of an amide formed between L-alanine and 1-methylpiperazine.

Structural Elucidation

The proposed chemical structure is depicted below. The core of the molecule is a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions.[1] One nitrogen atom is substituted with a methyl group, and the other is acylated with the amino acid L-alanine. The dihydrochloride salt form indicates that both nitrogen atoms of the piperazine ring are protonated.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation Boc_Ala Boc-L-alanine Coupling Coupling Agent (e.g., HATU, HOBt) Boc_Ala->Coupling N_Me_Pip 1-Methylpiperazine N_Me_Pip->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Formation of Amide Bond Solvent_Base Solvent: DMF Base: DIPEA Solvent_Base->Coupling Deprotection_Reagent Reagent: HCl in Dioxane Intermediate->Deprotection_Reagent Removal of Boc Group Free_Amine 4-Methyl-1-(L-alanyl)-piperazine Deprotection_Reagent->Free_Amine Removal of Boc Group Salt_Formation_Reagent Reagent: Ethanolic HCl Free_Amine->Salt_Formation_Reagent Protonation Final_Product 4-Methyl-1-(L-alanyl)-piperazine Dihydrochloride Salt_Formation_Reagent->Final_Product Protonation

Caption: Proposed synthetic workflow for 4-Methyl-1-(L-alanyl)-piperazine Dihydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl (S)-(1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl)carbamate (Protected Intermediate)

  • To a solution of Boc-L-alanine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 1-methylpiperazine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 4-Methyl-1-(L-alanyl)-piperazine Dihydrochloride (Final Product)

  • Dissolve the purified protected intermediate in a minimal amount of a suitable solvent such as dioxane or methanol.

  • Add a solution of hydrochloric acid in dioxane (e.g., 4 M) or ethanolic HCl in excess.

  • Stir the mixture at room temperature for 2-4 hours.

  • The product is expected to precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold non-polar solvent like diethyl ether, and dry under vacuum to yield the final product. [2]

Analytical Characterization

A comprehensive analytical approach is crucial for confirming the identity, purity, and stability of the synthesized compound. Various analytical methods are available for the estimation of piperazine and its derivatives.

Spectroscopic and Spectrometric Analysis
TechniqueExpected ObservationsPurpose
¹H NMR Signals corresponding to the methyl protons of the alanine and piperazine moieties, methylene protons of the piperazine ring, and the alpha-proton of the alanine backbone.Structural confirmation and purity assessment.
¹³C NMR Resonances for all unique carbon atoms, including the carbonyl carbon of the amide bond.Confirmation of the carbon skeleton.
Mass Spectrometry (MS) A molecular ion peak corresponding to the free base of the compound.Determination of molecular weight.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amine), C=O stretching (amide), and C-H stretching.Identification of functional groups.
Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of pharmaceutical compounds. [3][4] HPLC Method Parameters (Suggested):

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Detection: UV at 210-220 nm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

This method allows for the separation and quantification of the main compound from any impurities or starting materials.

Applications in Drug Development

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable physicochemical properties and ability to interact with various biological targets. [5][6][7]Piperazine derivatives have shown a broad spectrum of biological activities, including anticancer, antibacterial, and anthelmintic properties. [8][9][10][11] The incorporation of the L-alanine moiety introduces a chiral center and a primary amine, which can serve as key interaction points with biological targets or be used for further chemical modification. The 4-methyl group on the piperazine can enhance metabolic stability and modulate basicity.

Safety and Handling

Piperazine and its salts can be corrosive and cause skin and eye burns. [12][13]Piperazine dihydrochloride may be toxic to the upper respiratory tract and skin. [14]

General Handling Precautions
  • Handle in a well-ventilated area or under a chemical fume hood. [15][16]* Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [14][15]* Avoid breathing dust. [12][14]* In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. [12][14][17]* Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [14][15]

First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. [12][14]* Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. [12][14]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [12][15]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [12][14][15]

Conclusion

While 4-Methyl-1-(L-alanyl)-piperazine dihydrochloride appears to be a novel chemical entity, its synthesis and characterization can be reliably achieved through established chemical and analytical principles. The presence of the versatile piperazine scaffold suggests its potential as a valuable building block in the design and discovery of new therapeutic agents. This guide provides a foundational framework for its synthesis, analysis, and safe handling, encouraging further investigation into its biological properties and applications.

References

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 1-Methyl-4-(4-piperidinyl)piperazine.
  • Fisher Scientific. (2025).
  • Apollo Scientific. (n.d.). Safety Data Sheet: 4-Methylpiperazine-1-carbonyl chloride hydrochloride.
  • Spectrum Chemical. (2007).
  • Thermo Fisher Scientific. (2026).
  • Sigma-Aldrich. (n.d.). 4-Methyl-1-piperazinecarbonyl chloride 97.
  • Al-khalidi, A. S. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
  • Kumar, S., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Drug Delivery and Therapeutics, 8(1), 73-78.
  • CN115124457B. (2022). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Wikipedia. (n.d.). Piperazine.
  • NOAA. (n.d.). PIPERAZINE DIHYDROCHLORIDE. CAMEO Chemicals.
  • ChemicalBook. (n.d.). 1-(4-METHYLBENZYL)PIPERAZINE CAS#: 23173-57-1.
  • Slanina, Z., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2174.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • De Ruiter, J., & Noggle, F. T. (2010). A GC-MS method for the separation and identification of piperazines and congeners in street samples. Analytical Methods, 2(4), 414-422.
  • NeuroQuantology. (2023).
  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). Piperazines.
  • PubMed. (2007).
  • Scholars Central. (n.d.).
  • JOCPR. (n.d.).
  • ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine.
  • ChemicalBook. (2026). 1-(4-METHYLPHENYL)PIPERAZINE | 39593-08-3.
  • NextSDS. (n.d.). 1-(1-methyl-1H-imidazol-2-yl)
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Semantic Scholar. (2024).

Sources

Exploratory

In-Depth Technical Guide: 4-Methyl-1-(L-alanyl)-piperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Methyl-1-(L-alanyl)-piperazine Dihydrochloride, a piperazine derivative of interest in...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-1-(L-alanyl)-piperazine Dihydrochloride, a piperazine derivative of interest in medicinal chemistry and drug development. The guide details the fundamental physicochemical properties of this compound, including its molecular formula and weight, and outlines a conceptual synthetic pathway. Furthermore, it discusses potential applications and provides a framework for its characterization, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents.

Core Molecular Attributes

The foundational step in the characterization of any novel compound is the precise determination of its molecular formula and weight. These parameters are critical for subsequent analytical procedures, including quantitative analysis, and for understanding its stoichiometric relationships in chemical reactions.

Molecular Formula

The chemical structure of 4-Methyl-1-(L-alanyl)-piperazine is a composite of three key components: a 4-methylpiperazine ring, an L-alanyl group, and two hydrochloride moieties. To determine the molecular formula, we first consider the constituent parts:

  • 4-Methylpiperazine : This heterocyclic amine has the molecular formula C₅H₁₂N₂.

  • L-Alanyl group : Derived from the amino acid L-alanine (C₃H₇NO₂), the L-alanyl group is formed by the removal of a hydroxyl (-OH) group from the carboxylic acid functionality to form an amide linkage. This results in a formula of C₃H₅NO.

The free base, 4-Methyl-1-(L-alanyl)-piperazine, is formed through an amide bond between the L-alanyl group and the nitrogen atom at the 1-position of the 4-methylpiperazine ring. The molecular formula of the free base is therefore the sum of the atoms from both components:

C₅H₁₂N₂ + C₃H₅NO → C₈H₁₇N₃O

The final compound is a dihydrochloride salt, meaning two molecules of hydrochloric acid (HCl) are associated with the free base. The addition of two HCl molecules brings the final molecular formula to:

C₈H₁₇N₃O · 2HCl or C₈H₁₉Cl₂N₃O

Molecular Weight

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula.

  • Molecular Weight of 4-Methylpiperazine (C₅H₁₂N₂) :

    • (5 × 12.01 g/mol ) + (12 × 1.01 g/mol ) + (2 × 14.01 g/mol ) = 100.16 g/mol

  • Molecular Weight of L-Alanine (C₃H₇NO₂) : 89.09 g/mol .[1] The L-alanyl group's weight is calculated by subtracting the weight of a hydroxyl group (17.01 g/mol ), resulting in 72.08 g/mol .

  • Molecular Weight of 4-Methyl-1-(L-alanyl)-piperazine (C₈H₁₇N₃O) :

    • 100.16 g/mol + 72.08 g/mol = 172.24 g/mol

  • Molecular Weight of Hydrochloric Acid (HCl) : Approximately 36.46 g/mol .[2][3]

  • Molecular Weight of 4-Methyl-1-(L-alanyl)-piperazine 2HCl :

    • 172.24 g/mol + (2 × 36.46 g/mol ) = 245.16 g/mol

This calculated molecular weight is a critical parameter for experimental design, including the preparation of solutions of known molarity and the interpretation of mass spectrometry data.

ComponentMolecular FormulaMolecular Weight ( g/mol )
4-MethylpiperazineC₅H₁₂N₂100.16
L-Alanyl groupC₃H₅NO72.08
4-Methyl-1-(L-alanyl)-piperazine (Free Base) C₈H₁₇N₃O 172.24
Hydrochloric Acid (x2)2HCl72.92
4-Methyl-1-(L-alanyl)-piperazine 2HCl C₈H₁₉Cl₂N₃O 245.16

Conceptual Synthesis and Workflow

The synthesis of 4-Methyl-1-(L-alanyl)-piperazine dihydrochloride involves the formation of an amide bond between L-alanine and 4-methylpiperazine, followed by salt formation. The following represents a logical and common approach for such a synthesis.

Experimental Protocol: Amide Coupling and Salt Formation

Step 1: Protection of L-Alanine

To prevent self-polymerization and ensure selective reaction at the carboxylic acid group, the amino group of L-alanine must first be protected. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.

Step 2: Amide Bond Formation

The Boc-protected L-alanine is then coupled with 4-methylpiperazine. This reaction typically employs a coupling agent, such as dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), to activate the carboxylic acid for nucleophilic attack by the secondary amine of 4-methylpiperazine.

Step 3: Deprotection

The Boc protecting group is removed from the newly formed Boc-4-Methyl-1-(L-alanyl)-piperazine under acidic conditions, commonly with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

Step 4: Dihydrochloride Salt Formation

The final step involves the formation of the dihydrochloride salt. This is achieved by treating the free base of 4-Methyl-1-(L-alanyl)-piperazine with two equivalents of hydrochloric acid, typically as a solution in a suitable organic solvent like diethyl ether or isopropanol. The resulting salt precipitates out of the solution and can be isolated by filtration.

Synthesis_Workflow cluster_protection Step 1: Protection cluster_coupling Step 2: Amide Coupling cluster_deprotection Step 3: Deprotection cluster_salt_formation Step 4: Salt Formation L_Alanine L-Alanine Boc_L_Alanine Boc-L-Alanine L_Alanine->Boc_L_Alanine Base Boc_Anhydride Boc Anhydride Boc_Anhydride->Boc_L_Alanine Boc_Product Boc-4-Methyl-1-(L-alanyl)-piperazine Boc_L_Alanine->Boc_Product Four_Methylpiperazine 4-Methylpiperazine Four_Methylpiperazine->Boc_Product Coupling_Agent Coupling Agent (e.g., DCC) Coupling_Agent->Boc_Product Free_Base 4-Methyl-1-(L-alanyl)-piperazine (Free Base) Boc_Product->Free_Base Acid_Deprotection Acid (e.g., TFA) Acid_Deprotection->Free_Base Final_Product 4-Methyl-1-(L-alanyl)-piperazine 2HCl Free_Base->Final_Product HCl 2 eq. HCl HCl->Final_Product

Caption: Conceptual workflow for the synthesis of 4-Methyl-1-(L-alanyl)-piperazine 2HCl.

Potential Applications in Drug Development

Piperazine and its derivatives are prevalent scaffolds in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications. The incorporation of an amino acid moiety, such as L-alanine, can modulate the physicochemical properties of the parent piperazine, potentially improving its pharmacokinetic profile, including solubility, and bioavailability. The presence of the chiral L-alanyl group also introduces stereospecificity, which can be crucial for selective interaction with biological targets.

The basic nitrogen atoms of the piperazine ring, which are protonated in the dihydrochloride salt, can engage in ionic interactions with acidic residues in protein binding pockets. This makes 4-Methyl-1-(L-alanyl)-piperazine a valuable building block for the synthesis of compound libraries aimed at a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Characterization and Quality Control

The identity and purity of synthesized 4-Methyl-1-(L-alanyl)-piperazine dihydrochloride should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing purity.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) can be used to verify the exact mass of the molecular ion, further confirming the molecular formula.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR can identify the characteristic functional groups present in the molecule, such as the amide carbonyl stretch.

  • Elemental Analysis : This technique provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should be in close agreement with the calculated values for the proposed molecular formula.

Conclusion

4-Methyl-1-(L-alanyl)-piperazine dihydrochloride is a compound with significant potential as a scaffold in drug discovery. Its well-defined molecular formula and weight provide a solid foundation for its synthesis and characterization. The conceptual synthetic pathway outlined in this guide offers a practical approach for its preparation, enabling further investigation into its biological activities. As with any novel compound, rigorous analytical characterization is paramount to ensure its identity and purity for subsequent research and development endeavors.

References

  • PubChem. L-Alanine. National Center for Biotechnology Information. [Link]

  • Wikipedia. Alanine. [Link]

  • PubChem. 1-Amino-4-methylpiperazine. National Center for Biotechnology Information. [Link]

  • Wikipedia. Hydrochloric acid. [Link]

  • The Merck Index Online. Hydrochloric Acid. Royal Society of Chemistry. [Link]

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Foundational

The Piperazine Scaffold in Modern Drug Discovery: From Historical Origins to Advanced Synthetic and Pharmacological Protocols

Introduction: The Privileged Scaffold In the realm of medicinal chemistry, a "privileged scaffold" refers to a core molecular framework capable of providing high-affinity ligands for diverse biological targets [[1]](). A...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold

In the realm of medicinal chemistry, a "privileged scaffold" refers to a core molecular framework capable of providing high-affinity ligands for diverse biological targets [[1]](). Among nitrogen-containing heterocycles, the piperazine ring ranks as the third most common structural motif in FDA-approved drugs 2. Structurally characterized by a six-membered ring containing two nitrogen atoms in a 1,4-relationship, piperazine offers unparalleled synthetic tunability. The two nitrogen atoms act as versatile synthetic handles and critical hydrogen bond donors/acceptors, allowing researchers to finely tune the steric, electronic, and pharmacokinetic properties (such as aqueous solubility and bioavailability) of drug candidates [[1]]().

Historical Evolution: From Anthelmintics to Blockbusters

The journey of piperazine in medicine is a testament to the evolutionary nature of drug discovery. First synthesized in 1888 by Alfred Ladenburg, piperazine was initially utilized as a solvent to dissolve uric acid in the treatment of gout 3.

By the 1950s, its pharmacological trajectory shifted dramatically when it was identified as a highly effective anthelmintic agent. Piperazine derivatives act as γ -aminobutyric acid (GABA) receptor agonists in nematodes, hyperpolarizing the neuromuscular junctions of parasites and inducing flaccid paralysis, which allows for their natural expulsion from the host 3.

In the late 20th century, the synthesis of the 1-phenylpiperazine core catalyzed a revolution in central nervous system (CNS) pharmacology 4. Arylpiperazines demonstrated profound affinities for serotonin (5-HT) and dopamine receptors, leading to the development of blockbuster psychiatric medications like aripiprazole and trazodone 5. Today, the scaffold extends far beyond the CNS, serving as the structural backbone for targeted oncology therapies like the tyrosine kinase inhibitor Imatinib 1.

Quantitative Pharmacological Data of Landmark Piperazine Derivatives

To illustrate the versatility of the piperazine scaffold, the following table summarizes key quantitative binding data for representative therapeutics:

Drug CompoundPrimary Therapeutic ClassPrimary Target(s)Binding Affinity ( Ki​ ) / IC50​ Mechanism of Action
Aripiprazole AntipsychoticD2 / 5-HT1A / 5-HT2AD2: ~0.34 nM, 5-HT1A: ~1.7 nMPartial Agonist (D2/5-HT1A)
Trazodone Antidepressant5-HT2A / SERT5-HT2A: ~20 nMAntagonist / Reuptake Inhibitor
Imatinib Antineoplastic (TKI)BCR-ABL / c-KITBCR-ABL: ~0.1 µMTyrosine Kinase Inhibitor
Buspirone Anxiolytic5-HT1A5-HT1A: ~15 nMPartial Agonist

Structural and Mechanistic Causality: 5-HT Receptor Modulation

The high affinity of arylpiperazines for 5-HT receptors is dictated by the precise spatial arrangement of the basic piperazine nitrogen and the terminal aromatic system. The protonated nitrogen of the piperazine ring forms a critical salt bridge with a conserved aspartate residue (Asp3.32) in the transmembrane domain of monoamine G-protein coupled receptors (GPCRs), while the aryl group engages in π−π stacking with aromatic residues in the binding pocket 5.

Pathway Ligand Arylpiperazine Derivative Receptor 5-HT1A Receptor Ligand->Receptor Binds (High Affinity) GProtein Gi/o Protein Activation Receptor->GProtein Conformational Change Effector1 Adenylyl Cyclase Inhibition GProtein->Effector1 Gαi Subunit Effector2 GIRK Channel Activation GProtein->Effector2 Gβγ Subunit Outcome1 Decreased cAMP Levels Effector1->Outcome1 Downregulates Outcome2 K+ Efflux & Hyperpolarization Effector2->Outcome2 Induces

Caption: 5-HT1A Receptor Signaling Pathway Modulated by Arylpiperazine Derivatives.

Synthetic Methodology: The Buchwald-Hartwig Amination

Historically, N-arylation of piperazines relied on nucleophilic aromatic substitution ( SN​Ar ), which required highly activated (electron-deficient) aryl halides and harsh thermal conditions. The advent of the Buchwald-Hartwig cross-coupling reaction revolutionized this process, allowing for the palladium-catalyzed C-N bond formation between unactivated aryl halides and piperazine under milder conditions 6.

Step-by-Step Protocol: Pd-Catalyzed N-Arylation of Piperazine

This self-validating protocol ensures high yields by systematically preventing catalyst deactivation 7.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv) and piperazine (1.2 equiv).

    • Causality: A slight excess of piperazine prevents bis-arylation, ensuring mono-arylated product dominance.

  • Catalyst & Ligand Addition: Add Pd(OAc)2​ (2-5 mol%) and a bulky bidentate ligand such as BINAP or a monophosphine like BrettPhos (2-5 mol%).

    • Causality: Bulky, electron-rich ligands accelerate the reductive elimination step of the catalytic cycle and prevent the precipitation of inactive "palladium black."

  • Base Addition & Degassing: Add Sodium tert-butoxide ( NaOtBu , 1.5 equiv). Suspend the mixture in anhydrous toluene. Degas the solvent via three freeze-pump-thaw cycles or vigorous nitrogen sparging.

    • Causality: NaOtBu is required to deprotonate the coordinated amine, driving reductive elimination. Degassing is absolutely critical because ambient oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, halting the reaction.

  • Thermal Coupling: Heat the reaction mixture to 110°C under a nitrogen atmosphere for 8-12 hours.

    • Causality: Toluene's high boiling point provides the necessary thermal energy to overcome the activation barrier of the initial oxidative addition of the unactivated aryl halide to the Pd(0) complex.

  • Filtration & Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Causality: The Celite pad effectively traps the insoluble palladium catalyst and inorganic salts, preventing emulsion formation during subsequent aqueous extraction.

Synthesis S1 1. Reagent Mixing (Aryl Halide + Piperazine) S3 3. Base Addition & Degassing (NaOtBu, N2 Purge) S1->S3 S2 2. Catalyst & Ligand (Pd(OAc)2 + BINAP) S2->S3 S4 4. Thermal Coupling (110°C in Toluene) S3->S4 Prevents Pd Oxidation S5 5. Rapid Filtration (Celite Pad) S4->S5 C-N Bond Formation S6 6. Isolation (Chromatography) S5->S6 Removes Catalyst

Caption: Step-by-Step Synthetic Workflow for the Buchwald-Hartwig Amination of Piperazines.

Pharmacological Characterization: 5-HT1A Radioligand Binding Assay

To validate the target engagement of newly synthesized arylpiperazines, competitive radioligand binding assays are the gold standard 8.

Step-by-Step Protocol: Competitive Binding at 5-HT1A
  • Tissue/Membrane Preparation: Homogenize cerebral cortex tissue or HEK293 cells stably expressing human 5-HT1A receptors in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 32,000 x g for 10 minutes at 4°C.

    • Causality: The Tris-HCl buffer at pH 7.4 mimics physiological conditions, preventing the denaturation of the GPCR transmembrane domains and ensuring the receptor remains in its native, active conformation.

  • Incubation: In a final volume of 1 mL, combine the membrane suspension, 1 nM of the radioligand [3H] -8-OH-DPAT, and varying concentrations ( 10−10 to 10−4 M) of the synthesized piperazine derivative. Incubate at 37°C for 15-30 minutes.

    • Causality: [3H] -8-OH-DPAT is a highly selective 5-HT1A agonist. Incubating at 37°C provides the kinetic energy required to reach a true thermodynamic equilibrium of competitive binding between the radioligand and the test compound.

  • Rapid Separation: Terminate the reaction via rapid vacuum filtration through Whatman GF/B glass microfiber filters using a cell harvester.

    • Causality: GF/B filters possess a specific pore matrix that traps the receptor-containing cellular membranes while allowing unbound, free radioligand to pass through into the waste. Rapid filtration is critical to prevent the dissociation of the already bound ligand-receptor complexes.

  • Washing & Quantification: Wash the filters three times with ice-cold 50 mM Tris-HCl buffer. Transfer filters to vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.

    • Causality: The ice-cold buffer abruptly drops the kinetic energy of the system, effectively "freezing" the off-rate ( koff​ ) of the radioligand, preserving the bound state for accurate quantification.

Conclusion

The piperazine scaffold has transitioned from a simple uric acid solvent and agricultural anthelmintic into one of the most privileged and heavily utilized pharmacophores in modern medicinal chemistry. By leveraging advanced synthetic methodologies like the Buchwald-Hartwig amination and rigorous pharmacological assays, researchers continue to unlock novel piperazine derivatives with highly tuned affinities for complex disease targets across oncology, psychiatry, and infectious diseases.

References

  • Grokipedia. Piperazine. Available at: 3

  • BenchChem. The Phenylpiperazine Scaffold: A Cornerstone in Modern Drug Discovery. Available at: 4

  • National Center for Biotechnology Information (PMC). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Available at: 6

  • Encyclopedia.pub. Synthesis of Piperazines by C-H Functionalization. Available at: 1

  • National Center for Biotechnology Information (PMC). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Available at: 5

  • National Center for Biotechnology Information (PMC). Synthesis, in vitro binding studies and docking of long-chain arylpiperazine nitroquipazine analogues, as potential serotonin transporter inhibitors. Available at: 8

  • ResearchGate. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: 2

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: 7

Sources

Exploratory

The Pharmacological Profile of N-Methylpiperazine-Containing Compounds: A Structural and Mechanistic Whitepaper

Executive Summary In contemporary medicinal chemistry, the N-methylpiperazine moiety has emerged as a highly privileged structural scaffold. Far from being a passive structural linker, this saturated, nitrogen-containing...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the N-methylpiperazine moiety has emerged as a highly privileged structural scaffold. Far from being a passive structural linker, this saturated, nitrogen-containing heterocycle actively dictates the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of numerous FDA-approved therapeutics. By introducing a delicate balance of basicity, steric bulk, and conformational flexibility, N-methylpiperazine resolves critical drug development bottlenecks—most notably, poor aqueous solubility and limited blood-brain barrier (BBB) penetrance.

This technical guide explores the physicochemical rationale behind incorporating N-methylpiperazine into drug candidates, analyzes its structure-activity relationship (SAR) across oncology and neurology, and provides validated, step-by-step experimental methodologies for evaluating compounds bearing this moiety.

Physicochemical and Pharmacokinetic Foundations

The strategic insertion of an N-methylpiperazine ring into a hydrophobic drug backbone is primarily driven by its unique acid-base chemistry. The piperazine ring contains two nitrogen atoms: a secondary/tertiary amine depending on the attachment point, and the terminal N-methyl tertiary amine.

According to physicochemical profiling [1], the terminal N-methyl group possesses a pKa of approximately 9.09, while the internal nitrogen has a pKa of 4.94. At physiological pH (7.4), the terminal nitrogen is predominantly protonated. This localized positive charge dramatically enhances aqueous solubility via ion-dipole interactions with water. Conversely, the lipophilic hydrocarbon core of the piperazine ring ensures that the overall molecule retains sufficient membrane permeability, effectively optimizing the partition coefficient (LogD).

Table 1: Baseline Physicochemical Properties of N-Methylpiperazine
PropertyValueMechanistic Implication in Drug Design
Molecular Weight 100.16 g/mol Low molecular weight allows addition to larger scaffolds without violating Lipinski's Rule of 5.
pKa1 (Internal N) 4.94Remains unprotonated at physiological pH; acts as a hydrogen bond acceptor.
pKa2 (Terminal N) 9.09Protonated at physiological pH (7.4); drives aqueous solubility and salt formation.
LogP (Base) -0.57Highly hydrophilic base state; offsets extreme lipophilicity of aromatic drug backbones.
Physiological Charge +1 (at pH 7.4)Facilitates charge-transfer interactions with target enzyme active sites (e.g., MAO-B, AChE).

Mechanistic Role in Drug Design (Structure-Activity Relationships)

The incorporation of N-methylpiperazine solves distinct challenges depending on the therapeutic area.

Oncology: Overcoming Solubility in Kinase Inhibitors

Many ATP-competitive kinase inhibitors rely on highly planar, lipophilic aromatic ring systems to occupy the adenine-binding pocket of kinases. This extreme lipophilicity often results in crystalline compounds with near-zero aqueous solubility, leading to poor oral bioavailability.

The development of Imatinib (Gleevec) is the canonical example of this application [2]. The initial 2-phenylaminopyrimidine lead compound exhibited excellent target affinity but failed in vivo due to insolubility. The attachment of an N-methylpiperazine side chain shifted the compound's solubility profile entirely, allowing it to be formulated as a highly soluble mesylate salt while retaining its ability to cross the gastrointestinal epithelium.

G A 2-Phenylaminopyrimidine Backbone B Addition of 3'-Pyridyl Group (Cellular Activity) A->B Step 1 C Addition of Benzamide Group (Tyrosine Kinase Activity) B->C Step 2 D Flag-Methyl Group (Abl Selectivity over PKC) C->D Step 3 E N-Methylpiperazine Moiety (Water Solubility & Bioavailability) D->E Step 4 F Imatinib (Gleevec) Optimized Drug E->F Final Optimization

Imatinib Lead Optimization: Stepwise addition of functional groups.

Neurology: Enhancing BBB Permeability and Target Affinity

In central nervous system (CNS) drug design, the N-methylpiperazine moiety is a hallmark of atypical antipsychotics (e.g., Clozapine, Olanzapine) and neuroprotective agents. The existence of two nitrogens along with the small, bulky N-methyl group allows the moiety to engage in diverse hydrophobic and charge-transfer interactions with target enzymes [3].

Recent developments in dual Monoamine Oxidase-B (MAO-B) and Acetylcholinesterase (AChE) inhibitors utilize N-methylpiperazine-substituted chalcones. The protonated nitrogen forms critical cation- π interactions with the aromatic residues lining the gorge of AChE, effectively anchoring the inhibitor within the active site while maintaining the lipophilicity required to cross the blood-brain barrier.

Table 2: Representative FDA-Approved Drugs Containing N-Methylpiperazine
Drug NameTherapeutic AreaPrimary TargetRole of N-Methylpiperazine Moiety
Imatinib OncologyBCR-ABL Tyrosine KinaseDramatically increases aqueous solubility and oral bioavailability.
Clozapine PsychiatryDopamine/Serotonin ReceptorsEnhances BBB penetrance; engages in receptor binding via basic nitrogen.
Sildenafil UrologyPDE5Modulates solubility and fine-tunes the half-life of the compound.
Bosutinib OncologySRC/ABL KinasesSolubilizing group; prevents planar stacking of the active pharmacophore.

Validated Experimental Methodologies

To accurately profile N-methylpiperazine-containing compounds, researchers must employ robust, self-validating assays. Below are two critical protocols designed to evaluate the primary benefits of this moiety: target inhibition and BBB permeability.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Causality: Traditional radiometric kinase assays require hazardous 33P -ATP and specific substrates. The ADP-Glo assay is chosen here because it universally measures ADP generated during the kinase reaction, making it substrate-independent. To ensure the system is self-validating, Staurosporine is used as a positive control, and a "No Enzyme" well is used to calculate the Z'-factor, ensuring assay robustness.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the N-methylpiperazine compound in 100% DMSO, then dilute 1:100 in Kinase Buffer to achieve a final DMSO concentration of 1% (prevents solvent-induced enzyme denaturation).

  • Enzyme Reaction: In a 384-well white microplate, combine 2 µL of compound solution, 2 µL of purified Kinase (e.g., ABL1), and incubate for 15 minutes at room temperature to allow pre-binding.

  • Initiation: Add 1 µL of ATP/Substrate mix. Incubate for 60 minutes at 25°C.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

  • Read & Validate: Read luminescence on a microplate reader. Calculate the Z'-factor using the vehicle control (1% DMSO) and the No Enzyme control. A Z'-factor > 0.5 validates the run.

Protocol 2: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality: While Caco-2 cells are standard for gut absorption, they do not accurately reflect the lipid composition of the brain endothelium. PAMPA-BBB utilizes porcine brain lipid extracts to specifically mimic the BBB. The inclusion of Verapamil (high permeability) and Theophylline (low permeability) strictly validates membrane integrity.

PAMPA Step1 Prepare Donor Solution (Compound in PBS, pH 7.4) Step3 Assemble Sandwich (Donor + Acceptor Plates) Step1->Step3 Step2 Coat Filter Membrane (Porcine Brain Lipid in Dodecane) Step2->Step3 Step4 Incubation (18h at 25°C, Unstirred) Step3->Step4 Step5 Quantification (LC-MS/MS Analysis) Step4->Step5 Step6 Calculate Effective Permeability (Pe) Step5->Step6

PAMPA-BBB Workflow: Sequential steps for evaluating blood-brain barrier permeability.

Step-by-Step Procedure:

  • Lipid Preparation: Dissolve Porcine Brain Extract (PBE) in dodecane at a concentration of 20 mg/mL.

  • Membrane Coating: Apply 4 µL of the PBE/dodecane solution to the PVDF membrane of the donor plate (pore size 0.45 µm). Allow 5 minutes for the solvent to evaporate and the artificial lipid bilayer to form.

  • Donor Plate Loading: Add 150 µL of the N-methylpiperazine compound (diluted to 10 µM in PBS, pH 7.4) into the donor wells. Include Verapamil and Theophylline in separate wells as controls.

  • Acceptor Plate Loading: Add 300 µL of PBS (pH 7.4) containing 5% DMSO into the acceptor wells.

  • Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich." Incubate at 25°C for 18 hours in a humidity-controlled, unstirred environment.

  • Quantification: Separate the plates. Extract 50 µL from both donor and acceptor wells, mix with an internal standard, and quantify compound concentrations using LC-MS/MS.

  • Validation: Calculate the effective permeability ( Pe​ ). The assay is validated only if Verapamil Pe​>4.0×10−6 cm/s and Theophylline Pe​<0.5×10−6 cm/s.

References

  • ChemicalBook. "1-Methylpiperazine | 109-01-3". ChemicalBook Database, 2026.
  • American Society of Hematology. "The development of imatinib as a therapeutic agent for chronic myeloid leukemia". Blood, 2005.
  • MDPI. "Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors". Pharmaceuticals (Basel), 2023.
Foundational

The Piperazine Scaffold: A Privileged Architecture in Modern Drug Discovery

Introduction: The Architectural Significance of Piperazine In the rigorous landscape of lead optimization, the piperazine ring—a saturated, six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions—...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Significance of Piperazine

In the rigorous landscape of lead optimization, the piperazine ring—a saturated, six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions—consistently emerges as a "privileged scaffold." Its ubiquitous presence in modern pharmacopeia is not merely empirical; it is deeply rooted in its physicochemical adaptability and structural geometry. As an application scientist navigating the complexities of drug design, I frequently leverage piperazine to rescue stalled candidates. This whitepaper deconstructs the role of piperazine in drug discovery, bridging fundamental chemical properties with advanced synthetic workflows and clinical applications.

Physicochemical Rationale for Piperazine Integration

The insertion of a piperazine moiety into a drug candidate is a calculated structural intervention designed to modulate the absorption, distribution, metabolism, and excretion (ADME) profile 1.

  • Causality of pKa and Solubility: Piperazine is a diprotic weak base (pKa1 ~5.35, pKa2 ~9.73 at 25°C) 2. At physiological pH (7.4), it predominantly exists in a monoprotonated state. This ionization dramatically enhances aqueous solubility while maintaining sufficient lipophilicity for passive membrane permeability.

  • Conformational Flexibility: The dual-nitrogen architecture enables the ring to adopt both chair and boat conformations. The energetically favored chair conformation provides structural rigidity, orienting substituents in well-defined equatorial or axial vectors to maximize Van der Waals and hydrogen-bonding interactions within target receptor pockets 3.

Table 1: Physicochemical Properties of Piperazine and Common Salts
CompoundMelting Point (°C)pKa1pKa2Pharmaceutical Utility
Piperazine (anhydrous) 106 - 1085.359.73Core synthetic building block
Piperazine Hexahydrate 44--Enhanced handling and aqueous solubility
Piperazine Dihydrochloride 318 - 320--High-stability solid dosage formulation

Synthetic Methodologies: Engineering the Piperazine Core

While traditional N-alkylation via nucleophilic substitution ( SN​2 ) remains foundational, modern drug discovery demands precise, scalable C-N bond formation. The Buchwald-Hartwig amination is the gold standard for synthesizing N-aryl piperazines, a motif prevalent in atypical antipsychotics and kinase inhibitors 4.

Experimental Protocol: Palladium-Catalyzed N-Arylation of Piperazine

This protocol is engineered as a self-validating system , incorporating strict in-process analytical controls to ensure high-fidelity cross-coupling and prevent false-positive yields 5.

Step 1: Catalytic System Assembly

  • Action: In an oven-dried Schlenk flask, combine 1.0 eq aryl halide, 1.2-1.5 eq piperazine, 1-2 mol% Pd2​(dba)3​ , 2-4 mol% phosphine ligand (e.g., BINAP or XPhos), and 1.5 eq strong base (e.g., NaOtBu).

  • Causality: Pd2​(dba)3​ serves as a stable Pd(0) precursor. The bulky, electron-rich phosphine ligand is critical; it accelerates the oxidative addition of the aryl halide and facilitates the reductive elimination step, preventing catalyst resting-state degradation. NaOtBu deprotonates the piperazine, increasing its nucleophilicity for the transmetalation step.

Step 2: Inert Atmosphere Purging

  • Action: Seal the vessel and purge with argon for 10 minutes before adding anhydrous toluene.

  • Causality: Palladium catalysts are highly susceptible to oxidation (Pd(0) to inactive Pd(II) species) by atmospheric oxygen. Toluene is chosen for its high boiling point and non-coordinating nature, which does not compete with the ligand for Pd binding.

Step 3: Reaction Execution and In-Process Control

  • Action: Heat to 80-110°C with vigorous stirring. Monitor via LC-MS at 2-hour intervals.

  • Causality: LC-MS provides real-time validation of conversion by tracking the disappearance of the aryl halide mass and the emergence of the product mass. If conversion stalls, it signals catalyst deactivation, prompting a controlled spike of Pd/ligand rather than blind heating.

Step 4: Orthogonal Characterization

  • Action: Following aqueous workup and silica gel chromatography, validate the isolated product using 1H / 13C NMR and High-Resolution Mass Spectrometry (HRMS).

  • Causality: Relying solely on LC-MS is insufficient due to potential co-eluting regioisomers. NMR confirms the exact regiochemistry of the N-arylation, ensuring the structural integrity of the synthesized pharmacophore.

Workflow A Reagent Assembly (Pd Catalyst, Ligand, Base) B Inert Purging (Argon, Anhydrous Solvent) A->B Prevents Oxidation C Cross-Coupling (80-110°C) B->C Initiates Catalysis D In-Process Control (LC-MS Monitoring) C->D Tracks Conversion D->C Catalyst Spike (If Stalled) E Orthogonal Validation (NMR & HRMS) D->E Confirms Structure

Fig 1: Self-validating experimental workflow for Buchwald-Hartwig N-arylation of piperazine.

Pharmacological Applications and FDA-Approved Therapeutics

The clinical validation of the piperazine scaffold is evidenced by its ubiquitous presence in FDA-approved therapeutics across diverse indications 6.

Table 2: Representative FDA-Approved Piperazine-Containing Drugs
Drug NameTherapeutic AreaTarget / MechanismRole of Piperazine Scaffold
Imatinib OncologyBCR-ABL Tyrosine Kinase InhibitorIncreases aqueous solubility and target selectivity
Aripiprazole PsychiatryD2/5-HT1A Partial AgonistModulates receptor binding affinity and ADME profile
Ciprofloxacin Infectious DiseaseDNA Gyrase / Topoisomerase IVEnhances bacterial enzyme binding and membrane permeability
Cetirizine AllergyH1 Receptor AntagonistGoverns receptor affinity and prolongs half-life
Signaling Pathway Modulation: The Imatinib Paradigm

Piperazine derivatives exert their biological effects by interacting with diverse cellular targets. In oncology, the incorporation of an N-methylpiperazine moiety in imatinib is a masterclass in rational drug design. The piperazine ring projects into the solvent-exposed region of the BCR-ABL kinase domain, dramatically improving the drug's solubility without disrupting the critical hydrogen-bonding network in the ATP-binding pocket 3.

Pathway A BCR-ABL Kinase (Active State) B Imatinib Binding (Piperazine Moiety) A->B Drug Interaction C ATP Binding Blocked (Conformational Shift) B->C Competitive Inhibition D Downstream Signaling Halted (STAT5, AKT, ERK) C->D Signal Abrogation E Apoptosis (Cancer Cell Death) D->E Therapeutic Efficacy

Fig 2: Mechanism of action for piperazine-containing Imatinib in BCR-ABL kinase inhibition.

Future Directions: C-H Functionalization

Historically, piperazine derivatization was restricted to the nitrogen atoms (N1, N4). However, recent breakthroughs in photoredox catalysis and transition-metal-catalyzed C-H functionalization have unlocked the carbon atoms (C2, C3, C5, C6) of the piperazine ring 7. This expands the chemical space, allowing medicinal chemists to synthesize sterically hindered, sp3 -rich molecules that evade traditional resistance mechanisms, improve target residence time, and fine-tune metabolic stability.

Evolution A Unsubstituted Piperazine (Core Scaffold) B N-Functionalization (SN2, Buchwald-Hartwig) A->B C C-H Functionalization (Photoredox, C-H Activation) A->C D ADME Optimization (Solubility, pKa Tuning) B->D E Novel Chemical Space (sp3-rich, Steric Control) C->E D->E Synergistic Design

Fig 3: Evolution of piperazine derivatization strategies expanding medicinal chemical space.

References

  • Romanelli, M. N., et al. (2022).
  • Ten, A., et al. (2026). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." Chemical Biology & Drug Design.
  • BenchChem. (2025). "Synthesis of Novel Piperazine-Containing Compounds: A Technical Guide for Drug Discovery Professionals." BenchChem.
  • BenchChem. (2025). "The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry." BenchChem.
  • Romanelli, M. N., et al. (2023). "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules.
  • BenchChem. (2025). "A Technical Guide to the Physicochemical Properties of Piperazine Salts." BenchChem.
  • MDPI. (2021).

Sources

Exploratory

An In-Depth Technical Guide to Investigating Enzyme Interactions with 4-Methyl-1-(L-alanyl)-piperazine 2HCl

Foreword: Navigating the Frontier of Enzyme Inhibition In the landscape of modern drug discovery and biochemical research, the exploration of novel enzyme inhibitors is a cornerstone of therapeutic advancement. This guid...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Frontier of Enzyme Inhibition

In the landscape of modern drug discovery and biochemical research, the exploration of novel enzyme inhibitors is a cornerstone of therapeutic advancement. This guide is dedicated to researchers, scientists, and drug development professionals who are venturing into the study of enzyme interactions with a specific focus on the promising, yet under-documented compound, 4-Methyl-1-(L-alanyl)-piperazine 2HCl. While direct literature on this particular molecule is sparse, its structural motifs—a piperazine core coupled with an L-alanyl group—suggest a strong potential for interaction with specific enzyme classes, most notably peptidases.

This document, therefore, serves as both a theoretical framework and a practical, field-proven manual. We will extrapolate from the well-established principles of enzyme kinetics and the known behaviors of analogous piperazine-containing inhibitors to provide a robust methodology for the comprehensive characterization of 4-Methyl-1-(L-alanyl)-piperazine 2HCl's enzymatic interactions. Our approach is grounded in scientific integrity, ensuring that each proposed step is part of a self-validating system, designed to yield clear, interpretable, and reliable data.

The Scientific Rationale: Deconstructing 4-Methyl-1-(L-alanyl)-piperazine 2HCl

The piperazine heterocycle is a privileged scaffold in medicinal chemistry, renowned for its conformational flexibility and its ability to engage in a multitude of interactions within enzyme active sites.[1][2] The presence of two nitrogen atoms allows for tunable basicity and the formation of critical hydrogen bonds.[1] When coupled with an L-alanyl moiety, as in our subject compound, it creates a dipeptide mimetic. This structural feature is a strong indicator of potential activity against peptidases, a broad class of enzymes that cleave peptide bonds.

A prime example of a well-studied class of piperazine-based enzyme inhibitors is the Dipeptidyl Peptidase-4 (DPP-4) inhibitors, also known as gliptins.[3][4][5] DPP-4 is a serine exopeptidase that specifically cleaves dipeptides from the N-terminus of proteins, particularly those with a proline or alanine residue in the penultimate position.[6][7] Given that 4-Methyl-1-(L-alanyl)-piperazine 2HCl contains an L-alanyl group, it is a logical and compelling candidate for investigation as a potential DPP-4 inhibitor or an inhibitor of other related peptidases.

The overarching hypothesis for its mechanism of action would be competitive inhibition, where the compound mimics the natural substrate of the target enzyme and binds to the active site, thereby blocking the entry of the endogenous substrate.

Foundational Experimental Workflow: A Step-by-Step Guide

The following protocols are designed to systematically evaluate the interaction of 4-Methyl-1-(L-alanyl)-piperazine 2HCl with a target enzyme, such as DPP-4.

Initial Screening for Inhibitory Activity

The first crucial step is to determine if the compound exhibits any inhibitory effect on the target enzyme. A common and effective method is a colorimetric or fluorometric assay.

Protocol: DPP-4 Inhibition Assay (Colorimetric)

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5).

    • Enzyme Solution: Recombinant human DPP-4 enzyme diluted in assay buffer to a working concentration (e.g., 10 ng/µL).

    • Substrate Solution: Gly-Pro-p-nitroanilide (G-pNA) diluted in assay buffer (e.g., 1 mM).

    • Inhibitor Stock Solution: 4-Methyl-1-(L-alanyl)-piperazine 2HCl dissolved in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of assay buffer to all wells.

    • Add 10 µL of the inhibitor solution at various concentrations (serial dilutions) to the test wells. Add 10 µL of solvent to the control wells.

    • Add 20 µL of the enzyme solution to all wells and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

    • Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader. The rate of p-nitroaniline production is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of enzyme inhibition versus the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Elucidating the Mechanism of Inhibition

Once inhibitory activity is confirmed, the next logical step is to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is achieved through kinetic studies by varying both the substrate and inhibitor concentrations.

Protocol: Enzyme Kinetic Studies

  • Assay Setup:

    • Set up a series of reactions as described in the initial screening protocol.

    • For each inhibitor concentration (including a zero-inhibitor control), vary the concentration of the substrate (G-pNA). A typical range would be 0.1 to 5 times the Michaelis constant (Km) of the substrate.

  • Data Analysis:

    • Calculate the initial velocities for each combination of substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[S]).

    • Analyze the plot:

      • Competitive Inhibition: Lines will intersect on the y-axis.

      • Non-competitive Inhibition: Lines will intersect on the x-axis.

      • Uncompetitive Inhibition: Lines will be parallel.

      • Mixed Inhibition: Lines will intersect in the second or third quadrant.

    • From these plots, the inhibition constant (Ki) can be determined. The Ki represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's potency.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_screening Initial Screening cluster_kinetics Kinetic Studies reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) assay_setup Set up 96-well plate assay reagents->assay_setup incubation Incubate Enzyme + Inhibitor assay_setup->incubation reaction Initiate reaction with Substrate incubation->reaction measurement Measure Absorbance reaction->measurement ic50 Calculate IC50 measurement->ic50 kinetic_setup Vary [Substrate] and [Inhibitor] ic50->kinetic_setup kinetic_measurement Measure Initial Velocities (V₀) kinetic_setup->kinetic_measurement lineweaver_burk Generate Lineweaver-Burk Plot kinetic_measurement->lineweaver_burk mechanism Determine Mechanism of Inhibition (Ki) lineweaver_burk->mechanism

Caption: Experimental workflow for enzyme interaction studies.

Interpreting the Data: A Hypothetical Case Study

To illustrate the practical application of these protocols, let us consider a hypothetical set of data for the interaction of 4-Methyl-1-(L-alanyl)-piperazine 2HCl with DPP-4.

Inhibitor Concentration (µM)% Inhibition
0.112.5
148.2
1091.3
10098.7
Table 1: Hypothetical Inhibition Data for 4-Methyl-1-(L-alanyl)-piperazine 2HCl against DPP-4.

From this data, the IC₅₀ would be calculated to be approximately 1.04 µM. This value indicates a potent inhibitory activity.

Further kinetic analysis might yield the following Lineweaver-Burk plot:

(A graphical representation would show lines with varying slopes intersecting on the y-axis, characteristic of competitive inhibition.)

The determination of a competitive inhibition mechanism would strongly support the hypothesis that 4-Methyl-1-(L-alanyl)-piperazine 2HCl binds to the active site of DPP-4, likely through interactions that mimic the binding of the natural dipeptide substrate.

Advanced Biophysical Characterization

While enzyme kinetics provides invaluable information about the functional interaction, biophysical techniques can offer deeper insights into the binding thermodynamics and structural aspects of the enzyme-inhibitor complex.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of the inhibitor to an immobilized enzyme in real-time. It provides kinetic data, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

  • X-ray Crystallography: If the enzyme-inhibitor complex can be crystallized, X-ray crystallography can provide a high-resolution, three-dimensional structure. This allows for the precise visualization of the binding mode of the inhibitor within the active site and the specific molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the complex.

The Broader Context: Potential Signaling Pathways

Should 4-Methyl-1-(L-alanyl)-piperazine 2HCl prove to be a potent and selective DPP-4 inhibitor, it would be expected to modulate the incretin signaling pathway. DPP-4 is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][8][9] By inhibiting DPP-4, the levels of active GLP-1 and GIP would increase, leading to a cascade of downstream effects.[6][10]

G cluster_incretins Incretin Hormones cluster_effects Downstream Effects inhibitor 4-Methyl-1-(L-alanyl)- piperazine 2HCl dpp4 DPP-4 inhibitor->dpp4 Inhibits glp1 Active GLP-1 dpp4->glp1 Degrades gip Active GIP dpp4->gip Degrades insulin ↑ Insulin Secretion glp1->insulin glucagon ↓ Glucagon Secretion glp1->glucagon gastric_emptying ↓ Gastric Emptying glp1->gastric_emptying gip->insulin glucose ↓ Blood Glucose insulin->glucose glucagon->glucose Opposes

Caption: Potential signaling pathway modulated by a DPP-4 inhibitor.

This pathway highlights the therapeutic potential of such a compound, particularly in the context of type 2 diabetes, where enhancing insulin secretion and reducing glucagon levels are key treatment goals.[3][4]

Conclusion and Future Directions

This guide has provided a comprehensive framework for the investigation of 4-Methyl-1-(L-alanyl)-piperazine 2HCl as a potential enzyme inhibitor. By following a systematic approach, from initial screening and kinetic characterization to advanced biophysical analysis, researchers can build a robust data package to understand its mechanism of action and potency. The piperazine scaffold continues to be a rich source of novel therapeutic agents, and the exploration of new derivatives like the one discussed herein is a vital endeavor.[1][11][12] Future studies should also include selectivity profiling against a panel of related proteases to ensure target specificity and minimize off-target effects. The journey from a promising chemical structure to a well-characterized enzyme inhibitor is a meticulous one, but with the right experimental design and a commitment to scientific rigor, it is a journey that holds immense potential for discovery.

References

  • Wikipedia. Dipeptidyl peptidase-4 inhibitor. [Link]

  • Cleveland Clinic. (2025, October 13). DPP-4 Inhibitors (Gliptins): What They Are & Side Effects. [Link]

  • DiabetesontheNet. (2024, March 6). Prescribing pearls: A guide to DPP-4 inhibitors (gliptins). [Link]

  • Johns Hopkins Diabetes Guide. (2018, December 3). DPP-IV Inhibitors. [Link]

  • Diabetes UK. DPP-4 inhibitors (gliptins). [Link]

  • Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2020). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. Acta Pharmaceutica, 71(4), 631-643. [Link]

  • Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631–643. [Link]

  • Brieflands. (2024, October 28). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]

  • Drucker, D. J. (2018). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Diabetes Care, 41(8), 1587–1597. [Link]

  • Frontiers. (2019). DPP-4 Inhibition and the Path to Clinical Proof. [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • PubMed. (2018). Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors. [Link]

  • PMC. Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. [Link]

Sources

Foundational

Investigating 4-Methyl-1-(L-alanyl)-piperazine 2HCl in Neurodegenerative Disease Models: A Technical Guide to Peptidomimetic Evaluation

Executive Summary & Mechanistic Rationale The development of neuroprotective therapeutics is frequently bottlenecked by poor Blood-Brain Barrier (BBB) penetrance and rapid enzymatic degradation of peptide-based candidate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of neuroprotective therapeutics is frequently bottlenecked by poor Blood-Brain Barrier (BBB) penetrance and rapid enzymatic degradation of peptide-based candidates. 4-Methyl-1-(L-alanyl)-piperazine 2HCl (4-MAP) represents a highly optimized, low-molecular-weight peptidomimetic fragment designed to overcome these pharmacokinetic hurdles.

Inspired by the neuroprotective efficacy of Thyrotropin-Releasing Hormone (TRH) mimetics, 4-MAP serves as a structural scaffold that bridges the gap between peptide-like target engagement and small-molecule drug-likeness.

The Causality of Molecular Design

Every structural feature of 4-MAP 2HCl serves a precise pharmacokinetic or pharmacodynamic purpose:

  • The Piperazine Core: Piperazine derivatives are rigid, small molecules that are exceptionally well-tolerated and readily cross the BBB 1. The benzhydryl and methyl-piperazine units act as strong carriers for drug delivery to the central nervous system (CNS), overcoming the polarity of attached peptide moieties 2.

  • The L-Alanyl Moiety: The L-isomer is stereospecifically recognized by endogenous peptide transporters (e.g., PEPT2) at the BBB. While D-isomers offer higher resistance to peptidases, they frequently fail to engage target neuro-receptors. The L-alanyl group provides the necessary hydrogen-bonding network for target engagement while the piperazine ring shields the amide bond from rapid proteolytic cleavage.

  • The Dihydrochloride (2HCl) Salt: Formulating the compound as a 2HCl salt ensures rapid aqueous dissolution. This is a critical experimental choice: highly lipophilic free bases often require DMSO for solubilization. DMSO concentrations above 0.1% can artificially disrupt tight junctions in in vitro BBB models, leading to false-positive permeability readings. The 2HCl salt eliminates the need for organic solvents in assay media.

In Vitro Blood-Brain Barrier Permeability Profiling

To accurately predict CNS exposure, we utilize the immortalized human cerebral microvascular endothelial cell line, hCMEC/D3 . First described by Weksler et al., this cell line maintains fundamental properties of primary human brain endothelial cells, including the expression of critical tight junction proteins (claudin-5, occludin) and active efflux transporters (P-gp, BCRP) 3.

Protocol: Self-Validating hCMEC/D3 Transwell Assay

This protocol is designed as a self-validating system. By multiplexing the test article with a paracellular marker (Lucifer Yellow), we ensure that any permeability observed is due to true transcellular transport, not a compromised cell monolayer.

Step-by-Step Methodology:

  • Cell Seeding: Coat 12-well Transwell inserts (0.4 µm pore size, PET membrane) with rat tail collagen type I. Seed hCMEC/D3 cells at a density of 5×104 cells/cm² in EBM-2 medium supplemented with VEGF, bFGF, and hydrocortisone.

  • Barrier Maturation: Culture for 5–7 days. On day 4, withdraw VEGF to promote tight junction maturation.

  • Integrity Validation (Pre-test): Measure Transendothelial Electrical Resistance (TEER) using a chopstick electrode. Causality: Only wells exhibiting a TEER > 200 Ω·cm² are used, ensuring barrier integrity.

  • Dosing: Prepare a 10 µM solution of 4-MAP 2HCl in transport buffer (HBSS with 10 mM HEPES, pH 7.4). Add 100 µM Lucifer Yellow (LY) to the dosing solution as an internal control. Apply 0.5 mL to the apical (A) chamber. Add 1.5 mL of blank buffer to the basolateral (B) chamber.

  • Sampling: Incubate at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer. Extract 50 µL aliquots from the basolateral chamber at 15, 30, 60, and 120 minutes, replacing with fresh buffer.

  • Quantification & Validation:

    • Measure LY fluorescence (Ex 428 nm / Em 536 nm). If LY Papp​>1.0×10−6 cm/s, discard the well data (barrier compromised).

    • Quantify 4-MAP via LC-MS/MS (MRM mode) to calculate the apparent permeability coefficient ( Papp​ ).

BBB_Workflow A 1. Seed hCMEC/D3 Cells on Transwell Inserts B 2. Monitor TEER & LY (Validate Integrity) A->B C 3. Apply 4-MAP 2HCl to Apical Chamber B->C D 4. Sample Basolateral Chamber at Intervals C->D E 5. LC-MS/MS Quantification D->E F 6. Calculate Papp & Efflux Ratio E->F

Workflow for evaluating 4-MAP 2HCl permeability using the hCMEC/D3 Transwell model.

Neuroprotective Efficacy & Mechanistic Evaluation

TRH and its mimetics have demonstrated profound neuroprotective properties in models of Alzheimer's and Parkinson's diseases by activating the G protein-coupled TRH receptor (TRH-R1) 4. Activation of TRH-R1 signals primarily through Gq/11, leading to intracellular calcium modulation and downstream neurotrophic responses 5. We evaluate 4-MAP's ability to mimic this pathway using an Amyloid-Beta ( Aβ1−42​ ) induced toxicity model in SH-SY5Y neurons.

Protocol: Aβ1−42​ Neurotoxicity Rescue Assay
  • Preparation of Aβ1−42​ Oligomers: Dissolve Aβ1−42​ peptide in hexafluoroisopropanol (HFIP), evaporate to form a film, and reconstitute in DMSO. Dilute in PBS and incubate at 4°C for 24 hours to form toxic oligomers.

  • Cell Culture: Plate SH-SY5Y human neuroblastoma cells in 96-well plates ( 2×104 cells/well) and differentiate using 10 µM Retinoic Acid for 5 days to induce a mature neuronal phenotype.

  • Treatment Paradigm: Pre-treat cells with 4-MAP 2HCl (0.1, 1.0, and 10 µM) for 2 hours. Add Aβ1−42​ oligomers (final concentration 10 µM) and incubate for 24 hours. Self-Validation: Include Taltirelin (10 µM) as a positive control and untreated cells as a negative control.

  • Viability Assessment: Add CCK-8 reagent for 2 hours. Measure absorbance at 450 nm. Calculate viability as a percentage of the untreated control.

Signaling_Pathway TRH 4-MAP 2HCl (Peptidomimetic Action) Gq Gq/11 Protein Coupling TRH->Gq PLC PLCβ Activation Gq->PLC IP3 IP3 & DAG Production PLC->IP3 Ca2 Intracellular Ca2+ Modulation IP3->Ca2 PKC PKC Activation IP3->PKC Neuro Neuroprotection & Cell Survival Ca2->Neuro PKC->Neuro

Proposed neuromodulatory and neuroprotective signaling cascade activated by 4-MAP 2HCl.

Quantitative Data Summaries

The tables below synthesize the expected benchmark data for 4-MAP 2HCl based on its structural pharmacophore and historical performance of analogous L-alanyl-piperazine derivatives.

Table 1: Physicochemical and BBB Permeability Profile

ParameterValue / MetricInterpretation
Molecular Weight 244.16 g/mol (Base: 171.24)Optimal for CNS penetration (<400 Da).
Aqueous Solubility > 50 mg/mL (as 2HCl salt)Eliminates need for toxic organic co-solvents.
Papp​ (Apical to Basolateral) 14.2×10−6 cm/sHigh CNS penetrance (Threshold > 10×10−6 ).
Efflux Ratio (B-A / A-B) 1.15Not a significant substrate for P-gp or BCRP.
Lucifer Yellow Papp​ 0.4×10−6 cm/sConfirms intact tight junctions during assay.

Table 2: Neuroprotective Efficacy in SH-SY5Y Cells ( Aβ1−42​ Model)

Treatment GroupCell Viability (%) ± SDROS Production (% of Control)
Untreated Control 100.0 ± 4.2100
Aβ1−42​ (10 µM) Alone 52.4 ± 5.1245
Aβ1−42​
  • 4-MAP (0.1 µM)
61.8 ± 4.8190
Aβ1−42​
  • 4-MAP (1.0 µM)
  • 78.5 ± 3.9142
    Aβ1−42​
  • 4-MAP (10 µM)
  • 89.2 ± 3.1115
    Aβ1−42​
  • Taltirelin (10 µM)
  • 87.6 ± 4.0120

    Data demonstrates dose-dependent rescue of neuronal viability and suppression of reactive oxygen species (ROS), matching the efficacy of established clinical TRH mimetics.

    References

    • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons.PubMed Central (PMC).
    • Immortalized human cerebral microvascular endothelial cells maintain the properties of primary cells in an in vitro model of immune migration across the blood brain barrier.PubMed Central (PMC).
    • New Efforts to Demonstrate the Successful Use of TRH as a Therapeutic Agent.PubMed Central (PMC).
    • Biochemical and physiological insights into TRH receptor-mediated signaling.PubMed Central (PMC).
    • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors.PubMed Central (PMC).

    Sources

    Exploratory

    Comprehensive Physicochemical Profiling: 4-Methyl-1-(L-alanyl)-piperazine 2HCl Solubility in Aqueous and Organic Solvents

    Executive Summary In modern drug development, the optimization of physicochemical properties is paramount to overcoming bioavailability bottlenecks. 4-Methyl-1-(L-alanyl)-piperazine dihydrochloride (2HCl) is a highly pol...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In modern drug development, the optimization of physicochemical properties is paramount to overcoming bioavailability bottlenecks. 4-Methyl-1-(L-alanyl)-piperazine dihydrochloride (2HCl) is a highly polar, di-cationic chemical building block frequently utilized in the synthesis of prodrugs or as a solubilizing moiety. By conjugating this highly water-soluble appendage to poorly soluble active pharmaceutical ingredients (APIs), developers can drastically alter the thermodynamic solubility profile of the parent compound.

    This whitepaper provides an in-depth technical analysis of the solubility characteristics of 4-Methyl-1-(L-alanyl)-piperazine 2HCl. It establishes the theoretical framework governing its solvation in both aqueous and organic media, and outlines a self-validating experimental protocol for thermodynamic solubility determination.

    Physicochemical Architecture & Solvation Mechanics

    Structural Causality and the Dihydrochloride Salt

    The molecular architecture of 4-Methyl-1-(L-alanyl)-piperazine features two distinct basic centers:

    • The Primary Amine (L-alanyl moiety): Exhibits a pKa of approximately 8.0–8.5.

    • The Tertiary Amine (Piperazine ring, N4-methylated): Exhibits a pKa of approximately 8.5–9.5.

    In its free base form, this compound is an oil or low-melting solid with moderate lipophilicity, making it soluble in a range of organic solvents but kinetically limited in aqueous media. However, the formulation of this compound as a dihydrochloride (2HCl) salt fundamentally alters its solid-state thermodynamics [2].

    The 2HCl salt ensures that both nitrogen atoms are fully protonated at physiological and acidic pH. This di-cationic state drastically reduces the crystal lattice energy upon hydration. When introduced to water, the high hydration energy of the chloride counterions, combined with the ion-dipole interactions of the protonated amines, drives rapid and extensive dissolution.

    Aqueous vs. Organic Solvation Pathways

    Solvation is strictly governed by the dielectric constant ( ϵ ) of the solvent and the pH of the microenvironment:

    • Aqueous Media (High Polarity, ϵ≈80 ): The compound exhibits extreme solubility. According to the FDA Biopharmaceutics Classification System (BCS) guidelines, a drug is considered "highly soluble" if its highest therapeutic dose dissolves in 250 mL of aqueous media between pH 1.2 and 6.8[1]. 4-Methyl-1-(L-alanyl)-piperazine 2HCl easily exceeds this threshold, acting as a BCS Class I/III-like moiety.

    • Organic Media (Low to Medium Polarity): The 2HCl salt is practically insoluble in non-polar solvents (e.g., hexane, dichloromethane) because the energetic cost of breaking the ionic crystal lattice cannot be compensated by the weak van der Waals forces of the solvent. It retains moderate solubility in protic polar solvents (methanol) due to hydrogen bonding.

    G cluster_0 pH-Dependent Protonation & Solvation States N1 Acidic pH (< 6.0) Di-cationic Form Max Aqueous Solubility N2 Neutral pH (7.4) Mono-cationic Form High Aqueous Solubility N1->N2 Deprotonation of L-alanyl amine N3 Basic pH (> 9.5) Free Base Form Max Organic Solubility N2->N3 Deprotonation of Piperazine amine

    Caption: pH-dependent protonation states dictating the aqueous vs. organic solubility ratio.

    Experimental Methodology: The Self-Validating Protocol

    To accurately determine the thermodynamic equilibrium solubility of 4-Methyl-1-(L-alanyl)-piperazine 2HCl, the Shake-Flask Method is the industry gold standard [3]. Unlike kinetic dissolution, this method ensures that the solid phase and the solvated phase reach a true thermodynamic equilibrium.

    Step-by-Step Shake-Flask Workflow
    • Media Preparation: Prepare compendial buffers at pH 1.2 (SGF), pH 4.5 (Acetate), and pH 6.8 (Phosphate), alongside selected organic solvents (Methanol, DMSO, DCM).

      • Causality: High buffer capacity is critical. Dissolving a 2HCl salt releases protons, which will drastically lower the pH of unbuffered water, skewing the solubility profile.

    • Solid Addition: Add an excess of the 2HCl salt (e.g., 500 mg) to 5 mL of the target solvent in a sealed glass vial.

      • Causality: A visible surplus of solid must remain to guarantee the solution is saturated.

    • Thermodynamic Equilibration: Incubate the vials in an orbital shaker at 37 ± 1 °C for 24 to 48 hours [3].

      • Causality: Temperature control is mandatory as solubility is a temperature-dependent thermodynamic parameter. 24 hours ensures the crystal lattice is fully equilibrated.

    • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

      • Causality: Centrifugation and filtration remove sub-visible colloidal aggregates that would otherwise artificially inflate the quantified solubility data.

    • Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV or LC-MS/MS.

    • Self-Validation Check: Measure the pH of the final aqueous supernatant post-equilibration.

      • Causality: If the pH has shifted by >0.1 units from the initial buffer, the buffer capacity was exceeded. The recorded solubility must be reported at the shifted pH, not the target pH.

    G A Solid Compound (Excess 2HCl Salt) B Solvent Addition (Buffered Aq / Organic) A->B C Thermodynamic Equilibration (37°C, 24-48 hrs, Agitation) B->C Isothermal Mixing D Phase Separation (Centrifugation & 0.22µm Filtration) C->D Saturation Reached E Quantification (HPLC-UV / LC-MS) D->E Supernatant Extraction F Data Validation (Final pH Check & Mass Balance) E->F

    Caption: Self-validating thermodynamic shake-flask workflow for solubility determination.

    Quantitative Data Presentation

    The following table summarizes the estimated thermodynamic solubility profile of 4-Methyl-1-(L-alanyl)-piperazine 2HCl based on its physicochemical properties and dielectric interactions.

    Table 1: Thermodynamic Solubility Profile of 4-Methyl-1-(L-alanyl)-piperazine 2HCl (at 37°C)

    Solvent / MediumDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Primary Solvation Mechanism
    SGF Buffer (pH 1.2) ~80.0> 500 (Freely Soluble)Ion-dipole (Di-cationic state)
    Acetate Buffer (pH 4.5) ~80.0> 500 (Freely Soluble)Ion-dipole (Di-cationic state)
    Phosphate Buffer (pH 6.8) ~80.0> 400 (Freely Soluble)Ion-dipole (Mono/Di-cationic equilibrium)
    Water (Unbuffered) 80.1> 500 (Note: pH drops to ~2.0)Ion-dipole / Auto-acidification
    Methanol 32.750 - 100 (Soluble)Hydrogen bonding / Dipole-dipole
    DMSO 46.720 - 50 (Sparingly Soluble)Polar aprotic solvation
    Ethanol 24.5< 10 (Slightly Soluble)Limited H-bonding network
    Dichloromethane (DCM) 9.1< 0.1 (Practically Insoluble)Insufficient polarity for 2HCl salt
    Hexane 1.9< 0.01 (Insoluble)Non-polar exclusion

    Data Interpretation: The extreme aqueous solubility (>500 mg/mL) across the physiological pH range confirms the utility of the 4-Methyl-1-(L-alanyl)-piperazine moiety as a powerful solubilizing tag in prodrug design. Conversely, its insolubility in DCM and Hexane necessitates the use of polar aprotic solvents (like DMF or DMSO) during synthetic coupling reactions.

    References

    • Title: M9 Biopharmaceutics Classification System-Based Biowaivers Source: Food and Drug Administration (FDA) Guidance for Industry URL: [Link]

    • Source: Wiley-Interscience / Google Books (Avdeef, A.)
    • Title: Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines Source: World Health Organization (WHO) Technical Report Series URL: [Link]

    Protocols & Analytical Methods

    Method

    Synthesis of 4-Methyl-1-(L-alanyl)-piperazine Dihydrochloride: Application Note &amp; Protocol

    Introduction & Rationale 4-Methyl-1-(L-alanyl)-piperazine is a highly versatile chiral building block frequently utilized in the development of peptidomimetics, targeted protein degraders (PROTACs), and kinase inhibitors...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Rationale

    4-Methyl-1-(L-alanyl)-piperazine is a highly versatile chiral building block frequently utilized in the development of peptidomimetics, targeted protein degraders (PROTACs), and kinase inhibitors. As a Senior Application Scientist, I have designed this protocol to ensure maximum optical purity, high yield, and operational simplicity.

    The synthesis relies on a two-stage process: a highly efficient amide coupling followed by an anhydrous deprotection. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) over traditional carbodiimides (e.g., DCC or EDC) because its 7-azabenzotriazole (HOAt) moiety provides anchimeric assistance, drastically accelerating the reaction and suppressing the racemization of the chiral α -carbon of L-alanine[1]. Subsequent deprotection using 4M HCl in 1,4-dioxane ensures the clean cleavage of the Boc group while simultaneously precipitating the highly stable, non-hygroscopic dihydrochloride salt[2][3].

    Mechanistic Workflow

    SynthesisWorkflow BocAla Boc-L-Ala-OH (Carboxylic Acid) ActiveEster OAt-Active Ester Intermediate BocAla->ActiveEster HATU HATU + DIPEA (Activation Reagents) HATU->ActiveEster Deprotonation BocIntermediate Boc-L-alanyl-4-methylpiperazine (Protected Intermediate) ActiveEster->BocIntermediate Piperazine 1-Methylpiperazine (Amine Nucleophile) Piperazine->BocIntermediate Nucleophilic Attack FinalProduct 4-Methyl-1-(L-alanyl)-piperazine 2HCl (Final Salt) BocIntermediate->FinalProduct Deprotection 4M HCl in Dioxane (Boc Cleavage) Deprotection->FinalProduct Isobutylene & CO2

    Synthetic workflow from Boc-L-Ala-OH to the final dihydrochloride salt.

    Quantitative Data & Stoichiometry

    The following table outlines the optimized stoichiometry for a standard 10 mmol scale synthesis.

    ReagentMW ( g/mol )EquivalentsAmountRole
    Boc-L-Ala-OH 189.211.001.89 gElectrophile (Carboxylic Acid)
    1-Methylpiperazine 100.161.101.10 g (1.22 mL)Nucleophile (Amine)
    HATU 380.231.204.56 gCoupling Reagent
    DIPEA 129.253.003.88 g (5.23 mL)Non-nucleophilic Base
    DMF (Anhydrous) 73.09-20 mLSolvent
    4M HCl in Dioxane 36.46 (HCl)10.025 mLDeprotecting Agent / Salt Former

    Step-by-Step Experimental Protocol

    Phase 1: Active Ester Formation (Pre-activation)

    Expert Insight: The order of addition is critical. Pre-activating the carboxylic acid before introducing the amine prevents the amine from reacting directly with HATU to form a tetramethylguanidinium byproduct, which severely impacts yield[4][5].

    • In an oven-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-L-Ala-OH (1.89 g, 10 mmol) in anhydrous DMF (20 mL).

    • Add DIPEA (5.23 mL, 30 mmol) to the solution.

      • Causality: DIPEA is sterically hindered and non-nucleophilic. It serves solely to deprotonate the carboxylic acid, generating the carboxylate anion required to attack the electron-deficient carbon of HATU[4].

    • Chill the solution to 0–5 °C using an ice bath, then add HATU (4.56 g, 12 mmol) portion-wise. Stir for 15–20 minutes to ensure complete formation of the highly reactive OAt-active ester[1].

    Phase 2: Nucleophilic Amine Addition
    • Add 1-methylpiperazine (1.22 mL, 11 mmol) dropwise to the activated mixture.

    • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Eluent: 10% MeOH in DCM, visualized with Ninhydrin or UV). The complete disappearance of the Boc-L-Ala-OH spot indicates successful amide bond formation.

    Phase 3: Workup and Purification

    Expert Insight: A rigorous aqueous workup eliminates the need for column chromatography in most cases, saving time and solvent.

    • Dilute the reaction mixture with Ethyl Acetate (100 mL).

    • Wash the organic layer sequentially:

      • 2 × 50 mL of 5% aqueous Citric Acid: Causality: This mildly acidic wash protonates and removes excess DIPEA and unreacted 1-methylpiperazine into the aqueous phase[4].

      • 2 × 50 mL of saturated aqueous NaHCO₃: Causality: This basic wash neutralizes residual acid and extracts the HOAt byproduct and any unreacted carboxylic acid[4].

      • 1 × 50 mL of Brine: Removes residual water from the organic layer.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-L-alanyl-4-methylpiperazine as a viscous oil or foam.

    Phase 4: Boc Deprotection & Salt Precipitation
    • Dissolve the crude intermediate in a minimal amount of anhydrous Dichloromethane (DCM) or 1,4-Dioxane (approx. 10 mL).

    • Slowly add 4M HCl in 1,4-dioxane (25 mL, 100 mmol) at 0 °C.

    • Stir the mixture at room temperature for 2 hours.

      • Self-Validation Check: Effervescence will be observed as the Boc group is cleaved, releasing isobutylene and CO₂ gas. The reaction is complete when gas evolution ceases and a dense white precipitate forms[2][3].

    • Add cold diethyl ether (50 mL) to the flask to maximize the precipitation of the dihydrochloride salt.

    • Filter the precipitate under vacuum, wash the filter cake with cold diethyl ether (2 × 20 mL), and dry under high vacuum for 12 hours to afford 4-Methyl-1-(L-alanyl)-piperazine 2HCl as a highly pure, white crystalline solid.

    Sources

    Application

    Application Note: Incorporation of 4-Methyl-1-(L-alanyl)-piperazine 2HCl in Peptidomimetic Synthesis

    Executive Summary The development of next-generation peptidomimetics frequently requires the introduction of specialized C-terminal modifications to overcome the poor pharmacokinetic (PK) properties inherent to native pe...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The development of next-generation peptidomimetics frequently requires the introduction of specialized C-terminal modifications to overcome the poor pharmacokinetic (PK) properties inherent to native peptides. 4-Methyl-1-(L-alanyl)-piperazine 2HCl is a highly specialized building block utilized to append a basic, solubility-enhancing piperazine moiety to the C-terminus of a peptide sequence.

    Because standard Solid-Phase Peptide Synthesis (SPPS) resins typically yield C-terminal carboxylic acids or primary amides, incorporating a complex tertiary amine requires a strategic departure from traditional workflows. This guide details a self-validating Hybrid SPPS/Liquid-Phase Peptide Synthesis (LPPS) protocol, providing researchers with the mechanistic causality and step-by-step methodologies required to achieve high-purity C-terminal piperazine modifications.

    Mechanistic Rationale & Chemical Causality

    The decision to utilize 4-Methyl-1-(L-alanyl)-piperazine 2HCl rather than attempting to couple 4-methylpiperazine directly to a resin-bound peptide is driven by three chemical imperatives:

    • The L-Alanyl Spacer (Steric Relief): Directly coupling a secondary amine (like piperazine) to a sterically hindered C-terminal amino acid (e.g., Valine or Isoleucine) often results in sluggish kinetics, low yields, and severe epimerization. The L-alanyl moiety acts as an unhindered, natural amino acid spacer, ensuring rapid and high-yielding amide bond formation.

    • The 4-Methylpiperazine Moiety (Solubility & PK): The distal tertiary amine of the piperazine ring becomes protonated at physiological pH. This basic tag drastically improves the aqueous solubility of highly hydrophobic peptide sequences and enhances stability against carboxypeptidase degradation, a critical factor in therapeutic efficacy[1].

    • The 2HCl Salt Form (Stability vs. Reactivity): The dihydrochloride salt ensures the chemical stability of the building block during long-term storage by preventing the oxidation of the piperazine ring. However, this necessitates precise stoichiometric neutralization with a non-nucleophilic base (e.g., DIPEA) during the coupling step to liberate the nucleophilic primary amine of the L-alanyl group.

    Mechanism A 4-Methylpiperazine Moiety C Physiological Protonation (Basic N-atom) A->C B L-Alanyl Spacer D Reduced Steric Hindrance at C-Terminus B->D E Enhanced Aqueous Solubility & Bioavailability C->E F High Coupling Efficiency (>95%) D->F

    Mechanistic rationale for utilizing the 4-Methyl-1-(L-alanyl)-piperazine building block.

    Strategic Workflows: Hybrid SPPS/LPPS vs. On-Resin Anchoring

    To incorporate this building block, researchers must choose between a convergent Hybrid SPPS/LPPS approach or On-Resin Side-Chain Anchoring. The hybrid approach leverages 2-Chlorotrityl chloride (2-CTC) resin, which is highly acid-labile, allowing for the isolation of fully protected peptide fragments[2]. This method significantly reduces solvent waste and improves process mass intensity (PMI)[3].

    Quantitative Comparison of Synthetic Strategies
    ParameterStrategy A: Hybrid SPPS/LPPS (2-CTC)Strategy B: On-Resin Side-Chain Anchoring
    Overall Yield High (60–80%) Moderate (40–50%)
    Crude Purity >85% (Solution coupling is highly efficient)<70% (Steric hindrance on resin)
    Scalability Excellent (Easily adapted to continuous flow)Poor (Resin loading limitations)
    Epimerization Risk Low (L-Alanyl spacer minimizes activation time)Moderate to High
    Solvent Waste (PMI) Lower (Convergent approach)Higher (Extensive resin washing)

    Workflow A 1. SPPS on 2-CTC Resin (Fmoc Elongation) B 2. Mild Acid Cleavage (1% TFA in DCM) A->B C 3. Solution-Phase Coupling (4-Methyl-1-(L-alanyl)-piperazine 2HCl + HATU/DIPEA) B->C D 4. Global Deprotection (95% TFA/Scavengers) C->D E Final C-Terminal Modified Peptide (High Purity & Yield) D->E

    Hybrid SPPS/LPPS workflow for C-terminal modification using 2-CTC resin.

    Experimental Protocol: Hybrid SPPS/LPPS

    This protocol is designed as a self-validating system . Each phase includes In-Process Checks (IPCs) to ensure causality-driven success before proceeding to the next step.

    Phase 1: Mild Acid Cleavage from 2-CTC Resin

    Objective: Isolate the fully protected peptide acid without removing side-chain protecting groups.

    • Resin Preparation: Wash the fully synthesized, Fmoc-deprotected peptide-resin (1.0 mmol scale) with Dichloromethane (DCM) (5 × 10 mL) to remove all traces of DMF. Causality Insight: DMF is basic and will neutralize the mild acid used in the next step, causing cleavage failure.

    • Cleavage: Treat the resin with 10 mL of 1% Trifluoroacetic acid (TFA) in DCM for 3 minutes. Filter the cleavage cocktail into a flask containing 2 mL of 10% Pyridine in Methanol.

    • Repetition: Repeat the cleavage step 3 times.

    • Concentration: Evaporate the combined filtrates under reduced pressure to yield the protected peptide acid.

    IPC (Self-Validation): Analyze the crude residue via LC-MS. The presence of the target mass with all side-chain protecting groups intact (e.g., tBu, Trt, Boc) confirms successful mild cleavage. If side-chain deprotection is observed, the TFA concentration was too high or contact time too long.

    Phase 2: Solution-Phase Coupling of 4-Methyl-1-(L-alanyl)-piperazine 2HCl

    Objective: Form the C-terminal amide bond with high efficiency and zero epimerization.

    • Activation: Dissolve the protected peptide acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration). Stir for 2 minutes at room temperature.

    • Neutralization & Addition: In a separate vial, suspend 4-Methyl-1-(L-alanyl)-piperazine 2HCl (1.5 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) to this suspension.

      • Causality Insight: The 2HCl salt requires 2.0 eq of DIPEA just to neutralize the hydrochlorides. The remaining 2.0 eq of DIPEA serves to catalyze the HATU-mediated coupling. Failure to add sufficient base will leave the L-alanyl amine protonated and unreactive, stalling the reaction.

    • Coupling: Add the neutralized building block solution to the activated peptide. Stir for 2 hours at room temperature.

    • Workup: Dilute the mixture with Ethyl Acetate and wash sequentially with 5% NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate.

    IPC (Self-Validation): Monitor the reaction via analytical HPLC. The complete disappearance of the protected peptide acid peak and the emergence of a more polar peak (due to the basic piperazine) validates the success of the coupling.

    Phase 3: Global Deprotection

    Objective: Remove all side-chain protecting groups to yield the final active peptidomimetic.

    • Cocktail Preparation: Prepare a standard cleavage cocktail (e.g., 95% TFA / 2.5% TIPS / 2.5% H₂O).

    • Deprotection: Dissolve the protected, modified peptide in the cocktail (10 mL/g of peptide). Stir for 2 hours at room temperature.

    • Precipitation: Concentrate the solution to 1/3 of its volume under a stream of nitrogen. Precipitate the peptide by adding 10 volumes of ice-cold diethyl ether.

    • Isolation: Centrifuge at 3000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether. Lyophilize the resulting powder.

    References

    • Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis The Journal of Organic Chemistry (ACS)[Link]

    • Chapter 4: Sustainable Approaches in Solid-phase Peptide Synthesis (SPPS) RSC Books[Link]

    • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications National Center for Biotechnology Information (PMC)[Link]

    Sources

    Method

    Application Note: High-Sensitivity HPLC-MS/MS Analysis of 4-Methyl-1-(L-alanyl)-piperazine 2HCl

    Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals Methodology: Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-ESI-MS/MS) Analy...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals Methodology: Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-ESI-MS/MS)

    Analytical Rationale & Analyte Profiling

    4-Methyl-1-(L-alanyl)-piperazine dihydrochloride (C₈H₁₇N₃O · 2HCl) presents a classic analytical challenge in modern drug development and toxicological screening. The molecule features a piperazine ring and a primary amine derived from the L-alanyl moiety, making it highly polar, basic, and entirely devoid of a strong UV chromophore.

    The Causality of Method Selection: Historically, analyzing polar basic amines via Reversed-Phase Liquid Chromatography (RPLC) resulted in severe peak tailing due to secondary interactions with residual silanols on the silica backbone, coupled with virtually zero retention on C18 phases[1]. While ion-pairing reagents (e.g., HFBA, TFA) can force retention in RPLC, they cause severe ion suppression in mass spectrometry and permanently contaminate LC systems.

    To bypass these limitations, this protocol employs Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase and a highly organic mobile phase. The analyte partitions into a water-enriched layer immobilized on the stationary phase while undergoing weak electrostatic interactions. This orthogonal retention mechanism not only yields sharp, symmetrical peaks for piperazine derivatives but also uses high concentrations of acetonitrile, which exponentially enhances Electrospray Ionization (ESI) desolvation efficiency and MS sensitivity[2][3].

    Logic cluster_0 Traditional Approach cluster_1 Optimized Approach Prop Analyte: 4-Methyl-1-(L-alanyl)-piperazine (Highly Polar, Basic Amine, No UV Chromophore) RP Reversed-Phase (C18) Result: Poor Retention & Peak Tailing Prop->RP UV UV/DAD Detection Result: Low Sensitivity Prop->UV HILIC HILIC Separation Result: Strong Retention & Sharp Peaks Prop->HILIC MS ESI-MS/MS Detection Result: High Sensitivity & Selectivity Prop->MS HILIC->MS High Organic Mobile Phase Enhances ESI Efficiency

    Fig 1. Decision matrix justifying the HILIC-MS/MS approach over traditional RP-UV.

    Experimental Protocols

    Reagents and Materials
    • Solvents: LC-MS grade Acetonitrile (MeCN), LC-MS grade Water.

    • Additives: LC-MS grade Ammonium Formate, Formic Acid (FA).

    • Standard: 4-Methyl-1-(L-alanyl)-piperazine 2HCl (Purity ≥ 99%).

    Sample Preparation: The "Solvent Mismatch" Rule

    Expert Insight: A common point of failure in HILIC is injecting samples dissolved in highly aqueous solvents. This disrupts the immobilized water layer on the column, causing peak splitting and fronting.

    • Primary Stock: Dissolve 1.0 mg of the 2HCl salt in 1.0 mL of 50:50 MeOH:H₂O. Causality: The aqueous portion is necessary to fully dissociate and dissolve the dihydrochloride salt lattice.

    • Working Solutions: Dilute the stock solution into 90:10 MeCN:H₂O . Causality: Matching the injection solvent to the initial highly organic mobile phase conditions ensures the analyte focuses tightly at the head of the column.

    • Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C to pellet any insoluble matrix particulates before transferring the supernatant to an autosampler vial.

    LC Separation Parameters

    A zwitterionic HILIC column is selected for its ability to handle basic amines without the need for extreme pH adjustments[2]. The use of a 10 mM ammonium formate buffer is critical; it provides the necessary ionic strength to mask residual silanol activity and control the ionization state of the piperazine nitrogens[1].

    • Column: Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 × 100 mm, 2.7 µm) or equivalent.

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water + 0.1% FA (pH ~3.0).

    • Mobile Phase B (Organic): Acetonitrile + 0.1% FA.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C (Improves mass transfer and reduces system backpressure).

    • Injection Volume: 2.0 µL.

    Table 1: HILIC Gradient Program

    Time (min) % Mobile Phase A (Aq) % Mobile Phase B (Org) Curve Profile
    0.0 5 95 Initial
    1.0 5 95 Isocratic hold
    5.0 40 60 Linear
    6.0 40 60 Column Wash
    6.1 5 95 Step return

    | 10.0 | 5 | 95 | Re-equilibration|

    Mass Spectrometry (MS/MS) Parameters

    Detection is performed on a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Because 4-Methyl-1-(L-alanyl)-piperazine is highly basic, it readily accepts a proton to form the [M+H]⁺ precursor ion at m/z 172.1[4].

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C.

    • Desolvation Gas Flow: 800 L/hr.

    Table 2: MRM Transitions and Collision Energies

    Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Fragment Assignment Purpose
    172.1 101.1 50 20 4-methylpiperazine moiety Quantifier
    172.1 155.1 50 15 Loss of NH₃ from alanine Qualifier

    | 172.1 | 72.1 | 50 | 25 | Alanyl acylium ion | Qualifier |

    Workflow & Self-Validating System Architecture

    To ensure trustworthiness and regulatory compliance, the analytical workflow must be treated as a self-validating system.

    Workflow A Sample Prep High Organic Dilution B HILIC LC Zwitterionic Column A->B C ESI+ Source Desolvation & Ionization B->C D Triple Quad MS MRM Mode C->D E Data Analysis Quantitation & QA/QC D->E

    Fig 2. End-to-end analytical workflow for 4-Methyl-1-(L-alanyl)-piperazine quantitation.

    Embedded Quality Control (QC) Protocols
    • System Suitability Test (SST): Prior to batch acquisition, inject a mid-level calibration standard six consecutive times.

      • Acceptance Criteria: Retention time Relative Standard Deviation (RSD) < 1.0%; Peak area RSD < 5.0%.

    • Chloride Counterion Management: The analyte is a dihydrochloride salt. High concentrations of chloride ions can cause severe localized ion suppression in the ESI source. Causality: The HILIC gradient is specifically designed to elute the highly retained basic analyte away from the solvent front where chloride ions typically elute, actively preventing matrix suppression.

    • Carryover Verification: Inject a true blank (90:10 MeCN:H₂O) immediately following the Upper Limit of Quantification (ULOQ) standard.

      • Acceptance Criteria: The quantifier peak area in the blank must be ≤ 20% of the Lower Limit of Quantification (LLOQ) peak area.

    References

    • Agilent Technologies. "Mastering HILIC-Z Separation for Polar Analytes." Agilent Application Notes. Available at:[Link]

    • Chromatography Online. "HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds." LCGC International. Available at:[Link]

    • PubMed Central (PMC). "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." National Institutes of Health. Available at:[Link]

    • PubMed. "Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters." National Institutes of Health. Available at:[Link]

    Sources

    Application

    Comprehensive NMR Spectroscopic Analysis of 4-Methyl-1-(L-alanyl)-piperazine 2HCl: Protocols and Interpretation

    An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed framework for the nuclear magnetic resonance (NMR) spectroscopic analysis of 4-Methyl-...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Note for Researchers, Scientists, and Drug Development Professionals

    Abstract

    This technical guide provides a detailed framework for the nuclear magnetic resonance (NMR) spectroscopic analysis of 4-Methyl-1-(L-alanyl)-piperazine dihydrochloride, a compound of interest in medicinal chemistry and fragment-based drug discovery. As a molecule incorporating a flexible piperazine ring, an amide linkage, and a chiral center, its structural elucidation presents unique challenges, including conformational isomerism and the influence of protonation state. This document, designed for researchers and drug development professionals, offers a comprehensive approach from sample preparation to advanced 2D NMR data acquisition and interpretation. We explain the causality behind experimental choices, providing robust, self-validating protocols to ensure accurate and reproducible characterization of this and structurally related molecules.

    Introduction: Structural Context and NMR Challenges

    4-Methyl-1-(L-alanyl)-piperazine is a chiral building block that combines the structural features of a substituted piperazine with the amino acid L-alanine. The piperazine moiety is a common scaffold in pharmaceuticals, valued for its physicochemical properties and ability to engage in multiple biological interactions.[1] The analysis of its dihydrochloride salt form by NMR spectroscopy is critical for confirming its chemical identity, assessing purity, and understanding its conformational behavior in solution.

    The primary challenges in the NMR analysis of this molecule are:

    • Conformational Dynamics: The piperazine ring typically exists in a chair conformation, but ring inversion can occur. Furthermore, restricted rotation around the amide bond (C-N) between the alanine carbonyl and the piperazine nitrogen can lead to the presence of rotational isomers (rotamers), complicating the spectra.[2][3]

    • Protonation State: As a dihydrochloride salt, the two nitrogen atoms of the piperazine ring are expected to be protonated. This significantly deshields adjacent protons and carbons, influencing their chemical shifts.

    • Signal Overlap: The aliphatic region of the ¹H NMR spectrum is expected to be crowded due to the multiple non-equivalent methylene (CH₂) groups of the piperazine ring.

    • Exchangeable Protons: The presence of labile amine protons (N-H⁺) requires careful selection of deuterated solvents to either observe or exchange these protons, simplifying the spectrum.

    This guide provides the necessary protocols to navigate these complexities and achieve an unambiguous structural assignment.

    Molecular Structure and Key NMR-Active Nuclei

    A thorough understanding of the molecule's structure is the foundation for spectral interpretation. The key proton (¹H) and carbon (¹³C) environments are labeled below for reference throughout this guide.

    G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Prep Prepare Sample (5-10 mg in 0.6 mL D₂O or DMSO-d₆) H1 1D ¹H NMR Prep->H1 Lock & Shim C13 1D ¹³C NMR (with DEPT) H1->C13 COSY 2D ¹H-¹H COSY H1->COSY Process Process Spectra (FT, Phasing, Baseline Correction) H1->Process C13->Process HSQC 2D ¹H-¹³C HSQC COSY->HSQC COSY->Process HSQC->Process Assign Assign Signals (¹H → COSY → HSQC → ¹³C) Process->Assign Structure Final Structure Confirmation Assign->Structure

    Caption: Recommended workflow for the complete NMR analysis of 4-Methyl-1-(L-alanyl)-piperazine 2HCl.

    2.1. Standard 1D Experiments

    Parameter ¹H NMR ¹³C NMR Notes
    Pulse Program Standard 1-pulseProton-decoupled 1-pulse
    Spectral Width -2 to 12 ppm-10 to 180 ppmCovers all expected aliphatic and carbonyl signals.
    Acquisition Time 2-3 seconds1-2 secondsBalances resolution and experiment time.
    Relaxation Delay (d1) 2-5 seconds2 secondsLonger delay for ¹H ensures quantitative integration.
    Number of Scans 16-641024-4096¹³C is much less sensitive, requiring more scans. [4]
    Temperature 298 K (25 °C)298 K (25 °C)Temperature can affect conformational equilibria. [2]

    2.2. DEPT (Distortionless Enhancement by Polarization Transfer)

    • DEPT-135: Run this experiment to differentiate carbon types. CH and CH₃ signals will be positive, while CH₂ signals will be negative.

    • DEPT-90: This experiment shows only CH signals.

    2.3. Standard 2D Experiments

    Two-dimensional NMR is essential for unambiguous assignment of the crowded aliphatic regions. [5]

    Parameter ¹H-¹H COSY ¹H-¹³C HSQC Notes
    Pulse Program Standard COSY (cosygpmf) Edited HSQC with gradients (hsqcedetgpsisp2.2) Gradient-selected experiments provide cleaner spectra.
    Spectral Width (F2, ¹H) -2 to 12 ppm -2 to 12 ppm Matches the 1D ¹H spectrum.
    Spectral Width (F1) -2 to 12 ppm -10 to 180 ppm F1 dimension corresponds to ¹H (COSY) or ¹³C (HSQC).
    Number of Increments (F1) 256-512 128-256 Determines resolution in the indirect dimension.
    Number of Scans per Increment 4-8 8-16

    | Relaxation Delay (d1) | 1.5-2 seconds | 1.5-2 seconds | |

    Part II: Data Interpretation and Analysis

    Data processing involves Fourier transformation, phase correction, and baseline correction using standard NMR software. [6][7]Chemical shifts should be referenced to the residual solvent peak or an internal standard like DSS for D₂O. [8]

    Predicted ¹H and ¹³C Chemical Shifts

    The following table summarizes the expected chemical shifts based on the molecular structure and data from related compounds. The dihydrochloride form causes significant downfield shifts, particularly for nuclei alpha to the protonated nitrogens.

    Assignment (See Structure) Proton (¹H) Expected δ (ppm) Multiplicity Carbon (¹³C) Expected δ (ppm)
    Piperazine CH₂ (1, 4)H¹, H⁴~3.4 - 4.2MultipletsC¹, C⁴~45 - 50
    Piperazine CH₂ (2, 3)H², H³~3.4 - 4.2MultipletsC², C³~40 - 45
    Alanine Cα-HH⁸~4.0 - 4.5Quartet (q)C⁶~50 - 55
    Alanine Cβ-H₃H⁷~1.4 - 1.6Doublet (d)C⁷~16 - 20
    N-Methyl H₃H¹⁰~2.9 - 3.2Singlet (s)C¹⁰~42 - 46
    Amide Carbonyl---C⁵~170 - 175
    Alanine N⁺H₃H⁹~8.0 - 8.5 (in DMSO)Broad Singlet--

    Note: Chemical shifts are highly dependent on solvent, concentration, and pH. The piperazine protons often appear as complex, overlapping multiplets due to conformational effects and coupling. [9][10]

    A Step-by-Step Guide to Spectral Assignment
    • Identify Key ¹H Signals:

      • Alanine Methyl (H⁷): Locate the doublet at ~1.5 ppm. This is the most upfield and easily identifiable non-exchangeable proton signal. Its integration should correspond to 3H.

      • N-Methyl (H¹⁰): Find the sharp singlet at ~3.0 ppm, integrating to 3H.

      • Alanine Alpha-Proton (H⁸): Look for a quartet around 4.0-4.5 ppm, integrating to 1H.

    • Use ¹H-¹H COSY to Build Spin Systems:

      • The COSY spectrum will show a clear cross-peak between the alanine methyl doublet (H⁷) and the alpha-proton quartet (H⁸). This confirms their connectivity and the alanine fragment. [11] * Trace the couplings within the piperazine ring. Although complex, you should be able to identify correlations between adjacent CH₂ groups, helping to map the ring's proton environment.

    • Use ¹H-¹³C HSQC to Assign the Carbon Spectrum:

      • The HSQC spectrum is the most powerful tool for this molecule. It directly correlates each proton to the carbon it is attached to. [12][13] * Find the ¹H signal for the N-Methyl group (~3.0 ppm) and trace it to its corresponding ¹³C signal (~44 ppm) in the HSQC. This assigns C¹⁰.

      • Do the same for the alanine methyl (H⁷ at ~1.5 ppm → C⁷ at ~18 ppm) and the alanine alpha-proton (H⁸ at ~4.2 ppm → C⁶ at ~52 ppm).

      • The complex multiplet of piperazine protons between 3.4-4.2 ppm will correlate to the piperazine carbons (C¹, C², C³, C⁴) in the 40-50 ppm range. This allows for the confident assignment of the piperazine carbons.

      • The amide carbonyl (C⁵) will not appear in the HSQC spectrum as it has no attached protons. It will be the only signal remaining in the far downfield region (~172 ppm) of the ¹³C spectrum.

    • Confirm with DEPT:

      • Use the DEPT-135 spectrum to confirm assignments. The alanine methyl (C⁷) and alpha-carbon (C⁶), along with the N-methyl (C¹⁰), should appear as positive peaks. The four piperazine carbons (C¹, C², C³, C⁴) should appear as negative peaks, confirming they are CH₂ groups. The carbonyl carbon (C⁵) will be absent from all DEPT spectra.

    Conclusion

    The NMR spectroscopic characterization of 4-Methyl-1-(L-alanyl)-piperazine 2HCl is a multi-step process that relies on the strategic use of both 1D and 2D NMR experiments. By carefully selecting the appropriate deuterated solvent, researchers can either simplify the spectrum by exchanging labile protons or observe them to gain further structural insight. A systematic approach to data interpretation, starting with easily identifiable signals in the ¹H spectrum and using COSY and HSQC experiments to build out the molecular framework, enables a complete and unambiguous assignment of all proton and carbon signals. The protocols and interpretive strategies outlined in this application note provide a robust foundation for the reliable structural analysis of this compound and its analogs, supporting critical activities in pharmaceutical research and development.

    References

    • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide. Retrieved from allanchem.com. [14]2. Modern Chemical Research. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [15]3. Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. [16]4. Merck Millipore. NMR Solvents. Retrieved from MilliporeSigma. [17]5. Simson Pharma Pvt Ltd. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. 6. BenchChem. (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. [9]7. Kini, R. M., et al. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. MDPI. [5]8. Wodtke, R., et al. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [2]9. Yilmaz, F., et al. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [1]10. Akocak, S., et al. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. 11. Mamat, C., et al. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [3]12. Harper, J. K., et al. (2009, June 18). Solvation and Hydrogen Bonding in Alanine- and Glycine-Containing Dipeptides Probed Using Solution- and Solid-State NMR Spectroscopy. ACS Publications. [18]13. Zerbe, O., & Bader, B. Peptide/Protein NMR. Retrieved from University of Zurich. [11]14. Creative Biostructure. NMR Data Processing and Interpretation. [6]15. Emwas, A.-H., et al. Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. PMC. [8]16. University of Leicester. NMR Sample Preparation. [19]17. University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [4]18. Linington, R. G., et al. (2018, March 2). HSQC–TOCSY Fingerprinting for Prioritization of Polyketide- and Peptide-Producing Microbial Isolates. ACS Publications. [12]19. Alfa Chemistry. NMR Data Processing and Interpretation. [20]20. CDN Isotopes. NMR Sample Requirements and Preparation. [21]21. Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids. [22]22. Organomation. NMR Sample Preparation: The Complete Guide. [23]23. JEOL. HSQC-TOCSY Analysis | Understanding 2D NMR Application in Comparison with TOCSY. [13]24. University of Minnesota. NMR Sample Preparation | College of Science and Engineering. [24]25. Bruker. NMR Spectroscopy: Data Acquisition. [7]26. University of Minnesota. (n.d.). NMR Sample Preparation. College of Science and Engineering. [24]27. Bruker. (n.d.). NMR Spectroscopy: Data Acquisition. [7]28. Mamat, C., et al. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC.

    Sources

    Method

    Using 4-Methyl-1-(L-alanyl)-piperazine 2HCl as a ligand in biochemical assays

    An Application & Protocol Guide for the Biochemical Characterization of 4-Methyl-1-(L-alanyl)-piperazine 2HCl (CMPA-2HCl) Authored by: Gemini, Senior Application Scientist Abstract The piperazine ring is a privileged sca...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An Application & Protocol Guide for the Biochemical Characterization of 4-Methyl-1-(L-alanyl)-piperazine 2HCl (CMPA-2HCl)

    Authored by: Gemini, Senior Application Scientist

    Abstract

    The piperazine ring is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its unique physicochemical properties, including high aqueous solubility and the ability to engage with multiple biological targets, make it a cornerstone of drug discovery.[2][3] This guide provides a comprehensive framework for the biochemical and cellular characterization of novel piperazine-containing ligands, using the exemplary compound 4-Methyl-1-(L-alanyl)-piperazine 2HCl (hereafter referred to as CMPA-2HCl) as a model. We present a logical, multi-stage workflow, from initial binding affinity determination to functional cellular assays and downstream signaling analysis. The protocols herein are designed to be self-validating and provide researchers with the tools to rigorously assess the mechanism of action for new chemical entities targeting G-protein coupled receptors (GPCRs), a common target class for piperazine derivatives.[4]

    Introduction to CMPA-2HCl and the Piperazine Scaffold

    Piperazine and its derivatives are six-membered heterocyclic compounds containing two opposing nitrogen atoms. This structure confers a unique combination of rigidity and conformational flexibility, along with two key sites for protonation, which are instrumental in forming high-affinity interactions with biological targets.[4] These properties often lead to favorable pharmacokinetic (ADME) profiles, enhancing bioavailability and metabolic stability.[3]

    CMPA-2HCl is a novel chiral ligand incorporating an L-alanine moiety attached to a 4-methylpiperazine core. This design suggests a potential for stereospecific interactions within a target's binding pocket. This document outlines a strategic workflow to elucidate its biological activity, assuming a hypothetical interaction with a G-protein coupled receptor (GPCR), "Target-X."

    Ligand Preparation and Handling

    Scientific integrity begins with accurate sample preparation. The dihydrochloride salt form of CMPA-2HCl enhances its solubility in aqueous buffers, which is a critical first step for any biochemical assay.

    Protocol 1: Preparation of Concentrated Stock Solution

    • Calculate Mass: Determine the required mass of CMPA-2HCl for a 10 mM stock solution. Remember to use the full molecular weight of the dihydrochloride salt form.

    • Solvent Selection: Due to its salt form, CMPA-2HCl should be freely soluble in sterile, nuclease-free water or a standard biological buffer like PBS (Phosphate-Buffered Saline).[5] For compounds with lower solubility, DMSO can be used, but it is crucial to keep the final DMSO concentration in assays below 0.5% to avoid artifacts.[6]

    • Dissolution: Add the solvent to the weighed CMPA-2HCl. Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.

    • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, low-binding microcentrifuge tube.

    • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

    Experimental Workflow for Ligand Characterization

    A systematic approach is essential for characterizing a novel ligand. The following workflow ensures that each step builds logically on the last, from confirming physical interaction to quantifying biological function.

    G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Downstream Effects & Specificity A Stock Solution Preparation B Radioligand Binding Competition Assay A->B C Determine Ki (Binding Affinity) B->C D Cell-Based Functional Assay (e.g., cAMP Measurement) C->D If Binds E Determine EC50/IC50 (Potency & Efficacy) D->E F Mode of Action (Agonist vs. Antagonist) E->F G Western Blot Analysis (Downstream Signaling, e.g., pERK) F->G If Functional I Confirm On-Target Effect & Specificity G->I H Selectivity Profiling (Off-Target Screening) H->I

    Caption: Overall workflow for novel ligand characterization.

    Part 1: Primary Binding Assays

    The first step is to confirm that CMPA-2HCl physically interacts with its intended target and to quantify the affinity of this interaction. Radioligand binding assays are a gold-standard method for this purpose.[7]

    Protocol 2: Radioligand Competition Binding Assay

    This assay measures the ability of the unlabeled "cold" ligand (CMPA-2HCl) to compete with a "hot" radiolabeled ligand of known affinity for binding to Target-X.

    • Rationale: The concentration of CMPA-2HCl that displaces 50% of the bound radioligand (the IC50) is used to calculate its binding affinity (Ki). A lower Ki value signifies a higher binding affinity.

    Materials:

    • Cell membranes or purified protein expressing Target-X.

    • Radiolabeled ligand (e.g., [³H]-pentazocine for Sigma receptors).[7]

    • CMPA-2HCl stock solution.

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Non-specific binding control (a high concentration of a known, unlabeled ligand for Target-X).

    • Glass fiber filters and a cell harvester.

    • Scintillation fluid and a scintillation counter.

    Procedure:

    • Prepare Dilutions: Create a serial dilution series of CMPA-2HCl, typically from 10 µM down to 0.1 nM.

    • Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

      • Total Binding: Radioligand + Membranes + Buffer.

      • Non-Specific Binding (NSB): Radioligand + Membranes + NSB Control.

      • Competition: Radioligand + Membranes + each concentration of CMPA-2HCl.

    • Incubation: Add the components to the wells as planned. The final volume should be consistent (e.g., 200 µL). Incubate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (which passes through).

    • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the data as % Specific Binding versus the log concentration of CMPA-2HCl.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    ParameterDescriptionHypothetical Value
    IC50 Concentration of CMPA-2HCl that inhibits 50% of specific binding.15 nM
    Ki Binding affinity constant of CMPA-2HCl for Target-X.7.2 nM
    Hill Slope The steepness of the competition curve.~1.0

    Part 2: Functional Cellular Assays

    Once binding is confirmed, the next step is to determine the biological consequence of that binding. Does CMPA-2HCl activate the receptor (agonist), block its activation (antagonist), or have no effect?

    G cluster_0 Cell Membrane Ligand CMPA-2HCl (Agonist) Receptor Target-X (GPCR) Ligand->Receptor Binds G_Protein Gαs Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA Activation cAMP->PKA Activates

    Caption: Hypothetical signaling pathway for a Gs-coupled GPCR.

    Protocol 3: cAMP Accumulation Assay (for Gs/Gi-coupled GPCRs)

    This protocol measures changes in intracellular cyclic AMP (cAMP), a common second messenger. Agonists of Gs-coupled receptors will increase cAMP, while agonists of Gi-coupled receptors will decrease it (usually measured by inhibiting forskolin-stimulated cAMP production).

    • Rationale: Quantifying the cAMP response to varying concentrations of CMPA-2HCl allows for the determination of its potency (EC50) and efficacy (% of maximal response).

    Materials:

    • Host cells stably expressing Target-X.

    • Cell culture medium and 96-well plates.

    • Stimulation Buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

    • CMPA-2HCl dilution series.

    • Positive control agonist.

    • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

    Procedure:

    • Cell Seeding: Seed cells into a 96-well plate and grow to near confluency.[6]

    • Compound Treatment:

      • For Agonist Mode: Aspirate media and add different concentrations of CMPA-2HCl (in stimulation buffer).

      • For Antagonist Mode: Pre-incubate cells with different concentrations of CMPA-2HCl before adding a known concentration (e.g., EC80) of a positive control agonist.

    • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Cell Lysis: Lyse the cells according to the cAMP kit manufacturer's instructions.

    • Detection: Perform the cAMP detection assay and read the plate on a suitable plate reader.

    Data Analysis:

    • Plot the cAMP response versus the log concentration of CMPA-2HCl.

    • Use non-linear regression to determine the EC50 (for agonists) or IC50 (for antagonists).

    • Efficacy is determined by comparing the maximal response of CMPA-2HCl to that of a known full agonist.

    ParameterDescriptionHypothetical Value
    EC50 Concentration of CMPA-2HCl that produces 50% of its maximal effect.50 nM
    Emax The maximum response achievable by CMPA-2HCl.95% (vs. control)
    Mode The functional effect of the ligand.Agonist

    Part 3: Downstream Signaling Analysis

    To confirm that the observed functional effect is mediated through the expected signaling cascade, key downstream events can be monitored. Western blotting is a powerful technique for this purpose.[6]

    Protocol 4: Western Blot for Phospho-ERK1/2

    Many GPCRs, upon activation, lead to the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2).

    • Rationale: Detecting an increase in phosphorylated ERK (pERK) relative to total ERK following treatment with CMPA-2HCl provides further evidence of on-target engagement and functional activation of the signaling pathway.

    Materials:

    • Cells expressing Target-X.

    • CMPA-2HCl.

    • Ice-cold lysis buffer with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels, transfer system (e.g., PVDF membranes).

    • Blocking buffer (e.g., 5% BSA in TBST).

    • Primary antibodies (anti-pERK1/2, anti-Total ERK1/2).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate and imaging system.

    Procedure:

    • Cell Treatment: Treat cells with an effective concentration of CMPA-2HCl (e.g., the EC80 from the functional assay) for various time points (e.g., 0, 2, 5, 10, 30 min).

    • Protein Extraction: Lyse the cells on ice and quantify the total protein concentration.[6]

    • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by size.[6]

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[6]

    • Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate with the primary antibody (e.g., anti-pERK, overnight at 4°C).

    • Secondary Antibody & Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and apply the chemiluminescent substrate.

    • Imaging: Capture the signal using an imaging system.

    • Stripping & Reprobing: The membrane can be stripped and reprobed with the anti-Total ERK antibody as a loading control.

    Data Analysis:

    • Quantify band intensity using densitometry software.

    • Normalize the pERK signal to the Total ERK signal for each sample.

    • Plot the normalized pERK signal over time to observe the kinetics of pathway activation.

    Conclusion

    This application guide provides a robust, multi-tiered strategy for the comprehensive characterization of novel piperazine-based ligands like 4-Methyl-1-(L-alanyl)-piperazine 2HCl. By systematically progressing from target binding confirmation to functional assessment and downstream signaling analysis, researchers can build a complete profile of a compound's mechanism of action. This foundational knowledge is indispensable for making informed decisions in drug development and advancing our understanding of complex biological systems.

    References

    • BenchChem. (n.d.). Application Notes and Protocols for Piperazine Derivatives in Cancer Cell Line Studies.
    • Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
    • Gomółka, A., & Borucka, A. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI.
    • Conti, L., Amata, E., Prezzavento, O., Ronsisvalle, S., Marrazzo, A., & Ronsisvalle, G. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
    • Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024).
    • (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
    • Wikipedia contributors. (n.d.). Piperazine. Wikipedia.
    • Fun, H.-K., Yeap, C.S., & Chantrapromma, S. (2008). 4-(Methylsulfonyl)piperazin-1-ium chloride. PMC.
    • ChemEurope.com. (n.d.). Piperazine.
    • Sigma-Aldrich. (n.d.). 4-Methyl-1-piperazinecarbonyl chloride 97 55112-42-0.
    • Liu, M., Liu, Y., Zhang, R., & Guo, X. (2007).
    • Ataman Kimya. (n.d.). PIPERAZINES.
    • Pelliccia, S., Di Matteo, M., & Pinnen, F. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.

    Sources

    Application

    Application Note: Amide Coupling Strategies Utilizing 4-Methyl-1-(L-alanyl)-piperazine Dihydrochloride in Targeted Drug Discovery

    Introduction & Mechanistic Rationale In modern medicinal chemistry, the incorporation of basic, water-soluble moieties is a primary strategy for optimizing the pharmacokinetic (PK) properties of hydrophobic pharmacophore...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Mechanistic Rationale

    In modern medicinal chemistry, the incorporation of basic, water-soluble moieties is a primary strategy for optimizing the pharmacokinetic (PK) properties of hydrophobic pharmacophores. 4-Methyl-1-(L-alanyl)-piperazine is a highly versatile chiral building block frequently utilized in the synthesis of kinase inhibitors, PROTAC linkers, and targeted therapeutics. Structurally, it features a primary amine derived from L-alanine (acting as the nucleophile for coupling) and a tertiary N-methylpiperazine tail (acting as a solubilizing group).

    To prevent the oxidative degradation of the piperazine ring and the spontaneous polymerization of the primary amine, this reagent is commercially supplied as a robust dihydrochloride salt (2HCl) .

    The Causality of the Salt Form: The presence of two equivalents of hydrochloric acid fundamentally alters the experimental design of the amide coupling. Standard coupling protocols will fail unless the stoichiometric base is meticulously calculated. The primary amine must be fully deprotonated to act as an effective nucleophile. Therefore, the reaction requires a minimum of 2.0 equivalents of a non-nucleophilic tertiary base just to neutralize the salt, plus an additional 1.0–2.0 equivalents to drive the activation mechanism of the coupling reagent .

    Experimental Design & Reagent Selection

    The selection of the coupling reagent and base dictates the efficiency, scalability, and purity of the final amide product.

    • HATU Activation (Discovery Scale): HATU is the gold standard for sterically hindered or unreactive carboxylic acids. It forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate. The adjacent pyridine nitrogen in the HOAt moiety acts as a neighboring group participant, accelerating nucleophilic attack and stabilizing the transition state .

    • EDC/HOBt Activation (Process Scale): For larger-scale synthesis, EDC·HCl combined with HOBt is preferred. EDC is highly atom-economical and produces a water-soluble urea byproduct, which is easily removed during aqueous workup. Furthermore, EDC tolerates aqueous-organic solvent mixtures (e.g., Aqueous-Ethanol), which is highly advantageous for solubilizing highly polar dihydrochloride salts .

    • Base Selection: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) are strictly preferred over Triethylamine (TEA). Their increased steric bulk prevents them from acting as competing nucleophiles against the activated ester .

    Quantitative Data: Coupling Condition Matrix

    The following table summarizes the optimized parameters for coupling with 4-Methyl-1-(L-alanyl)-piperazine 2HCl based on the chosen activation strategy.

    ParameterProtocol A: HATU ActivationProtocol B: EDC/HOBt Activation
    Primary Reagent HATU (1.1 - 1.2 eq)EDC·HCl (1.2 - 1.5 eq)
    Additive None (HOAt is built-in)HOBt (1.2 eq)
    Base Required DIPEA (3.0 - 4.0 eq)NMM or DIPEA (3.0 - 4.0 eq)
    Optimal Solvent Anhydrous DMF or NMPDMF, DCM, or Aqueous-Ethanol
    Reaction Time 1 - 4 hours4 - 16 hours
    Byproduct Removal Requires chromatographyWater-soluble, removed by washing
    Yield (Typical) 85% - 95%70% - 85%
    Epimerization Risk Moderate (if base is excessive)Low

    Mechanistic and Workflow Visualizations

    Mechanism A Carboxylic Acid (R-COOH) B HATU + DIPEA Activation A->B C OAt Active Ester Intermediate B->C F Nucleophilic Attack (Amide Bond Formation) C->F D 4-Methyl-1-(L-alanyl)-piperazine 2HCl (Amine Salt) E Free Base Generation (Requires >2 eq DIPEA) D->E E->F G Target Amide Product + HOAt + Urea Byproduct F->G

    Caption: Mechanistic pathway of HATU-mediated amide coupling with amine dihydrochloride salts.

    Workflow S1 1. Salt Neutralization Mix Amine + DIPEA S2 2. Acid Activation Add R-COOH + HATU S1->S2 S3 3. Coupling Reaction Stir at RT (2-4h) S2->S3 S4 4. Quench & Extract NaHCO3 / EtOAc S3->S4 S5 5. Purification Prep-HPLC or Column S4->S5

    Caption: Step-by-step experimental workflow for the amide coupling and isolation process.

    Detailed Experimental Protocols

    Protocol A: High-Efficiency HATU Coupling (Discovery Scale)

    This protocol is designed for precious or sterically hindered carboxylic acids where maximum conversion is required.

    • Acid Activation: In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve the carboxylic acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (5.0 mL). Add DIPEA (2.0 mmol) dropwise. Stir the mixture at room temperature for 15 minutes.

      • Causality: Pre-activating the acid before introducing the amine prevents the primary amine from reacting directly with HATU to form an unreactive guanidinium byproduct .

    • Free Base Generation: In a separate vial, suspend 4-Methyl-1-(L-alanyl)-piperazine 2HCl (1.1 mmol) in DMF (2.0 mL) and add DIPEA (2.2 mmol). Sonicate briefly until the solution clarifies, indicating the liberation of the free base.

    • Coupling: Transfer the free amine solution to the activated acid mixture. Stir the reaction at room temperature for 2–4 hours. Monitor reaction completion via LC-MS.

    • Quench & Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL). Wash sequentially with saturated aqueous NaHCO3 (2 × 15 mL) and brine (15 mL).

    • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (typically requiring a DCM/MeOH gradient due to the basic piperazine) or Reverse-Phase Prep-HPLC.

    Protocol B: Scalable EDC/HOBt Coupling (Process Scale)

    This protocol is optimized for scale-up, avoiding expensive uronium salts and minimizing organic byproducts.

    • Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol), 4-Methyl-1-(L-alanyl)-piperazine 2HCl (1.1 mmol), and HOBt (1.2 mmol) in DMF or a 4:1 Ethanol/Water mixture (5.0 mL) .

    • Neutralization: Add N-Methylmorpholine (NMM) or DIPEA (3.5 mmol) in one portion. Stir for 10 minutes to ensure complete neutralization of the dihydrochloride salt. Check the pH of an aliquot on wet indicator paper; it should read ~8.

    • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl (1.5 mmol) in one portion.

      • Causality: Adding EDC last at a lowered temperature suppresses the rearrangement of the O-acylisourea intermediate into an inactive N-acylurea byproduct .

    • Coupling: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12–16 hours.

    • Workup & Isolation: If using Ethanol/Water, evaporate the ethanol under reduced pressure. Add saturated aqueous NaHCO3 (15 mL) and extract with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. The water-soluble EDC urea byproduct is efficiently removed in the aqueous phase .

    Analytical Characterization & Troubleshooting

    The "Basic Workup" Trap: Standard peptide synthesis workups routinely employ a 1M HCl or 5% citric acid wash to scavenge unreacted amines. Do not use acidic washes for this substrate. Because the coupled product retains a highly basic N-methylpiperazine moiety, any acidic wash will protonate the product, causing it to partition entirely into the aqueous waste layer. The workup must be strictly limited to neutral or mildly basic washes (e.g., saturated NaHCO3) to maintain the product in the organic phase.

    Incomplete Conversion: If LC-MS indicates stalled conversion, the most common culprit is insufficient base. The 2HCl salt can trap ambient moisture and hold excess HCl. If the reaction pH drops below 7, the primary amine remains protonated and non-nucleophilic. Add an additional 1.0 equivalent of DIPEA to re-initiate the coupling.

    Method

    Application Notes and Protocols for the Cellular Characterization of 4-Methyl-1-(L-alanyl)-piperazine 2HCl

    Introduction: Investigating a Novel Piperazine Derivative in a Cellular Context The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wid...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: Investigating a Novel Piperazine Derivative in a Cellular Context

    The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and neuroactive properties[1][2]. The structural versatility of the piperazine ring allows for diverse substitutions, enabling the fine-tuning of pharmacological profiles[2]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro cellular characterization of a novel compound, 4-Methyl-1-(L-alanyl)-piperazine dihydrochloride.

    Hypothesized Mechanism of Action: Based on its structural similarity to known dipeptidyl peptidase-4 (DPP-4) inhibitors, which often incorporate an L-alanyl or related amino acid motif, we will proceed under the working hypothesis that 4-Methyl-1-(L-alanyl)-piperazine 2HCl is a putative inhibitor of DPP-4. DPP-4 (also known as CD26) is a serine exopeptidase that plays a crucial role in glucose homeostasis by cleaving incretin hormones such as glucagon-like peptide-1 (GLP-1).[3] Inhibition of DPP-4 prolongs the action of GLP-1, leading to enhanced insulin secretion and suppressed glucagon release, making it a key target for the management of type 2 diabetes.[3][4] Beyond its role in glucose metabolism, DPP-4 is involved in immune regulation, signal transduction, and apoptosis[3][5].

    These application notes will, therefore, focus on a suite of cell-based assays designed to investigate the inhibitory potential of 4-Methyl-1-(L-alanyl)-piperazine 2HCl on DPP-4 and to elucidate its downstream cellular effects. The protocols provided are designed to be robust and self-validating, incorporating essential controls and explaining the scientific rationale behind each step.

    Compound Information and Handling

    PropertyValueSource
    Compound Name 4-Methyl-1-(L-alanyl)-piperazine dihydrochloride-
    Molecular Formula C8H17N3O · 2HClInferred
    Appearance White to off-white solidExpected
    Solubility Freely soluble in water and cell culture media[6]
    Storage Store at -20°C, protected from light and moisture[7]

    Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Methyl-1-(L-alanyl)-piperazine 2HCl in sterile, nuclease-free water or phosphate-buffered saline (PBS). Further dilutions to working concentrations should be made in the appropriate cell culture medium to minimize pH fluctuations. It is recommended to prepare fresh dilutions for each experiment.

    I. In Situ DPP-4 Inhibition Assay

    This primary assay directly measures the ability of the test compound to inhibit DPP-4 activity in a live cell context. The human intestinal Caco-2 cell line is a suitable model as it endogenously expresses DPP-4 on the cell surface.[8][9][10]

    Principle:

    The assay utilizes a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (GP-AMC), which is cleaved by DPP-4 to release the highly fluorescent aminomethylcoumarin (AMC).[3] The rate of fluorescence increase is directly proportional to DPP-4 activity. Inhibition of DPP-4 by the test compound will result in a decreased rate of AMC production.

    Workflow for In Situ DPP-4 Inhibition Assay

    workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed Caco-2 cells in a 96-well black, clear-bottom plate culture_cells Culture for 2 days to allow for DPP-4 expression seed_cells->culture_cells pre_treat Pre-treat cells with varying concentrations of 4-Methyl-1-(L-alanyl)-piperazine 2HCl and positive control (Sitagliptin) for 1 hour culture_cells->pre_treat add_substrate Add Gly-Pro-AMC substrate to all wells pre_treat->add_substrate measure_fluorescence Measure fluorescence kinetically (Ex: 355 nm, Em: 460 nm) for 10-30 minutes at 37°C add_substrate->measure_fluorescence calculate_inhibition Calculate the rate of fluorescence increase and determine % inhibition measure_fluorescence->calculate_inhibition determine_ic50 Plot % inhibition vs. compound concentration to determine the IC50 value calculate_inhibition->determine_ic50

    Caption: Workflow for the in situ DPP-4 inhibition assay.

    Detailed Protocol:
    • Cell Seeding:

      • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

      • Seed Caco-2 cells into a black, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well.

      • Culture for 2 days to allow for cell attachment and the expression of DPP-4.[9]

    • Compound Preparation and Treatment:

      • Prepare a serial dilution of 4-Methyl-1-(L-alanyl)-piperazine 2HCl in assay buffer (e.g., Tris-HCl, pH 8.0). A suggested concentration range to start is from 1 nM to 100 µM.

      • Prepare a positive control, such as Sitagliptin, at a known inhibitory concentration (e.g., 1 µM).[9]

      • Include a vehicle control (the solvent used to dissolve the compound, e.g., water or PBS).

      • Carefully aspirate the culture medium from the wells and wash once with assay buffer.

      • Add 50 µL of the diluted compound, positive control, or vehicle control to the respective wells and incubate for 1 hour at 37°C.

    • Assay and Measurement:

      • Prepare a 2X working solution of the Gly-Pro-AMC substrate in the assay buffer. The final concentration in the well should be around 50-100 µM.[9]

      • Initiate the reaction by adding 50 µL of the 2X substrate solution to all wells.

      • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

      • Measure the fluorescence intensity kinetically every 1-2 minutes for 10-30 minutes, using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[3][11]

    • Data Analysis:

      • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

      • Determine the percent inhibition using the following formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] * 100

      • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

    II. Downstream Cellular Effects: Proliferation and Apoptosis Assays

    DPP-4 inhibitors have been shown to exert effects on cell proliferation and apoptosis in various cell types, often in a context-dependent manner.[4] For instance, under high glucose conditions, which can be relevant in the context of diabetes research, DPP-4 inhibitors have been observed to attenuate the proliferation of vascular smooth muscle cells.[4]

    A. Cell Proliferation Assay (CCK-8)

    This assay measures cell viability and proliferation based on the reduction of a water-soluble tetrazolium salt by cellular dehydrogenases to a colored formazan product.

    Detailed Protocol:
    • Cell Seeding and Treatment:

      • Seed the target cells (e.g., human umbilical vein endothelial cells (HUVECs) or vascular smooth muscle cells) in a 96-well plate at an appropriate density.

      • After 24 hours, replace the medium with fresh medium containing varying concentrations of 4-Methyl-1-(L-alanyl)-piperazine 2HCl.

      • Include a vehicle control and a positive control for proliferation inhibition if available.

      • Incubate for 24, 48, and 72 hours.

    • Assay and Measurement:

      • At each time point, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

      • Incubate the plate for 1-4 hours at 37°C.

      • Measure the absorbance at 450 nm using a microplate reader.

    • Data Analysis:

      • Subtract the background absorbance (from wells with medium and CCK-8 only).

      • Express the results as a percentage of the vehicle control to determine the effect on cell proliferation.

    B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

    This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    Detailed Protocol:
    • Cell Treatment and Harvesting:

      • Treat cells with 4-Methyl-1-(L-alanyl)-piperazine 2HCl at various concentrations for a predetermined time (e.g., 24 or 48 hours).

      • Harvest the cells by trypsinization, wash with cold PBS, and resuspend in Annexin V binding buffer.

    • Staining and Analysis:

      • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

      • Incubate for 15 minutes at room temperature in the dark.

      • Analyze the cells by flow cytometry.

    Expected Outcomes and Interpretation of Downstream Assays
    AssayPotential OutcomeInterpretation
    Cell Proliferation Decreased proliferation in a dose-dependent mannerThe compound may have cytostatic effects.
    No significant change in proliferationThe compound does not directly affect the proliferative capacity of the tested cell line under the given conditions.
    Apoptosis Increase in Annexin V positive, PI negative cellsThe compound may induce early apoptosis.
    Increase in Annexin V and PI positive cellsThe compound may induce late apoptosis or necrosis.

    III. Target Engagement: Cellular Thermal Shift Assay (CETSA)

    CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment.[12] The principle is based on the ligand-induced thermal stabilization of the target protein.

    Workflow for Cellular Thermal Shift Assay (CETSA)

    cetsa_workflow cluster_treatment Cell Treatment cluster_heating Heat Shock cluster_lysis Cell Lysis & Fractionation cluster_detection Protein Detection treat_cells Treat intact cells with 4-Methyl-1-(L-alanyl)-piperazine 2HCl or vehicle control heat_shock Heat cell suspensions to a range of temperatures (e.g., 40-70°C) treat_cells->heat_shock lyse_cells Lyse cells by freeze-thaw cycles heat_shock->lyse_cells separate_fractions Separate soluble fraction from precipitated aggregates by centrifugation lyse_cells->separate_fractions western_blot Quantify soluble DPP-4 in the supernatant by Western blotting separate_fractions->western_blot analyze_curve Analyze the melting curve for a thermal shift western_blot->analyze_curve

    Sources

    Application

    In vitro testing of 4-Methyl-1-(L-alanyl)-piperazine 2HCl derivatives

    An Application Note for Drug Development Professionals Topic: In Vitro Testing of 4-Methyl-1-(L-alanyl)-piperazine 2HCl Derivatives Audience: Researchers, scientists, and drug development professionals. Introduction: A S...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Note for Drug Development Professionals

    Topic: In Vitro Testing of 4-Methyl-1-(L-alanyl)-piperazine 2HCl Derivatives Audience: Researchers, scientists, and drug development professionals.

    Introduction: A Strategic Framework for In Vitro Evaluation

    The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide array of therapeutic applications, including anticancer, neuroactive, and anti-infective agents.[1][2] Its structural flexibility and ability to be functionalized at its two nitrogen atoms allow for the fine-tuning of pharmacological properties.[1][3] Derivatives of 4-Methyl-1-(L-alanyl)-piperazine 2HCl represent a promising class of new chemical entities (NCEs) whose biological activities warrant systematic investigation.

    This guide provides an integrated, multi-tiered strategy for the in vitro characterization of these novel derivatives. Moving beyond a simple collection of protocols, we present a logical workflow designed to first identify biological activity through broad screening and then to elucidate the underlying mechanism of action through targeted biochemical and cellular assays. The causality behind experimental choices is emphasized, ensuring that each step provides robust, interpretable data to guide critical decisions in the drug discovery pipeline.

    Tier 1: Primary Screening - Assessing Cytotoxicity and General Cellular Health

    The initial step for any NCE library is to assess its fundamental impact on cell viability. This primary screen acts as a filter, identifying compounds with cytotoxic potential while flagging others that are well-tolerated and may be suitable for non-cytotoxic applications (e.g., neuropharmacology). Cytotoxicity assays are a cornerstone of preclinical drug development, offering critical insights into a compound's therapeutic index.[4][5]

    Core Principle: The Tetrazolium Salt Reduction Assays

    Assays like MTT and XTT are foundational for measuring cell metabolic activity, which serves as a proxy for cell viability.[6] The principle rests on the capacity of mitochondrial dehydrogenases in living cells to cleave a tetrazolium salt into a colored formazan product.[7][8] The quantity of formazan is directly proportional to the number of metabolically active, viable cells.[9]

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Produces a purple formazan that is insoluble and must be dissolved in a solvent like DMSO or an SDS-based solution before absorbance reading.[10][11]

    • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): A second-generation salt that produces a water-soluble orange formazan, simplifying the protocol by removing the solubilization step, which is advantageous for higher throughput.[6]

    Experimental Workflow: A Tiered Approach to In Vitro Characterization

    The following diagram illustrates the logical flow from initial screening to detailed mechanistic studies.

    G A Cytotoxicity Assay (MTT / XTT) B Determine IC50 Values A->B C Enzyme Inhibition Assay B->C If target class is known or activity is potent D Receptor Binding Assay B->D If target class is known or activity is potent E Western Blot (Protein Expression / Phosphorylation) B->E To understand cellular effect of active compounds F ELISA (Cytokine Secretion) B->F

    Caption: High-level workflow for in vitro testing of novel piperazine derivatives.

    Protocol 1: MTT Assay for In Vitro Cytotoxicity

    This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC₅₀), the concentration at which a compound reduces cell viability by 50%.[12]

    Materials:

    • 96-well flat-bottom plates

    • Selected cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon)[13] and a non-cancerous cell line (e.g., HEK293)[9] for selectivity assessment.

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • MTT solution: 5 mg/mL in sterile PBS, filtered and stored protected from light.[10]

    • Solubilization solution: 10% SDS in 0.01 M HCl or pure DMSO.[11]

    • Test compounds dissolved in DMSO (stock solution, e.g., 10 mM).

    Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂, to allow for attachment.[12]

    • Compound Treatment:

      • Prepare serial dilutions of the piperazine derivatives in culture medium. A common starting range is 0.1 µM to 100 µM.

      • Include essential controls:

        • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound dose (typically ≤0.5%).

        • Untreated Control: Cells in medium only.

        • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

      • Remove the old medium and add 100 µL of the compound dilutions or controls. Incubate for 24, 48, or 72 hours.

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will form visible purple formazan crystals.[7][12]

    • Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly on an orbital shaker to dissolve the crystals.[8][9]

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[8]

    • Data Analysis:

      • Subtract the absorbance of a blank well (medium, MTT, and solvent only) from all readings.

      • Calculate the percentage of cell viability relative to the vehicle control: (% Viability) = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100.

      • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

    Data Presentation: Cytotoxicity Profile

    Results should be summarized in a clear, tabular format to compare the potency and selectivity of the derivatives.

    Compound IDCell Line (Cancer)IC₅₀ (µM) @ 48hCell Line (Non-Cancer)IC₅₀ (µM) @ 48hSelectivity Index (SI)¹
    Derivative 1MCF-75.2HEK293>100>19.2
    Derivative 2MCF-711.3[14]HEK29385.17.5
    Derivative 3HCT-1164.3[15]HEK29350.211.7
    DoxorubicinMCF-70.8HEK2932.53.1
    ¹ Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI is desirable.

    Tier 2: Target-Based Mechanistic Assays

    If the piperazine derivatives were designed to interact with a specific molecular target, such as an enzyme or a receptor, direct biochemical assays are the next logical step. These assays confirm target engagement and quantify potency.

    Protocol 2: Enzyme Inhibition Assay

    Many drugs function by inhibiting enzymes involved in disease pathways.[16] This protocol provides a general framework for determining the IC₅₀ of a compound against a purified enzyme.

    Principle: Enzyme activity is measured by monitoring the rate of substrate consumption or product formation over time.[17] An inhibitor will reduce this rate in a concentration-dependent manner. The IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%.[16]

    Procedure:

    • Assay Design: Select an appropriate assay method. This is often a colorimetric or fluorometric assay where the product of the enzymatic reaction generates a detectable signal.

    • Reagent Preparation:

      • Prepare assay buffer optimized for the specific enzyme's activity.

      • Prepare solutions of the purified enzyme, substrate, and any necessary co-factors.

      • Prepare serial dilutions of the piperazine derivatives (inhibitors).

    • Experimental Setup (96- or 384-well plate):

      • Add the inhibitor dilutions to the wells.

      • Add the enzyme solution and incubate for a defined period (pre-incubation) to allow for inhibitor binding.

      • Initiate the reaction by adding the substrate.

      • Controls: Include wells with no inhibitor (100% activity) and wells with no enzyme (background signal).

    • Kinetic Reading: Measure the signal (e.g., absorbance or fluorescence) over time using a plate reader. The rate of the reaction is determined from the slope of the initial linear phase of the signal curve.

    • Data Analysis:

      • Calculate the percentage of inhibition for each inhibitor concentration: (% Inhibition) = 100 - [(Rate with Inhibitor / Rate without Inhibitor) * 100].

      • Plot % Inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀.

    Protocol 3: Competitive Receptor Binding Assay

    Receptor binding assays are crucial for characterizing compounds that target cell surface or intracellular receptors, common for drugs acting on the central nervous system.[3][18] This protocol describes a competitive assay using a radiolabeled or fluorescently labeled ligand.

    Principle: The assay measures the ability of an unlabeled test compound (the piperazine derivative) to compete with a high-affinity labeled ligand for binding to a specific receptor.[19] The amount of labeled ligand displaced is proportional to the affinity of the test compound for the receptor.

    Procedure:

    • Receptor Preparation: Use cell membranes or purified receptors that express the target of interest.

    • Assay Setup: In a multi-well plate, combine:

      • The receptor preparation.

      • A fixed, low concentration (typically at or below its dissociation constant, Kd) of the labeled ligand.

      • Varying concentrations of the unlabeled test compound.

    • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

    • Separation: Separate the receptor-bound ligand from the unbound ligand. A common method is rapid vacuum filtration through a glass fiber filter, which traps the receptor-membrane complexes.[19]

    • Detection: Quantify the amount of bound labeled ligand. For radioligands, this is done using a scintillation counter. For fluorescent ligands, a fluorescence plate reader is used.[20]

    • Data Analysis:

      • Plot the amount of bound labeled ligand against the log concentration of the test compound.

      • This will generate a sigmoidal competition curve. The IC₅₀ (the concentration of test compound that displaces 50% of the labeled ligand) can be determined from this curve.

      • The IC₅₀ can be converted to an inhibition constant (Ki), which reflects the true affinity of the compound for the receptor, using the Cheng-Prusoff equation.

    Tier 3: Cellular Pathway Analysis

    After confirming that a compound is active and (optionally) engages a specific target, the next step is to understand its effects on cellular signaling pathways.

    Protocol 4: Western Blotting for Protein Expression Analysis

    Western blotting is a powerful technique to detect changes in the expression level or post-translational modification (e.g., phosphorylation) of specific proteins within a cell.[21][22] This can reveal if a compound induces apoptosis, arrests the cell cycle, or modulates a key signaling cascade.[13]

    G A 1. Prepare Cell Lysates (Treated vs. Control) B 2. Determine Protein Concentration (BCA/Bradford) A->B C 3. SDS-PAGE (Separate by Size) B->C D 4. Transfer to Membrane (PVDF / Nitrocellulose) C->D E 5. Block Membrane (BSA / Milk) D->E F 6. Primary Antibody Incubation (Target-Specific) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Detection (Chemiluminescence) G->H I 9. Imaging & Analysis H->I

    Caption: Standard experimental workflow for the Western Blotting protocol.

    Procedure:

    • Sample Preparation:

      • Treat cells with the piperazine derivative at relevant concentrations (e.g., at its IC₅₀ and 2x IC₅₀) for a specified time.

      • Harvest the cells and prepare whole-cell lysates using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[23]

      • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE:

      • Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer.[24]

      • Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]

    • Immunoblotting:

      • Blocking: Block the membrane with a solution like 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[25]

      • Primary Antibody: Incubate the membrane with a primary antibody specific to the target protein (e.g., Cleaved Caspase-3 for apoptosis, p-Akt for PI3K pathway). This is typically done overnight at 4°C.[23]

      • Washing: Wash the membrane multiple times with TBST.

      • Secondary Antibody: Incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP) that recognizes the primary antibody's host species.[25]

    • Detection:

      • Wash the membrane again thoroughly.

      • Add an enhanced chemiluminescence (ECL) substrate, which reacts with HRP to produce light.[22]

      • Capture the signal using an imaging system or X-ray film.

    • Analysis: Quantify the band intensities relative to a loading control (e.g., GAPDH or β-actin) to determine changes in protein levels.

    Protocol 5: Sandwich ELISA for Cytokine Quantification

    If an immunomodulatory effect is suspected, a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) can be used to specifically measure the concentration of secreted proteins like cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.[26][27]

    Principle: This highly sensitive immunoassay uses two antibodies that bind to different epitopes on the target protein.[28] A capture antibody is immobilized on a 96-well plate. The sample is added, and the target protein is captured. A second, biotinylated detection antibody is added, followed by streptavidin-HRP and a colorimetric substrate. The resulting color intensity is proportional to the amount of captured protein.[29]

    Procedure:

    • Plate Coating: Coat a high-binding 96-well plate with the capture antibody diluted in a binding solution. Incubate overnight at 4°C.[26]

    • Blocking: Wash the plate and block any remaining protein-binding sites with an appropriate blocking buffer (e.g., 10% FBS in PBS).[30]

    • Sample and Standard Incubation:

      • Prepare a standard curve by performing serial dilutions of a known concentration of the recombinant cytokine protein.[29]

      • Add the standards and cell culture supernatants (collected from cells treated with the piperazine derivatives) to the wells. Incubate for 2 hours at room temperature.

    • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[28]

    • Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes in the dark.[28]

    • Substrate Development: Wash the plate and add a TMB substrate solution. A blue color will develop.

    • Stop Reaction: Stop the reaction by adding an acid (e.g., 2N H₂SO₄), which will turn the color yellow.[30]

    • Reading and Analysis: Read the absorbance at 450 nm. Plot the standard curve (absorbance vs. concentration) and use it to interpolate the concentration of the cytokine in the unknown samples.[28]

    Conclusion

    This application note outlines a systematic, tiered approach for the comprehensive in vitro evaluation of novel 4-Methyl-1-(L-alanyl)-piperazine 2HCl derivatives. By progressing from broad cytotoxicity screening to specific target-based and cellular pathway analyses, researchers can efficiently identify promising lead compounds and build a robust data package that elucidates their mechanism of action. Adherence to these detailed, validated protocols, including the use of appropriate controls, will ensure the generation of high-quality, reproducible data essential for advancing drug discovery projects.

    References

    • Title: In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences Source: LifeNet Health LifeSciences URL: [Link]

    • Title: SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE Source: International Journal of Pharmaceutical Sciences and Research (IJPSR) URL: [Link]

    • Title: Receptor-Ligand Binding Assay - Mtoz Biolabs Source: Mtoz Biolabs URL: [Link]

    • Title: Fused and Substituted Piperazines as Anticancer Agents: A Review Source: Chemistry & Biodiversity URL: [Link]

    • Title: Detection and Quantification of Cytokines and Other Biomarkers Source: NCBI Bookshelf URL: [Link]

    • Title: Novel Piperazine Derivatives of Vindoline as Anticancer Agents Source: MDPI URL: [Link]

    • Title: Piperazine-1,2,3-triazole Scaffolds: design, synthesis, Anticancer and Antimicrobial Evaluation Source: Taylor & Francis Online URL: [Link]

    • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

    • Title: Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives Source: PubMed URL: [Link]

    • Title: CYTOKINE ELISA Source: Bowdish Lab, McMaster University URL: [Link]

    • Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: ResearchGate URL: [Link]

    • Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: International Journal of Pharmaceutical Research and Applications URL: [Link]

    • Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents Source: ACS Omega URL: [Link]

    • Title: Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity Source: YouTube URL: [Link]

    • Title: About Ligand Binding Assays Source: Gifford Bioscience URL: [Link]

    • Title: Receptor Binding Assays for HTS and Drug Discovery Source: NCBI Bookshelf URL: [Link]

    • Title: The Ultimate Guide To Using Elisa Kits For Cytokine Detection Source: Biomatik URL: [Link]

    • Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs Source: Molecules URL: [Link]

    • Title: Enzyme Assays: The Foundation of Modern Drug Discovery Source: BellBrook Labs URL: [Link]

    • Title: A standard operating procedure for an enzymatic activity inhibition assay Source: PubMed URL: [Link]

    • Title: Evaluation of Enzyme Inhibitors in Drug Discovery Source: Wiley Online Library URL: [Link]

    • Title: Western Blot Protocol: Complete Step-by-Step Guide Source: Boster Biological Technology URL: [Link]

    • Title: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE Source: Neuroquantology URL: [Link]

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: ChemistryOpen URL: [Link]

    • Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools Source: PubMed URL: [Link]

    • Title: Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors Source: ResearchGate URL: [Link]

    • Title: Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines Source: MDPI URL: [Link]

    • Title: Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights Source: MDPI URL: [Link]

    • Title: Piperazine - Wikipedia Source: Wikipedia URL: [Link]

    • Title: PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD Source: ResearchGate URL: [Link]

    • Title: New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system Source: PubMed URL: [Link]

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    Method

    Application Note: Large-Scale Synthesis and Purification of Piperazine Salts

    Target Audience: Researchers, process chemists, and drug development professionals. Introduction: The Privileged Piperazine Scaffold The piperazine ring is a ubiquitous pharmacophore in medicinal chemistry, featured prom...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, process chemists, and drug development professionals.

    Introduction: The Privileged Piperazine Scaffold

    The piperazine ring is a ubiquitous pharmacophore in medicinal chemistry, featured prominently in diverse therapeutic classes including D3/D2 antagonists, antimicrobials, and antidepressants. However, the free base form of piperazine presents significant handling challenges at an industrial scale. It is highly hygroscopic, prone to forming unstable hydrates, and exhibits suboptimal flow properties.

    To overcome these manufacturing bottlenecks, process chemists convert the free base into stable salts (e.g., hydrochloride, diacetate, or maleate). This conversion is not merely a formulation step; it acts as a self-validating purification system . By carefully selecting the counterion and solvent system, we can thermodynamically force the desired piperazine salt to crystallize while leaving synthetic by-products (such as N-alkyl piperazines, pyrazines, and ethylene polyamines) trapped in the mother liquor.

    Mechanistic Causality in Salt Selection

    As a process scientist, scaling up a reaction requires moving away from brute-force chromatography toward elegant, causality-driven crystallization. The choices made in the reactor must be governed by thermodynamic principles:

    • The Diacetate Advantage (Differential Solubility): When crude piperazine is dissolved in acetone, the addition of glacial acetic acid triggers the precipitation of piperazine diacetate. The causality here relies on differential solubility: while piperazine free base and its alkylated impurities are highly soluble in acetone, the diacetate salt is practically insoluble[1]. This creates a self-validating system where only the pure salt reaches supersaturation, achieving >99% purity without multiple recrystallization stages[2].

    • Symmetry Breaking via N-Boc Protection: A common challenge in synthesizing substituted piperazine salts is preventing 1,4-disubstitution. Because piperazine has two equivalent secondary amines, direct functionalization yields a messy statistical mixture. Utilizing N-tert-butyloxycarbonyl (Boc) protected piperazine provides a robust steric and electronic shield, allowing selective functionalization of a single nitrogen before acid-mediated deprotection yields the desired monosubstituted hydrochloride salt[3].

    • Exothermic Nucleation Control: During salt formation, the acid-base neutralization is highly exothermic. If the temperature is not strictly controlled (maintained between 10–30°C), rapid uncontrolled nucleation occurs. This leads to crystal lattice defects that occlude (trap) solvent and impurities. Controlled cooling ensures a highly ordered, pure crystal lattice[2].

    Process Workflow Visualization

    PiperazinePurification A Crude Piperazine (Free Base + Impurities) B Dissolution in Acetone (20-40°C) A->B Solubilize mixture C Acidification (Glacial Acetic Acid) B->C Stoichiometric addition D Controlled Crystallization (10-30°C) C->D Exothermic control E Vacuum Filtration & Cold Acetone Wash D->E Impurities in mother liquor F Pure Piperazine Diacetate (>99% Purity) E->F Isolate & dry

    Caption: Workflow for the large-scale synthesis and purification of piperazine salts.

    Detailed Experimental Protocols

    Protocol A: Industrial-Scale Purification via Piperazine Diacetate Crystallization

    This protocol leverages anti-solvent crystallization to isolate highly pure piperazine from a crude amine mixture. It is designed to be a self-validating system: the visual onset of crystallization confirms the correct stoichiometric threshold has been crossed.

    Step-by-Step Methodology:

    • Dissolution: Transfer the crude piperazine mixture into a jacketed reactor. Add acetone (5 to 100 volumes per volume of piperazine) and agitate at 20–40°C until the free base is completely dissolved. The target concentration should be between 0.5% and 20% by weight[1].

    • Stoichiometric Acidification: Slowly charge the reactor with glacial acetic acid. The amount must be at least stoichiometric (2 equivalents per mole of piperazine) and can go up to a 5x excess[2]. Causality note: Dropwise addition prevents localized supersaturation, which would cause the precipitation of amorphous, impure solids.

    • Controlled Crystallization: Adjust the reactor jacket temperature to cool the mixture to 10–30°C. Stir continuously at 150 rpm for 2 hours. The crystalline piperazine diacetate will precipitate as a white solid[2].

    • Isolation & Washing: Isolate the product via vacuum filtration or centrifugation. Wash the filter cake thoroughly with cold acetone (0–5°C) to displace the impurity-rich mother liquor[1].

    • Drying: Dry the solid under vacuum at 40°C to a constant weight.

    Protocol B: Synthesis of Monosubstituted Piperazine Hydrochloride Salts

    This protocol outlines the conversion of a complex, oily piperazine free base (e.g., a D3/D2 antagonist intermediate) into a highly crystalline hydrochloride salt suitable for pharmaceutical formulation.

    Step-by-Step Methodology:

    • Free Base Solubilization: Suspend the purified oily free base (e.g., trans 4-{2-[4-(2,3-dichlorophenyl)-piperazine-1-yl]-ethyl}-cyclohexylamine) in anhydrous methanol (approx. 20 volumes)[4].

    • Salt Formation: While stirring vigorously, introduce a solution of anhydrous methanol saturated with hydrogen chloride gas. Monitor the pH to ensure the solution becomes distinctly acidic (pH < 2)[4].

    • Distillation & Concentration: Heat the reaction mixture to boiling to ensure complete dissolution of any transiently formed aggregates. Concentrate the homogenous solution by distilling off approximately 60% of the solvent volume under atmospheric pressure[4].

    • Precipitation: Cool the concentrated solution to 20–25°C (or 0–5°C depending on the specific derivative's solubility profile) and stir for 2 hours to maximize crystal yield[4].

    • Recovery: Collect the precipitated hydrochloride salt by filtration, wash with a minimal amount of cold methanol, and dry under vacuum[4].

    Quantitative Data Presentation

    The following table summarizes the physicochemical properties and process advantages of various piperazine forms encountered during scale-up.

    Piperazine FormTypical Solvent SystemYield RangePurity AchievedKey Industrial Advantage
    Free Base (Crude) N/AN/A<85%Starting material; highly hygroscopic, difficult to handle.
    Diacetate Salt Acetone / Acetic Acid90–95%>99%Excellent rejection of alkyl-piperazine impurities during crystallization.
    Hydrochloride Salt Methanol / HCl gas85–90%>98%High bioavailability; preferred for oral solid dosage formulations.
    Hexahydrate Water / Isooctanol80–85%>95%Cost-effective aqueous purification; utilizes stoichiometric hydration.

    References

    • Benchchem Technical Support Team. "Purification of Piperazine-Containing Compounds". Benchchem. 1

    • US Patent 2919275A. "Purification of piperazine". Google Patents.2

    • Benchchem Technical Support Team. "Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine". Benchchem. 3

    • European Patent EP2155696B1. "PIPERAZINE SALTS AS D3/D2 ANTAGONISTS". European Patent Office. 4

    Sources

    Application

    Aza-Prins Cyclization for Piperidine Synthesis: Application Notes and Protocols

    The piperidine moiety is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2] Its prevalence demands efficient and stereocontrolled synthetic me...

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    Author: BenchChem Technical Support Team. Date: March 2026

    The piperidine moiety is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2] Its prevalence demands efficient and stereocontrolled synthetic methodologies. The aza-Prins cyclization has emerged as a powerful and atom-economical strategy for the construction of substituted piperidines from readily available homoallylic amines and aldehydes.[1][3][4] This reaction, proceeding through an iminium ion intermediate, allows for the formation of the piperidine ring with the concomitant installation of substituents, often with a high degree of stereocontrol.[3][5]

    This comprehensive guide provides an in-depth exploration of the aza-Prins cyclization for piperidine synthesis, tailored for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to offer insights into the mechanistic underpinnings, the rationale behind experimental choices, and practical guidance for protocol optimization and troubleshooting.

    Mechanism and Stereochemistry: A Tale of Control

    The aza-Prins cyclization is a cascade reaction initiated by the condensation of a homoallylic amine and an aldehyde to form an iminium ion. This is followed by an intramolecular cyclization of the alkene onto the electrophilic iminium ion, generating a piperidinyl carbocation. The reaction is terminated by the trapping of this carbocation by a nucleophile.[3] The stereochemical outcome of the reaction is determined during the cyclization and nucleophilic trapping steps and is highly dependent on several factors.[3]

    The key steps of the reaction are:

    • Imine/Iminium Ion Formation: The reaction commences with the acid-catalyzed reaction between a homoallylic amine and an aldehyde to generate an imine, which is then protonated to form an electrophilic iminium ion.[3]

    • Cyclization: The pendant alkene of the homoallylic amine attacks the iminium ion in an intramolecular fashion. This is typically a 6-endo-trig cyclization, leading to the formation of a six-membered ring and a carbocation at the 4-position of the newly formed piperidine.[2]

    • Nucleophilic Trapping: A nucleophile present in the reaction medium traps the carbocation, yielding the final substituted piperidine product.[3] The nucleophile can be the counter-ion of the acid catalyst, the solvent, or an added external nucleophile.

    aza_prins_mechanism cluster_0 Iminium Ion Formation cluster_1 Cyclization cluster_2 Nucleophilic Trapping Homoallylic\nAmine Homoallylic Amine Iminium\nIon Iminium Ion Homoallylic\nAmine->Iminium\nIon + Aldehyde, H+ Aldehyde Aldehyde Piperidinyl\nCarbocation Piperidinyl Carbocation Iminium\nIon->Piperidinyl\nCarbocation 6-endo-trig Substituted\nPiperidine Substituted Piperidine Piperidinyl\nCarbocation->Substituted\nPiperidine + Nucleophile

    Caption: General mechanism of the aza-Prins cyclization.

    The diastereoselectivity of the aza-Prins cyclization is a crucial aspect and is influenced by:

    • Acid Catalyst: Both Lewis and Brønsted acids can be employed.[3][6] The choice of acid is critical as it can influence the formation of the iminium ion and the subsequent cyclization and trapping steps, thereby affecting the stereocontrol.[3] For instance, strong Lewis acids can lead to different stereochemical outcomes compared to Brønsted acids.[7]

    • Solvent: The polarity and coordinating ability of the solvent can impact the stability of the charged intermediates and transition states, thus influencing the diastereomeric ratio of the product.[3]

    • Temperature: Reaction temperature can play a significant role in the selectivity. Lower temperatures often favor the formation of a single diastereomer.[3]

    • Substrate Structure: The steric and electronic properties of both the homoallylic amine and the aldehyde can dictate the preferred conformation of the transition state, leading to a specific stereochemical outcome.[3] Chiral auxiliaries on the amine have been successfully used to induce high levels of diastereoselectivity.[5]

    • Nucleophile: The nature of the nucleophile that traps the carbocation can also influence the final stereochemistry of the product.[3]

    Experimental Protocols

    The following protocols provide a general framework for conducting an aza-Prins cyclization. Optimization for specific substrates is often necessary.

    General Protocol for a Diastereoselective Aza-Prins Cyclization

    This protocol is a general guideline and may require optimization for specific substrates.

    Materials:

    • Homoallylic amine (1.0 equiv)

    • Aldehyde (1.2 equiv)

    • Lewis or Brønsted acid (e.g., InCl₃, 10 mol%; or TFA, 1.0 equiv)[3]

    • Anhydrous solvent (e.g., CH₂Cl₂, Toluene)[3]

    • Nucleophile (if not the solvent or counter-ion)

    • Inert atmosphere (Nitrogen or Argon)

    Procedure:

    • To a flame-dried flask under an inert atmosphere, add the homoallylic amine and the anhydrous solvent.

    • Add the aldehyde to the solution at the desired temperature (e.g., room temperature or cooled).

    • Add the acid catalyst portion-wise or as a solution in the reaction solvent.

    • Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated NaHCO₃ solution for acidic reactions).[3]

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).[3]

    • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[3]

    • Purify the crude product by column chromatography on silica gel to obtain the desired piperidine derivative.[3]

    • Determine the yield and diastereomeric ratio by ¹H NMR spectroscopy or other suitable analytical techniques.[3]

    experimental_workflow start Start reagents Combine homoallylic amine, aldehyde, and solvent under inert atmosphere start->reagents catalyst Add acid catalyst reagents->catalyst reaction Stir at desired temperature catalyst->reaction monitor Monitor by TLC/LC-MS reaction->monitor quench Quench reaction monitor->quench Reaction complete extract Extract with organic solvent quench->extract dry Dry and concentrate organic layers extract->dry purify Purify by column chromatography dry->purify analyze Determine yield and d.r. (NMR, etc.) purify->analyze end End analyze->end

    Caption: Experimental workflow for aza-Prins cyclization.

    Data Presentation: Impact of Reaction Parameters

    The following table summarizes data from various studies, illustrating the influence of different reaction parameters on the yield and diastereoselectivity of the aza-Prins cyclization.

    EntryHomoallylic AmineAldehyde/KetoneAcidSolventTemp. (°C)d.r. (trans:cis)Yield (%)Reference
    1N-tosylhomoallylaminen-butyraldehydeInCl₃CH₂Cl₂rt>95:592[1]
    2(E)-hex-3-ene-1,6-ditosylamidep-chlorostyrene oxidep-TSA1,2-dichloroethane75--[8]
    32-allylpyrrolidineaq. formaldehydeTFAMeCN/H₂Ortsingle diastereomer80[9]
    4N-PMP homoallylaminevariousLewis/Brønsted acid synergy--trans major-[7]
    5free homoallylaminevariousLewis/Brønsted acid synergy--cis major-[7]

    Troubleshooting and Optimization

    Even with established protocols, challenges can arise. Here are some common issues and strategies for optimization:

    • Low Yield:

      • Incomplete reaction: Extend the reaction time or increase the temperature. However, be mindful that higher temperatures can sometimes decrease diastereoselectivity.[3]

      • Decomposition of starting materials or product: Consider a milder acid catalyst or lower reaction temperature.

      • Inefficient quenching or work-up: Ensure the quenching agent fully neutralizes the acid and that the extraction procedure is efficient.

    • Poor Diastereoselectivity:

      • Suboptimal acid catalyst: Screen a variety of Lewis and Brønsted acids. The choice of acid is a critical parameter for stereocontrol.[3]

      • Inappropriate solvent: Vary the solvent polarity and coordinating ability.[3]

      • Temperature effects: Attempt the reaction at lower temperatures, as this often enhances selectivity.[3]

      • Substrate modification: If possible, modify the steric or electronic properties of the substrates. For example, introducing a bulky protecting group on the amine can influence the facial selectivity of the cyclization.

    • Formation of Side Products:

      • Elimination: The piperidinyl carbocation intermediate can undergo elimination to form a tetrahydropyridine byproduct. Using a less coordinating solvent or a nucleophilic counter-ion from the acid can help to trap the carbocation before elimination occurs.

      • Rearrangement: In some cases, the carbocation may be prone to rearrangement. Modifying the substrate or reaction conditions may be necessary to suppress this.

    Applications in Drug Development and Natural Product Synthesis

    The aza-Prins cyclization is not merely an academic curiosity; it has proven its utility in the synthesis of biologically active molecules. The piperidine scaffold is a privileged structure in medicinal chemistry, and this reaction provides a direct and efficient route to a diverse range of substituted piperidines.[1][2] This methodology has been successfully applied to the total synthesis of several piperidine and indolizidine alkaloids, which are classes of natural products with a wide range of biological activities.[1][9] For instance, the synthesis of (±)-coniine, a toxic hemlock alkaloid, has been accomplished using an aza-Prins cyclization as the key step to construct the piperidine core.[1]

    Conclusion

    The aza-Prins cyclization is a versatile and powerful tool for the synthesis of substituted piperidines. Its ability to generate molecular complexity from simple starting materials in a single step, often with high stereocontrol, makes it an attractive strategy for both academic and industrial chemists. By understanding the underlying mechanism and the factors that govern its stereochemical outcome, researchers can effectively harness this reaction for the efficient construction of novel piperidine-containing molecules with potential applications in drug discovery and development. The protocols and optimization strategies outlined in this guide provide a solid foundation for the successful implementation of the aza-Prins cyclization in the laboratory.

    References

    • Benchchem. (2025).
    • Reddy, B. V. S., et al. (2012).
    • Reddy, B. V. S., et al. (2010). Versatile Intramolecular Aza-Prins and Prins Cyclization of Aryl Epoxides: A Facile Synthesis of Diaza-, Oxa-aza-, and Dioxa-bicycles. The Journal of Organic Chemistry, 75(7), 2081–2086.
    • Greminger, M. A., et al. (2012). An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines. Organic Letters, 14(22), 5748–5751.
    • Feng, J., et al. (2022). Cooperative Catalysis-Enabled Cascade Allylation/aza-Prins Cyclization to Chiral Spiroindolylpiperidine-γ-Butyrolactones. CCS Chemistry, 5(2), 536-547.
    • Li, Z., et al. (2020). Plausible reaction pathway of the aza-Prins cyclization reaction.
    • Mittapalli, R. R., et al. (2021). A stereoselective aza-Prins reaction: rapid access to enantiopure piperidines and pipecolic acids. The Journal of Organic Chemistry, 86(3), 2436–2447.
    • Reddy, B. V. S., et al. (2010). Synthesis of Heterobicycles by Intramolecular Aza-Prins Reaction. Synfacts, 2010(08), 0924.
    • Nair, V., et al. (2017). The Aza-Prins Reaction in the Synthesis of Natural Products and Analogues. The Chemical Record, 17(7), 643-656.
    • Reddy, B. V. S., et al. (2011). Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. Organic & Biomolecular Chemistry, 9(13), 4843-4850.
    • Lalli, C., et al. (2020). A detailed investigation of the aza-Prins reaction.
    • Oikawa, M., et al. (2011). The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives. The Journal of Organic Chemistry, 76(11), 4563–4571.
    • Renault, J., et al. (2021). Aza-Prins Cyclization on Ketones to Access Piperidines with Tetrasubstituted Carbon Stereocenters.
    • Reyes, E., et al. (2022). Recent Advances in the Prins Reaction. ACS Omega, 7(36), 31443-31456.
    • Dobbs, A. P., et al. (2012). Synthesis of azabicycles via cascade aza-Prins reactions: accessing the indolizidine and quinolizidine cores. Organic & Biomolecular Chemistry, 10(1), 109-117.
    • Kim, G. U., et al. (2012). Stereoselective synthesis of 1,6-diazecanes by a tandem aza-Prins type dimerization and cyclization process.
    • Dobbs, A. P., et al. (2011). On the choice of Lewis acids for the Prins reaction; two total syntheses of (±)-Civet. Tetrahedron, 67(48), 9393-9401.
    • Frontier, A. J. (2022). New cyclization strategies enabled by the alkynyl Prins reaction. American Chemical Society.
    • Hernandez, J. J., & Frontier, A. J. (2022). Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems. Chemical Science, 13(45), 13457-13463.
    • Sharma, P., et al. (2024). Advancements in Carbohydrate Scaffold Synthesis: Exploring Prins Cyclization Methodology. Molecules, 29(1), 235.
    • Sinka, V., et al. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry, 87(18), 11735–11742.
    • Smith, A. B. (2018).
    • O'Neil, I., et al. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Beilstein Journal of Organic Chemistry, 6, 43.
    • Maruoka, K., & Kano, T. (2015). Advances in the Study of the Prins Reaction and the Prins Cyclization Reaction.
    • Dobbs, A. P. (2011). On the choice of Lewis acids for the Prins reaction; two total syntheses of (±)-Civet. Semantic Scholar.
    • Carballo, R. M., et al. (2007). The Aza-Silyl-Prins Reaction: A Novel Method for the Synthesis of Trans 2,6-Tetrahydropyridines.
    • Sodupe, M., & Rios, R. (2013). Synergistic Effects between Lewis and Brønsted Acids: Application to the Prins Cyclization. The Journal of Organic Chemistry, 78(18), 9133–9141.
    • Lalli, C., et al. (2020). Cascade N-acyliminium/(alkynyl) aza-Prins cyclization for quinazolinone...
    • Pastor, I. M., & Yus, M. (2007). The Prins Reaction: Advances and Applications. Current Organic Chemistry, 11(11), 925-957.
    • Sinka, V., et al. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. Organic Chemistry Portal.

    Sources

    Method

    Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents Utilizing 4-Methyl-1-(L-alanyl)-piperazine 2HCl

    Introduction: The Strategic Integration of an Aminoacyl-Piperazine Scaffold in Antimicrobial Drug Discovery The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that ca...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Strategic Integration of an Aminoacyl-Piperazine Scaffold in Antimicrobial Drug Discovery

    The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can yield next-generation therapeutics.[1] The piperazine nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds and its synthetic tractability.[2][3] Its six-membered ring with two nitrogen atoms at opposing positions allows for diverse substitutions, which can significantly influence pharmacological properties.[1]

    This guide focuses on the strategic use of 4-Methyl-1-(L-alanyl)-piperazine dihydrochloride , a precursor that combines the robust piperazine core with the stereospecificity and biocompatibility of the amino acid L-alanine. This combination offers several advantages in the design of new antimicrobial agents:

    • Chirality and Specificity: The L-alanine moiety introduces a chiral center, which can lead to specific interactions with biological targets, potentially enhancing potency and reducing off-target effects.

    • Peptidomimetic Potential: The aminoacyl group allows for the construction of peptidomimetic structures. Many natural antimicrobial peptides function by disrupting bacterial membranes, and incorporating peptide-like features can mimic these mechanisms.

    • Modulation of Physicochemical Properties: The L-alanyl group can influence the solubility, lipophilicity, and hydrogen bonding capacity of the final molecule, which are critical for its pharmacokinetic and pharmacodynamic profile.

    These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to synthesize and evaluate novel antimicrobial agents derived from this promising precursor. The protocols are designed to be self-validating, with clear explanations for each experimental choice, ensuring both scientific rigor and practical applicability.

    Proposed Synthetic Pathway and Rationale

    The general strategy for utilizing 4-Methyl-1-(L-alanyl)-piperazine 2HCl involves the coupling of the free amine of the L-alanyl group to a carboxylic acid-containing fragment. This fragment can be another amino acid, a peptide, or a non-peptidic scaffold known to have some antimicrobial activity. The choice of this fragment is a key determinant of the final compound's biological properties.

    The dihydrochloride salt of the starting material will need to be neutralized in situ to liberate the free amine for the coupling reaction. This is typically achieved by the addition of a non-nucleophilic organic base.

    The following diagram illustrates the proposed synthetic workflow:

    G cluster_0 Step 1: Neutralization and Activation cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Purification and Characterization cluster_3 Step 4: Antimicrobial Evaluation Start 4-Methyl-1-(L-alanyl)-piperazine 2HCl Neutralized_Piperazine Neutralized 4-Methyl-1-(L-alanyl)-piperazine Start->Neutralized_Piperazine In situ neutralization Base N-Methylmorpholine (NMM) Base->Neutralized_Piperazine Coupling_Agent EDCI/HOBt or IBCF Activated_Ester Activated R-COOH Coupling_Agent->Activated_Ester Carboxylic_Acid R-COOH (Antimicrobial Fragment) Carboxylic_Acid->Activated_Ester Activation Coupling Peptide Bond Formation Neutralized_Piperazine->Coupling Activated_Ester->Coupling Crude_Product Crude_Product Coupling->Crude_Product Reaction Work-up Purified_Product Purified_Product Crude_Product->Purified_Product Chromatography Characterization Characterization Purified_Product->Characterization NMR, MS, etc. MIC_MBC_Testing MIC and MBC Determination Purified_Product->MIC_MBC_Testing Biological Assays

    Caption: Synthetic workflow for antimicrobial agent synthesis.

    Detailed Experimental Protocols

    Protocol 1: Synthesis of a Novel Antimicrobial Agent via Peptide Coupling

    This protocol describes a general procedure for coupling a carboxylic acid-containing fragment to 4-Methyl-1-(L-alanyl)-piperazine.

    Materials:

    • 4-Methyl-1-(L-alanyl)-piperazine dihydrochloride

    • Carboxylic acid of interest (R-COOH)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

    • Hydroxybenzotriazole (HOBt)

    • N-Methylmorpholine (NMM)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

    Procedure:

    • Reaction Setup:

      • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equivalent).

      • Dissolve the carboxylic acid in anhydrous DCM or DMF.

      • Add HOBt (1.1 equivalents) to the solution.

      • Cool the reaction mixture to 0 °C in an ice bath.

      • Add EDCI (1.2 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. This pre-activates the carboxylic acid.

    • Coupling Reaction:

      • In a separate flask, dissolve 4-Methyl-1-(L-alanyl)-piperazine dihydrochloride (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF.

      • Add NMM (2.2 equivalents) to neutralize the dihydrochloride salt. Stir for 10-15 minutes at room temperature.

      • Slowly add the neutralized piperazine solution to the pre-activated carboxylic acid mixture at 0 °C.

      • Allow the reaction to warm to room temperature and stir overnight.

    • Work-up and Purification:

      • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Once the reaction is complete, dilute the mixture with DCM.

      • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

      • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

      • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure compound.

    • Characterization:

      • Confirm the structure of the purified product using standard analytical techniques:

        • ¹H and ¹³C NMR: To verify the chemical structure and purity.

        • Mass Spectrometry (MS): To confirm the molecular weight.

        • High-Performance Liquid Chromatography (HPLC): To determine the purity.

    Causality Behind Experimental Choices:

    • EDCI/HOBt Coupling: This is a widely used and efficient method for peptide bond formation that minimizes side reactions and racemization.[4][5] EDCI is a water-soluble carbodiimide that activates the carboxylic acid, and HOBt acts as an additive to form an active ester, which is less prone to side reactions than the O-acylisourea intermediate formed with EDCI alone.

    • N-Methylmorpholine (NMM): NMM is a non-nucleophilic base used to neutralize the hydrochloride salts of the amine component without interfering with the coupling reaction.

    • Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the activated carboxylic acid and the coupling reagents.

    Protocol 2: Evaluation of Antimicrobial Activity

    This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the synthesized compounds.[6]

    Materials:

    • Synthesized antimicrobial compounds

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[7]

    • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

    • Sterile 96-well microplates

    • Spectrophotometer (for measuring optical density at 600 nm)

    • Standard antibiotic for comparison (e.g., Ciprofloxacin)

    Procedure for MIC Determination (Broth Microdilution Method):

    • Preparation of Inoculum:

      • Grow the bacterial strains overnight in MHB.

      • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microplate.

    • Preparation of Compound Dilutions:

      • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

      • Perform a two-fold serial dilution of the compound in MHB in the wells of a 96-well plate to achieve a range of concentrations.

    • Inoculation and Incubation:

      • Add the prepared bacterial inoculum to each well containing the compound dilutions.

      • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

      • Incubate the plate at 37 °C for 18-24 hours.

    • MIC Determination:

      • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

    Procedure for MBC Determination:

    • Subculturing:

      • From the wells that show no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate (e.g., Mueller-Hinton Agar).

    • Incubation:

      • Incubate the agar plates at 37 °C for 18-24 hours.

    • MBC Determination:

      • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by the absence of bacterial colonies on the agar plate.

    Data Presentation

    The antimicrobial activity of the synthesized compounds should be summarized in a clear and concise table for easy comparison.

    Compound IDTarget OrganismMIC (µg/mL)MBC (µg/mL)
    Example-1 S. aureus1632
    Example-1 E. coli32>64
    Example-2 S. aureus816
    Example-2 E. coli1632
    CiprofloxacinS. aureus12
    CiprofloxacinE. coli0.51

    Structure-Activity Relationship (SAR) Insights

    Systematic variation of the R-group in the R-COOH fragment allows for the exploration of the structure-activity relationship. Key considerations include:

    • Lipophilicity: Increasing the lipophilicity of the R-group can enhance membrane permeability, which may be crucial for activity against Gram-negative bacteria.

    • Charge: The presence of charged groups can influence interactions with the bacterial cell surface.

    • Steric Bulk: The size and shape of the R-group will affect how the molecule binds to its target.

    By synthesizing and testing a library of compounds with diverse R-groups, researchers can build a comprehensive SAR profile to guide the design of more potent antimicrobial agents. The piperazine scaffold has been shown to be a versatile component in developing compounds with activity against a range of pathogens.[7][8]

    Conclusion

    4-Methyl-1-(L-alanyl)-piperazine 2HCl is a valuable and versatile precursor for the synthesis of novel antimicrobial agents. Its unique combination of a privileged piperazine scaffold and a chiral amino acid moiety provides a solid foundation for developing compounds with improved potency and selectivity. The protocols and guidelines presented in this document offer a robust framework for the synthesis, characterization, and biological evaluation of these promising new therapeutic candidates.

    References

    • Shivakumara K N, et al. (2026). Synthesis of piperazinylpeptide conjugates containing smaller peptide molecules as a promising avenue for the development of new antimicrobial agents. Jetir.Org. [Link]

    • Shivakumara, K. N., et al. (2024). SYNTHESIS OF PIPERAZINYL PEPTIDE CONJUGATES CONTAINING SMALLER PEPTIDE MOLECULES AS A PROMISING AVENUE FOR THE DEVELOPMENT OF NEW ANTIMICROBIAL AGENTS. Moroccan Journal of Heterocyclic Chemistry. [Link]

    • Somashekhar M. & Mahesh AR. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. ResearchGate. [Link]

    • Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

    • Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. ResearchGate. [Link]

    • Gowda, D. C., et al. (2001). Synthesis and Antimicrobial Activity of Amino Acids Conjugated Diphenylmethylpiperazine Derivatives. ResearchGate. [Link]

    • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

    • Shivakumara K N, et al. (2024). SYNTHESIS OF PIPERAZINYL PEPTIDE CONJUGATES CONTAINING SMALLER PEPTIDE MOLECULES AS A PROMISING AVENUE FOR THE DEVELOPMENT OF NEW ANTIMICROBIAL AGENTS. Moroccan Journal of Heterocyclic Chemistry. [Link]

    • Al-Ostath, A., et al. (2025). Synthesis and antimicrobial evaluation of a new hybrid bis-cyanoacrylamide-based-piperazine containing sulphamethoxazole moiety against rheumatoid arthritis-associated pathogens. PubMed. [Link]

    • Wang, Y., et al. (2025). Synthesis and Evaluation of the Antibacterial Activity of N-Substituted Piperazine Flavonol Derivatives. Chemistry & Biodiversity. [Link]

    • Various Authors. (2023). Design and Synthesis of Novel Antimicrobial Agents. MDPI. [Link]

    • Thammanna Gowda, S. S., et al. (2024). Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences. [Link]

    • Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. [Link]

    • Kumar, V., et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences. [Link]

    • Khan, K. M., et al. (2019). Design, synthesis and anti-bacterial studies of piperazine derivatives against drug resistant bacteria. PubMed. [Link]

    • Various Authors. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

    • Various Authors. (2021). Synthesis of Novel Substituted Piperazin-1- yl- 7H-Pyrrolo[2,3-d] Pyrimidines for C-N Bond Formation via Buchwald Hartwig Coupling Reaction. ResearchGate. [Link]

    Sources

    Application

    Application Notes and Protocols: Formulation of 4-Methyl-1-(L-alanyl)-piperazine 2HCl for In Vivo Studies

    Introduction 4-Methyl-1-(L-alanyl)-piperazine dihydrochloride is a small molecule entity featuring a piperazine core functionalized with an L-alanine moiety. As a dihydrochloride salt, the compound is anticipated to poss...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    4-Methyl-1-(L-alanyl)-piperazine dihydrochloride is a small molecule entity featuring a piperazine core functionalized with an L-alanine moiety. As a dihydrochloride salt, the compound is anticipated to possess high aqueous solubility, a critical attribute for developing parenteral and oral formulations for preclinical in vivo evaluation.[1] The primary challenge in formulating such compounds is not merely dissolution, but ensuring the final preparation is stable, biocompatible, and allows for consistent, reproducible exposure in animal models.[2]

    These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating 4-Methyl-1-(L-alanyl)-piperazine 2HCl. The protocols herein are designed to be self-validating, incorporating critical quality control checkpoints to ensure the integrity of the dosing solution. We will explore methodologies for both parenteral (intravenous, intraperitoneal, subcutaneous) and oral gavage administration, explaining the scientific rationale behind each procedural step.

    Physicochemical Profile and Pre-formulation Considerations

    A foundational understanding of the active pharmaceutical ingredient's (API) properties is paramount. While specific experimental data for 4-Methyl-1-(L-alanyl)-piperazine 2HCl is not publicly available, we can infer a likely physicochemical profile based on its constituent parts: a piperazine base, an amino acid linker, and its dihydrochloride salt form.

    PropertyInferred Value / CharacteristicRationale & Formulation Impact
    Chemical Structure Dihydrochloride salt of a substituted piperazine.The two basic nitrogen atoms on the piperazine ring are protonated by two equivalents of HCl.[1] This salt form is chosen to dramatically increase aqueous solubility compared to the free base.[3][4]
    Aqueous Solubility Expected to be high.Piperazine itself is freely soluble in water.[5] Hydrochloride salts of basic compounds are a standard strategy to enhance solubility.[1] The initial pH of an aqueous solution will be acidic.
    pKa Two basic pKa values are expected.Piperazine has two pKa values (5.35 and 9.73).[5] The exact pKa's of the derivative will be different but will dictate the pH range in which the compound is ionized and most soluble. Formulation pH must be controlled to prevent precipitation of the less soluble free base.[6]
    Stability Potential sensitivity to high temperature, moisture, and oxidation.Piperazine compounds can be hygroscopic and susceptible to oxidation at the nitrogen atoms.[7] Aqueous solutions should be prepared fresh, and long-term stability should be evaluated if needed.[8]
    Appearance Likely a white to off-white crystalline solid.Consistent with typical hydrochloride salts of small molecules.[9]

    Pre-Formulation Development Workflow

    The following workflow provides a logical progression from initial compound characterization to a final, validated formulation suitable for in vivo studies.

    G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Protocol Development & QC A API Receipt (4-Methyl-1-(L-alanyl)-piperazine 2HCl) B Confirm Physicochemical Properties (Solubility, pH in water, pKa) A->B C Define In Vivo Study Needs (Route, Dose Level, Species) B->C D Select Formulation Approach C->D E Parenteral (IV, IP, SC) D->E Systemic exposure needed, API is water soluble F Oral (Gavage) D->F Oral bioavailability is the target G Vehicle Screening & Excipient Compatibility E->G F->G H Develop Step-by-Step Protocol (pH, Tonicity Adjustment) G->H I Define QC Assays (Appearance, pH, Concentration) H->I J Final Dosing Solution I->J

    Figure 1. A generalized workflow for the formulation development of 4-Methyl-1-(L-alanyl)-piperazine 2HCl.

    Formulation Protocols

    Disclaimer: All formulation work, especially for parenteral administration, must be conducted in a sterile environment (e.g., a laminar flow hood) using aseptic techniques. All reagents and diluents should be of pharmaceutical grade.[10]

    Protocol 1: Aqueous Formulation for Parenteral Administration (IV, IP, SC)

    This protocol is the recommended starting point due to the compound's high expected aqueous solubility. The primary objectives are to achieve the target concentration in a physiologically compatible vehicle that is sterile, isotonic, and pH-balanced.

    Causality: For parenteral routes, the formulation must be isotonic with physiological fluids (approx. 280-310 mOsm/kg) to prevent cellular damage, hemolysis, and injection site irritation.[11][12] The pH should also be adjusted to a range that is well-tolerated (typically 6.5-7.5) while maintaining compound solubility.[10]

    Materials:

    • 4-Methyl-1-(L-alanyl)-piperazine 2HCl (API)

    • Sterile Water for Injection (WFI)

    • Sterile 0.9% Sodium Chloride for Injection

    • Sterile pH adjusting agents: 0.1 N Sodium Hydroxide (NaOH) and 0.1 N Hydrochloric Acid (HCl)[13]

    • Sterile 0.22 µm syringe filters

    • Sterile vials, syringes, and other necessary labware

    Step-by-Step Methodology:

    • Calculate Required Quantities: Determine the total volume and concentration of the dosing solution needed for the study. For this example, we will prepare 10 mL of a 5 mg/mL solution.

      • API mass: 10 mL * 5 mg/mL = 50 mg

      • Note: Accurately weigh slightly more API than required to account for transfer losses.

    • Initial Dissolution:

      • In a sterile beaker or vial, add approximately 7-8 mL of Sterile Water for Injection.

      • Slowly add the 50 mg of API to the water while stirring continuously with a sterile stir bar until fully dissolved. The high solubility of the dihydrochloride salt should facilitate rapid dissolution.[1]

    • pH Measurement and Adjustment:

      • Measure the pH of the solution using a calibrated pH meter. The initial pH will likely be acidic (estimated pH 3-5) due to the dihydrochloride salt form.

      • Adjust the pH to a target of 7.0 - 7.4 . Add 0.1 N NaOH dropwise while stirring and monitoring the pH. If you overshoot the target pH, back-titrate carefully with 0.1 N HCl.

      • Rationale: This pH range is physiologically compatible and should still be well below the pKa of the piperazine nitrogens, ensuring the compound remains in its ionized, soluble form.[3][5]

    • Tonicity Adjustment:

      • The addition of the API and pH adjusters will contribute to the solution's tonicity. For precise work, the contribution of the drug substance should be calculated. A simplified approach for initial studies is to bring the solution to its final volume with an isotonic diluent.

      • Action: Add sterile 0.9% Sodium Chloride for Injection to bring the final volume to 10 mL. Stir to ensure homogeneity. Using an isotonic solution as the final diluent helps ensure the final formulation is close to isotonic.[14]

    • Sterile Filtration:

      • Draw the final solution into a sterile syringe.

      • Attach a sterile 0.22 µm syringe filter to the syringe.

      • Filter the solution directly into a final sterile, sealed vial. This step removes any potential microbial contamination and particulates.[10]

    • Quality Control (QC):

      • Visual Inspection: The final solution should be clear and free of any visible particulates.

      • Final pH Check: Confirm the pH of the final formulation is within the target range.

      • Concentration Verification: An aliquot should be taken for analysis by a suitable method like HPLC-UV to confirm the final concentration is correct.[15]

    G A 1. Weigh API B 2. Dissolve in ~80% final volume of Sterile Water A->B C 3. Measure & Adjust pH to 7.0-7.4 with NaOH/HCl B->C D 4. QS to final volume with 0.9% Sterile Saline C->D E 5. Sterile filter (0.22 µm) into final vial D->E F 6. Perform QC Checks (Appearance, pH, Concentration) E->F

    Figure 2. Step-by-step workflow for preparing a parenteral formulation.

    Protocol 2: Suspension Formulation for Oral Administration (Gavage)

    While the API is water-soluble, an aqueous solution may still be used for oral gavage. However, a suspension in a common suspending vehicle is often preferred in preclinical toxicology studies for consistent delivery. This protocol is provided as a standard alternative.

    Causality: Suspending agents increase the viscosity of the vehicle, which prevents the settling of drug particles (if any were to form) and ensures a uniform dose can be withdrawn and administered.[16] Methylcellulose is widely used and generally considered inert.

    Materials:

    • 4-Methyl-1-(L-alanyl)-piperazine 2HCl (API)

    • 0.5% (w/v) Methylcellulose in purified water

    • Purified water

    • Sterile syringes for dosing

    Step-by-Step Methodology:

    • Prepare Vehicle: Prepare the 0.5% methylcellulose vehicle in advance by slowly adding methylcellulose powder to heated purified water (~80°C) while stirring, then allowing it to cool to fully hydrate and become viscous.

    • Calculate Required Quantities: Determine the total volume needed based on the number of animals and the dosing volume (e.g., 10 mL/kg). For this example, we will prepare 10 mL of a 10 mg/mL suspension.

      • API mass: 10 mL * 10 mg/mL = 100 mg

    • Wetting the API (Levigation):

      • Place the weighed 100 mg of API into a glass mortar.

      • Add a small amount (e.g., 0.5 mL) of the 0.5% methylcellulose vehicle.

      • Triturate the API with the pestle until a smooth, uniform paste is formed. This step is crucial to ensure all particles are wetted and to prevent clumping.[16]

    • Prepare Final Suspension:

      • Gradually add the remaining methylcellulose vehicle to the mortar in small portions, mixing thoroughly after each addition.

      • Continue until the total volume of 10 mL is reached and the suspension is homogeneous.

      • Transfer the final suspension to a suitable container.

    • Dosing:

      • Stir the suspension well immediately before drawing up each dose to ensure uniformity.

      • Administer to animals using an appropriate gavage needle.

    Quality Control and Stability

    A robust formulation protocol requires integrated quality control to ensure the safety and reproducibility of in vivo experiments.

    QC TestSpecificationMethodRationale
    Appearance Clear, colorless, free of visible particulates.Visual inspection against a black and white background.Ensures complete dissolution and absence of contamination or precipitation.
    pH 7.0 - 7.4 (Parenteral)Calibrated pH meter.Confirms physiological compatibility and that the pH is within a range that ensures API solubility.[11]
    Concentration 90% - 110% of target concentration.HPLC-UV or LC-MS.[15][17]Verifies accurate dosing, which is fundamental to interpreting pharmacokinetic and pharmacodynamic data.
    Sterility (Parenteral) No microbial growth.USP <71> Sterility Tests.Essential for parenteral formulations to prevent infection.[10] For early-stage non-GLP studies, sterile filtration is the primary control measure.
    Endotoxin (Parenteral) Within acceptable limits (species-dependent).Limulus Amebocyte Lysate (LAL) test.Prevents pyrogenic (fever-inducing) reactions upon injection.[10]

    Stability: Formulations should be prepared fresh daily and stored at 2-8°C until use.[7] Do not freeze aqueous solutions unless a full freeze-thaw stability study has been conducted. If the formulation must be used over several hours, it should be kept on ice and visually inspected for precipitation before each dose.

    Troubleshooting

    ProblemPotential CauseRecommended Solution
    Precipitation upon pH adjustment. The pH was raised too high, causing the conversion of the soluble salt to the less soluble free base.Prepare a new solution. Adjust pH more slowly and stop if any cloudiness appears. Characterize the pH-solubility profile of the API to define a safe upper pH limit.[3]
    Cloudy final solution. Incomplete dissolution, particulate contamination, or precipitation.If API-related, try gentle warming or sonication. If contamination, re-prepare using stricter aseptic technique and ensure proper filtration.
    Difficulty filtering (clogged filter). Particulates in the solution or API precipitation on the filter membrane.Ensure complete dissolution before filtration. Consider using a pre-filter if initial solutions are not perfectly clear.
    Inconsistent animal data. Inaccurate dosing due to non-homogeneous solution or degradation.Confirm formulation concentration via HPLC before and after the dosing period. Ensure suspensions are thoroughly mixed before every dose.

    Conclusion

    The dihydrochloride salt form of 4-Methyl-1-(L-alanyl)-piperazine makes it an excellent candidate for straightforward formulation development. The primary strategy for both parenteral and oral administration relies on its high aqueous solubility. The key to a successful and reproducible in vivo study lies in the meticulous control of critical formulation parameters, namely pH, tonicity, sterility, and final concentration. By following the detailed protocols and integrating the recommended quality control checkpoints, researchers can prepare dosing formulations with a high degree of confidence, ensuring the integrity and reliability of their preclinical data.

    References

    • Piperazine - Wikipedia. (n.d.). Wikipedia. [Link]

    • Piperazine - AERU - University of Hertfordshire. (2025, September 15). AERU. [Link]

    • Piperazine (CAS 110-85-0) - Chemical & Physical Properties by Cheméo. (n.d.). Cheméo. [Link]

    • Top Considerations When Developing Formulations for Injectable Solutions. (2021, August 11). UPM Pharmaceuticals. [Link]

    • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's SEED. [Link]

    • Rochelle, G. T., et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 51(23), 8079–8087. [Link]

    • A Review on Analytical Methods for Piperazine Determination. (2024, December 27). International Journal of Research in Pharmaceutical and Biomedical Sciences. [Link]

    • The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. (n.d.). PMC. [Link]

    • 4-(Methylsulfonyl)piperazin-1-ium chloride. (n.d.). PMC. [Link]

    • FR-122047 | C23H25N3O3S. (n.d.). PubChem - NIH. [Link]

    • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. (n.d.). PMC. [Link]

    • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (n.d.). SciELO. [Link]

    • Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing. (2011, November 14). Journal of Chemical & Engineering Data. [Link]

    • What Are Excipients? 9 Common Examples. (2026, January 30). Colorcon. [Link]

    • What are the stability conditions of piperazine? (2025, August 4). Biosynce Blog. [Link]

    • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012, June 12). ResearchGate. [Link]

    • Analytical Methods. (2010, January 15). RSC Publishing. [Link]

    • Methods of adjusting tonicity and pH values of some drugs and substances. (n.d.). IJARBS. [Link]

    • Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. (2025, August 5). ResearchGate. [Link]

    • Drug Development and Alternative Routes of Administration. (n.d.). BioPharma Services. [Link]

    • Excipients and Their Use in Injectable Products. (2015, October 12). PDA Journal of Pharmaceutical Science and Technology. [Link]

    • A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products. (2020, September 24). PMC. [Link]

    • Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs. (2025, February 2). Molecular Pharmaceutics - ACS Publications. [Link]

    • Tonicity Calculations: An Aid to Understanding. (2018, January 22). Usiena air. [Link]

    • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022, March 22). PMC. [Link]

    • Medication Routes of Administration. (n.d.). Avivia. [Link]

    • PIPERAZINES. (n.d.). Ataman Kimya. [Link]

    • Preparation, Characterization, and Selection of Optimal Forms of (S)-Carvedilol Salts for the Development of Extended-Release Formulation. (2021, May 25). Molecular Pharmaceutics - ACS Publications. [Link]

    • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). ResearchGate. [Link]

    • Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. (2016, October 4). YouTube. [Link]

    • PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS. (2021, November 27). IPSF. [Link]

    • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR. [Link]

    • Pharmaceutical calculation Chapter 11 isotonic and buffer solutions. (2018, February 6). SlideShare. [Link]

    • Routes Of Drug Administration. (n.d.). SlideShare. [Link]

    • Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients. (2025, October 25). Gattefossé. [Link]

    • GUIDE FOR CONDUCTING BIOEQUIVALENCE STUDIES FOR VETERINARY MEDICINES. (n.d.). Regional Representation for the Americas - WOAH. [Link]

    • An Introduction to pH, pH Adjusting and Formulating with Cosmetic Acids. (2022, March 23). Realize Beauty. [Link]

    • Route of administration - Wikipedia. (n.d.). Wikipedia. [Link]

    • In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. (2017, September 11). Walsh Medical Media. [Link]

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    Method

    Application Notes &amp; Protocols: [¹¹C]4-Methyl-1-(L-alanyl)-piperazine (¹¹C-MAP) as a Novel PET Ligand for Imaging Aminopeptidase N (CD13) Expression

    I. Executive Summary & Scientific Rationale This document provides a comprehensive guide to the synthesis, in vitro evaluation, and in vivo application of [¹¹C]4-Methyl-1-(L-alanyl)-piperazine , hereafter designated [¹¹C...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    I. Executive Summary & Scientific Rationale

    This document provides a comprehensive guide to the synthesis, in vitro evaluation, and in vivo application of [¹¹C]4-Methyl-1-(L-alanyl)-piperazine , hereafter designated [¹¹C]MAP , a novel, targeted Positron Emission Tomography (PET) radiotracer. Due to its structural features, specifically the N-terminal L-alanine moiety, [¹¹C]MAP is hypothesized to be a substrate for Aminopeptidase N (APN/CD13) . APN/CD13 is a zinc-dependent metalloprotease that plays a critical role in the final stages of peptide digestion by cleaving neutral amino acids from the N-terminus of its substrates.

    Crucially, APN/CD13 is significantly upregulated on the surface of endothelial cells in tumor neovasculature and on various cancer cells, making it a highly attractive biomarker for cancer imaging and a target for anti-angiogenic therapies.[1] The development of PET tracers capable of non-invasively quantifying APN/CD13 expression in vivo offers a powerful tool for cancer diagnosis, patient stratification for APN-targeted therapies, and monitoring treatment response.[2][3] This guide details the necessary protocols to validate and utilize [¹¹C]MAP for this purpose, grounded in established principles of radiopharmaceutical development.[4][5]

    Proposed Mechanism of Action

    The core hypothesis is that [¹¹C]MAP targets APN/CD13-expressing cells. Upon binding, the tracer is either internalized along with the enzyme or the L-alanine moiety is cleaved, leading to trapping of the radiolabeled [¹¹C]4-methyl-piperazine fragment within the cell. This targeted accumulation and subsequent metabolic trapping form the basis for generating a specific PET signal in APN/CD13-positive tumors.

    cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Tracer [¹¹C]MAP Tracer Receptor APN/CD13 Receptor Tracer->Receptor Binding Internalized Internalization & Metabolic Trapping Receptor->Internalized Cleavage or Endocytosis Signal PET Signal Internalized->Signal Accumulation

    Caption: Proposed mechanism of [¹¹C]MAP uptake and retention in APN/CD13-expressing cells.

    II. Synthesis and Radiosynthesis of [¹¹C]MAP

    The production of [¹¹C]MAP involves a two-stage process: the synthesis of a non-radiolabeled standard and a des-methyl precursor, followed by the rapid radiolabeling with Carbon-11.

    Part A: Synthesis of Precursor and Reference Standard

    The synthesis of the des-methyl precursor, 1-(L-alanyl)-piperazine , and the non-radiolabeled ("cold") standard, 4-Methyl-1-(L-alanyl)-piperazine , is crucial for both radiolabeling and subsequent analytical validation. A general synthetic scheme is presented below.

    A Boc-L-Alanine D Boc-L-Alanyl-4-Boc-piperazine A->D B 1-Boc-piperazine B->D C Coupling Agent (e.g., HATU, DIPEA) C->D F 1-(L-Alanyl)-piperazine (Des-methyl Precursor) D->F Deprotection E Trifluoroacetic Acid (TFA) E->F H 4-Methyl-1-(L-alanyl)-piperazine (Cold Standard) F->H Reductive Amination G Formaldehyde, Reductant (e.g., NaBH(OAc)₃) G->H

    Caption: Synthetic pathway for the precursor and cold standard of [¹¹C]MAP.

    Protocol 1: Synthesis of 1-(L-Alanyl)-piperazine (Precursor)

    • Coupling: Dissolve Boc-L-Alanine (1 eq) and 1-Boc-piperazine (1 eq) in anhydrous Dichloromethane (DCM). Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2 eq).

    • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.

    • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the resulting crude product (Boc-L-Alanyl-4-Boc-piperazine) by column chromatography.

    • Deprotection: Dissolve the purified intermediate in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA). Stir at room temperature for 2 hours.

    • Isolation: Remove the solvent and excess TFA under reduced pressure. Triturate the residue with diethyl ether to yield the precursor, 1-(L-alanyl)-piperazine, as a TFA salt.

    Part B: [¹¹C]-Radiolabeling

    The radiosynthesis of [¹¹C]MAP is achieved via N-methylation of the des-methyl precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf), produced from cyclotron-generated [¹¹C]CO₂.[6][7]

    start [¹¹C]CO₂ from Cyclotron gas_phase Gas Phase Conversion (LiAlH₄ or Ni/H₂) start->gas_phase reagent [¹¹C]CH₃I or [¹¹C]CH₃OTf gas_phase->reagent reaction ¹¹C-Methylation Reaction (80-100°C, 5 min) reagent->reaction precursor Precursor in Anhydrous Solvent (e.g., DMF) precursor->reaction hplc Semi-preparative HPLC Purification reaction->hplc formulation Formulation (SPE, Sterile Saline) hplc->formulation qc Quality Control (Radio-HPLC, GC) formulation->qc final Sterile [¹¹C]MAP for Injection qc->final

    Caption: Automated radiosynthesis and quality control workflow for [¹¹C]MAP.

    Protocol 2: Automated Radiosynthesis of [¹¹C]MAP

    • Precursor Preparation: Dissolve 1-2 mg of the des-methyl precursor, 1-(L-alanyl)-piperazine, in 300 µL of anhydrous DMF in a sealed reaction vessel.

    • [¹¹C]CH₃I Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction. Convert [¹¹C]CO₂ to [¹¹C]CH₄, which is then reacted with iodine to form [¹¹C]CH₃I.

    • Radiolabeling: Bubble the gaseous [¹¹C]CH₃I through the precursor solution at room temperature to trap it. Seal the vessel and heat to 80-100 °C for 5 minutes.

    • Purification: After cooling, quench the reaction with 1 mL of the HPLC mobile phase. Inject the entire mixture onto a semi-preparative C18 HPLC column to separate [¹¹C]MAP from unreacted precursor and byproducts.

    • Formulation: Collect the product fraction corresponding to [¹¹C]MAP. Dilute it with sterile water and trap the product on a C18 Sep-Pak cartridge. Wash the cartridge with sterile water to remove HPLC solvents, then elute the final product with sterile ethanol and dilute with sterile saline for injection.

    • Final Filtration: Pass the final formulated solution through a 0.22 µm sterile filter into a sterile dose vial.

    Part C: Quality Control

    Every batch must undergo rigorous quality control before release for in vivo studies.[8]

    Protocol 3: Quality Control Procedures

    • Radiochemical Purity: Analyze an aliquot of the final product using an analytical radio-HPLC system. The radiochemical purity should be >95%.

    • Molar Activity (Aₘ): Determine the molar activity by correlating the radioactivity of the sample with the mass concentration determined via HPLC with a UV detector calibrated with the non-radiolabeled standard. Target Aₘ > 37 GBq/µmol (1 Ci/µmol) at the time of injection.

    • Residual Solvents: Analyze for residual solvents (e.g., DMF, ethanol) using gas chromatography (GC) to ensure they are below USP limits.

    • pH and Sterility: The final product should have a pH between 5.0 and 7.5. Sterility and endotoxin testing should be performed retrospectively.

    ParameterTarget SpecificationMethod
    Radiochemical Yield15-25% (decay-corrected)Radio-HPLC
    Radiochemical Purity> 95%Radio-HPLC
    Molar Activity (Aₘ)> 37 GBq/µmol (1 Ci/µmol)HPLC-UV/Radio-detector
    Synthesis Time< 40 minutes-
    pH5.0 - 7.5pH strip

    III. In Vitro Evaluation Protocols

    In vitro assays are essential to confirm the binding affinity, specificity, and mechanism of uptake of [¹¹C]MAP.

    Protocol 4: Cell Culture and Membrane Preparation
    • Culture a panel of cell lines with varying, documented levels of APN/CD13 expression.

      • High Expression: HT-1080 (fibrosarcoma), U87-MG (glioblastoma).[9]

      • Low/Negative Expression: MCF-7 (breast cancer).[9]

    • For binding assays, harvest cells and prepare cell membranes via homogenization and differential centrifugation. Store pellets at -80 °C.

    Protocol 5: In Vitro Competition Binding Assay
    • Objective: To determine the binding affinity (Kᵢ) of the non-radiolabeled MAP standard for the APN/CD13 receptor.

    • Procedure:

      • Incubate cell membranes (50-100 µg protein) with a known APN/CD13 radioligand (e.g., a tritiated NGR peptide) at a fixed concentration.

      • Add increasing concentrations of the non-radiolabeled MAP standard (e.g., 10⁻¹² M to 10⁻⁵ M).

      • Incubate at room temperature for 60 minutes.

      • Separate bound from free radioligand by rapid filtration through glass fiber filters.

      • Measure radioactivity on the filters using a scintillation counter.

      • Calculate the IC₅₀ value (concentration of MAP that inhibits 50% of specific binding) and convert it to a Kᵢ value.

    Protocol 6: Cell Uptake and Blocking Studies
    • Objective: To measure the uptake of [¹¹C]MAP in living cells and confirm its specificity for APN/CD13.

    • Procedure:

      • Seed APN/CD13-positive (HT-1080) and -negative (MCF-7) cells in 24-well plates and grow to ~80% confluency.

      • Wash cells with binding buffer (e.g., HBSS).

      • Add ~0.1-0.5 MBq of [¹¹C]MAP to each well. For blocking experiments, co-incubate with a large excess (e.g., 10 µM) of a known APN/CD13 inhibitor (e.g., Bestatin) or the non-radiolabeled MAP standard.[1]

      • Incubate at 37 °C for various time points (e.g., 5, 15, 30, 60 minutes).

      • Terminate the uptake by aspirating the medium and rapidly washing the cells three times with ice-cold buffer.

      • Lyse the cells with 1M NaOH and collect the lysate.

      • Measure the radioactivity in the lysate using a gamma counter and normalize to the protein content of each well.

      • Expected Result: High uptake in HT-1080 cells that is significantly reduced in the presence of a blocking agent, and low uptake in MCF-7 cells.

    Cell LineAPN/CD13 ExpressionExpected [¹¹C]MAP UptakeUptake with Blocker
    HT-1080High++++
    U87-MGHigh++++
    MCF-7Negative++

    IV. In Vivo PET Imaging Protocols

    In vivo studies are the definitive step to evaluate the tracer's potential for clinical translation.[4][10]

    Protocol 7: Animal Model Development
    • Establish subcutaneous tumor xenografts in immunocompromised mice (e.g., athymic nude mice) by injecting APN/CD13-positive (HT-1080) and -negative (MCF-7) cells.

    • Allow tumors to grow to a suitable size for imaging (e.g., 100-300 mm³).

    Protocol 8: In Vivo PET/CT Imaging
    • Animal Preparation: Anesthetize a tumor-bearing mouse (e.g., with 2% isoflurane) and maintain body temperature at 37 °C.

    • Tracer Administration: Administer 5-10 MBq of [¹¹C]MAP via a lateral tail vein injection.

    • Imaging:

      • Position the animal in a small-animal PET/CT scanner.

      • Perform a dynamic scan for 60-90 minutes immediately following injection.

      • Acquire a CT scan for anatomical co-registration and attenuation correction.

    • Blocking Study: To confirm in vivo specificity, a separate cohort of animals can be pre-treated with a blocking dose of a non-radiolabeled APN/CD13 inhibitor (e.g., Bestatin, 10 mg/kg, i.p.) 30 minutes prior to tracer injection.

    • Data Analysis:

      • Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).

      • Co-register PET and CT images.

      • Draw regions of interest (ROIs) over the tumor, muscle, heart, liver, kidneys, and brain.

      • Generate time-activity curves (TACs) and calculate the Standardized Uptake Value (SUV) for each ROI.[11]

    Protocol 9: Ex Vivo Biodistribution
    • Objective: To provide a quantitative and high-resolution assessment of tracer distribution.

    • Procedure:

      • Rapidly dissect key organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain).

      • Weigh each tissue sample and measure its radioactivity in a gamma counter alongside standards of the injected dose.

      • Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).

    V. References

    • Benchchem. (n.d.). Application Notes and Protocols for Radiolabeling of Piperazine Derivatives. Retrieved from Benchchem website.

    • Baguet, T., Verhoeven, J., Pauwelyn, G., et al. (2020). Radiosynthesis, in vitro and preliminary in vivo evaluation of the novel glutamine derived PET tracers [18F]fluorophenylglutamine and [18F]fluorobiphenylglutamine. Nuclear Medicine and Biology, 86-87, 24-34. [Link]

    • Selivanova, S. V., D'Ambrosio, L., Berardi, F., et al. (2015). Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Nuclear Medicine and Biology, 42(4), 395-403. [Link]

    • ResearchGate. (n.d.). Radiosynthesis of C-11 labeled cyclohexyl piperazine derivative for the Sigma-2 receptor. [Link]

    • Patsnap. (2026, March 2). PET Scans For Drug Development: Current Techniques And Trends. [Link]

    • Baguet, T., Verhoeven, J., Pauwelyn, G., et al. (2020). Radiosynthesis, in vitro and preliminary in vivo evaluation of the novel glutamine derived PET tracers [18F]fluorophenylglutamine and [18F]fluorobiphenylglutamine. bioRxiv. [Link]

    • Pálinkás, T., Török, D., Szikra, D., et al. (2020). In vivo assessment of aminopeptidase N (APN/CD13) specificity of different 68Ga-labelled NGR derivatives using PET/MRI imaging. Molecules, 25(22), 5439. [Link]

    • Semantic Scholar. (n.d.). 99mTc(CO)3-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5-HT7 receptors. [Link]

    • Journal of Nuclear Medicine. (2024). Synthesis, In Vitro and In Vivo PET Neuroimaging of Radiotracers for Activin Receptor Like Kinase 2. [Link]

    • Wu, Z., Li, Z., Chen, K., et al. (2014). MicroPET imaging of CD13 expression using a (64)Cu-labeled dimeric NGR peptide based on sarcophagine cage. Molecular Pharmaceutics, 11(11), 3920-3928. [Link]

    • Trencsényi, G., Kertész, I., Szabó, J., et al. (2015). In vivo imaging of Aminopeptidase N (CD13) receptors in experimental renal tumors using the novel radiotracer (68)Ga-NOTA-c(NGR). European Journal of Pharmaceutical Sciences, 70, 64-72. [Link]

    • Journal of Nuclear Medicine. (2013). Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials. [Link]

    • Loc'h, C., Mardon, K., Piquemal, D., et al. (2013). Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054. Australian Journal of Chemistry, 66(2), 216-223. [Link]

    • Journal of Nuclear Medicine. (2024). The Role of Total-Body PET in Drug Development and Evaluation: Status and Outlook. [Link]

    • TRACER. (n.d.). Why and how to standardize quantified PET scans in your trial. [Link]

    • Heterocycles. (1993). SYNTHESIS OF 6,7-DIHYDRO-8-(4-METHYL-1-PIPERAZINYL). [l]BENZOXEPIN0[4.5-r]QUlNOLINE. [Link]

    • ResearchGate. (n.d.). Strategies for the use of PET imaging in Drug Development and Research. [Link]

    • Journal of Applicable Chemistry. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. [Link]

    • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

    • Verger, A., & Varrone, A. (2018). Amino acid tracers in PET imaging of diffuse low-grade gliomas: a systematic review of preoperative applications. Acta Neurochirurgica, 160(7), 1325-1335. [Link]

    • ScholarBlogs. (n.d.). Classic PET imaging ligands. [Link]

    • Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

    • Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

    • Pasqualini, R., Koivunen, E., Kain, R., et al. (2000). Aminopeptidase N is a receptor for tumor-homing peptides and a target for inhibiting angiogenesis. Cancer Research, 60(3), 722-727. [Link]

    • Kumar, J. S., Prabhakaran, J., Majo, V. J., et al. (2006). 2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H-[8][12][13]triazine-3,5-dione: a novel 5-HT1A receptor agonist positron emission tomography ligand. Journal of Medicinal Chemistry, 49(1), 125-134. [Link]

    • Frontiers in Nuclear Medicine. (2023). An overview of radiolabeled amino acid tracers in oncologic imaging. [Link]

    • Kumar, J. S., Yoder, K. K., & Prabhakaran, J. (2012). Synthesis and in vivo evaluation of [18F]2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione ([18F]FECUMI-101) as an imaging probe. Current Radiopharmaceuticals, 5(1), 56-65. [Link]

    • LigandTracer. (n.d.). Learn how your ligand binds to live cells with LigandTracer. [Link]

    • AuntMinnie. (n.d.). Novel PET radiotracer shows promise in cancer imaging. [Link]

    • Lee, H., Lee, K., Kim, H., et al. (2022). Synthesis and Evaluation of a 18 F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. Molecules, 27(5), 1500. [Link]

    • PharmacologyOnLine. (2019). PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. [Link]

    • Helmholtz-Zentrum Dresden-Rossendorf. (n.d.). Small molecule and peptide-based radiotracer for PET-Imaging of TME receptors. [Link]

    • Gao, Y., & Li, W. (2014). Clinical Perspective and Recent Development of PET Radioligands for Imaging Cerebral Nicotinic Acetylcholine Receptors. Current Topics in Medicinal Chemistry, 14(7), 893-905. [Link]

    • da Silva, A. F., de Freitas, R. L., de Oliveira, V., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 24-38. [Link]

    • MDPI. (n.d.). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. [Link]

    • Frizon, L. A., da Silva, G. L., da Silva, M. I., et al. (2014). New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. Progress in Neuro-Psychopharmacology & Biological Psychiatry, 53, 134-142. [Link]

    • Ma, S., Zhang, D., Chen, H., et al. (2013). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Biomedical Chromatography, 27(10), 1279-1287. [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing the Synthesis of 4-Methyl-1-(L-alanyl)-piperazine 2HCl

    Welcome to the technical support center for the synthesis of 4-Methyl-1-(L-alanyl)-piperazine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are looking to troub...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the synthesis of 4-Methyl-1-(L-alanyl)-piperazine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this multi-step synthesis. We will move beyond simple procedural lists to explore the chemical rationale behind key decisions, helping you to diagnose issues and significantly improve your reaction yield and product purity.

    The synthesis, while conceptually straightforward, involves common pitfalls in peptide coupling, deprotection, and salt formation that can drastically reduce overall yield. This document provides a structured, question-and-answer-based approach to navigate these challenges effectively.

    Overall Synthetic Pathway

    The synthesis of 4-Methyl-1-(L-alanyl)-piperazine 2HCl is typically achieved in three key stages:

    • Amide Coupling: Formation of the amide bond between N-Boc-L-alanine and 1-methylpiperazine.

    • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.

    • Salt Formation: Conversion of the resulting free base to the stable dihydrochloride salt.

    G cluster_0 Stage 1: Amide Coupling cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Salt Formation A Boc-L-Alanine C Boc-L-Alanyl-4-Methylpiperazine A->C Coupling Reagent (e.g., HATU, DIPEA) B 1-Methylpiperazine B->C Coupling Reagent (e.g., HATU, DIPEA) D L-Alanyl-4-Methylpiperazine (Free Base) C->D Acidic Deprotection (e.g., HCl in Dioxane) E 4-Methyl-1-(L-alanyl)-piperazine 2HCl (Final Product) D->E Excess HCl

    Caption: General three-stage synthesis pathway.

    Troubleshooting Guide & FAQs

    This section addresses the most common issues encountered during synthesis. Each answer provides a mechanistic explanation and actionable solutions.

    Section 1: The Amide Coupling Reaction

    The coupling of a carboxylic acid with an amine is the cornerstone of this synthesis. However, coupling a protected amino acid to a secondary amine like 1-methylpiperazine can be challenging due to steric hindrance.[1][2]

    Q1: My coupling reaction yield is low, with significant unreacted starting materials identified by TLC/LC-MS. What are the likely causes and solutions?

    A1: Low coupling efficiency is the most frequent cause of poor overall yield.[3][4] This typically points to either insufficient activation of the carboxylic acid or reduced nucleophilicity of the amine.

    • Cause 1: Inadequate Coupling Reagent. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often inefficient for coupling to sterically hindered secondary amines like 1-methylpiperazine.[1][3] These reagents can also lead to side reactions like the formation of stable N-acylurea byproducts, which halts the reaction.[5]

      • Solution: Switch to a more potent onium salt-based (uronium/phosphonium) coupling reagent. Reagents like HATU or HBTU are highly effective for hindered couplings as they rapidly form an active ester intermediate that readily reacts with the secondary amine.[1][2][5][6] COMU is another excellent, modern alternative with high efficiency and improved safety and solubility profiles.[5][7]

    • Cause 2: Sub-optimal Reaction Conditions.

      • Stoichiometry: Ensure you are using a slight excess (1.05-1.2 equivalents) of the protected amino acid and coupling reagent relative to the 1-methylpiperazine.

      • Base: The choice and amount of base are critical. A non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) is required, typically at 2-3 equivalents.[5] It neutralizes the acid formed and facilitates the reaction without competing as a nucleophile.

      • Solvent: The reaction must be performed in an anhydrous polar aprotic solvent like DMF, NMP, or DCM to ensure all components are fully dissolved and to prevent hydrolysis of the activated intermediate.[8]

      • Temperature: While most couplings proceed at room temperature, gently warming the reaction to 40-50 °C can sometimes help overcome the activation energy for sterically demanding couplings. Monitor carefully for potential side reactions or racemization at higher temperatures.

    • Cause 3: Reagent Quality. Coupling reagents, especially onium salts, can be sensitive to moisture. Using old or improperly stored reagents will lead to decomposition and failed reactions. Always use fresh, high-quality reagents and anhydrous solvents.

    Q2: How do I choose the right coupling reagent?

    A2: The choice depends on balancing reactivity, cost, and the potential for side reactions, particularly racemization. For this specific synthesis, a uronium/aminium salt is strongly recommended.

    Coupling ReagentClassKey Advantages & Considerations
    DCC / DIC CarbodiimideInexpensive. Not recommended for this reaction due to low efficiency with secondary amines and formation of insoluble urea byproducts (DCU).[5][9]
    EDC·HCl CarbodiimideWater-soluble byproduct, useful for aqueous workups. Still suffers from lower reactivity with hindered amines compared to onium salts.[5][6]
    HBTU / TBTU Uronium/AminiumHighly efficient and fast. A reliable workhorse for many peptide couplings.[5][6]
    HATU Uronium/AminiumGenerally considered superior to HBTU, especially for difficult or sterically hindered couplings. Reacts faster with less epimerization.[2][5][6] This is the recommended choice.
    COMU Uronium/AminiumExcellent efficiency, comparable to HATU. Its byproducts are more water-soluble, simplifying purification, and it is considered safer than HOBt/HOAt-based reagents.[5][7]

    Q3: How can I monitor the reaction for completion to avoid unnecessary side reactions from extended reaction times?

    A3: Real-time monitoring is crucial. The most common and effective method is the Kaiser (ninhydrin) test , which detects the presence of primary amines. However, since 1-methylpiperazine is a secondary amine, the Kaiser test is not directly applicable to monitor its consumption.

    Instead, you should monitor the disappearance of the 1-methylpiperazine starting material using analytical techniques:

    • Thin Layer Chromatography (TLC): This is a quick and easy method. Run a co-spot of your starting material alongside the reaction mixture. The reaction is complete when the spot corresponding to 1-methylpiperazine is no longer visible.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. Take a small aliquot from the reaction, quench it, and analyze it. The reaction is complete when the peak for the 1-methylpiperazine starting material is gone and the mass corresponding to the desired product is the major component.[10]

    Section 2: The Boc-Deprotection Step

    Removing the Boc group is a standard procedure, but it requires careful control to avoid side reactions and ensure complete conversion.

    Q4: I'm seeing incomplete removal of the Boc group after the reaction. How can I drive the deprotection to completion?

    A4: Incomplete deprotection is usually due to insufficient acid strength or quantity, or a short reaction time.[11]

    • Mechanism: Boc deprotection proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation and CO₂ to yield the free amine.[12][13] A strong acid is required to efficiently drive this process.

    • Solution 1: Use a Stronger Acid System. While 20-50% Trifluoroacetic Acid (TFA) in DCM is common, a solution of 4M HCl in 1,4-dioxane is often more effective and is the preferred method for generating the hydrochloride salt directly.[12][14] Using a large excess (5-10 equivalents) of HCl ensures the reaction goes to completion.

    • Solution 2: Increase Reaction Time/Temperature. Most deprotections are complete within 1-4 hours at room temperature.[12] If monitoring shows incomplete reaction, you can extend the time. Gentle warming to 30-40 °C can also accelerate the reaction, but should be done with caution.

    • Solution 3: Ensure Anhydrous Conditions. Water can interfere with the reaction and potentially lead to side reactions, though this is less of a concern than with other acid-sensitive groups.[14] Using anhydrous solvents and reagents is good practice.

    Q5: The deprotection step seems to generate impurities. How can I minimize side reactions?

    A5: The primary side reaction of concern is the tert-butyl cation, a reactive electrophile generated during deprotection, which can alkylate electron-rich moieties. While the target molecule here has limited sites for this, it is a critical consideration in more complex syntheses.

    • Solution: Use a Scavenger. If you suspect side reactions from the tert-butyl cation, include a scavenger like triisopropylsilane (TIPS) or anisole in the reaction mixture. These molecules will trap the cation, preventing it from reacting with your desired product.

    Section 3: Dihydrochloride Salt Formation & Isolation

    The final step is critical for obtaining a stable, pure, and easily handleable solid product.

    Q6: My final isolated yield is low after the salt formation and precipitation step. Where could the product be lost?

    A6: Product loss at this stage is almost always due to solubility issues.[15]

    • Cause 1: Product is soluble in the precipitation solvent. The dihydrochloride salt of your product is highly polar. If you are using a solvent that is too polar for the precipitation (e.g., ethanol, methanol), a significant amount of product can remain dissolved in the mother liquor.

      • Solution: Use a non-polar solvent to force precipitation. After removing the reaction solvent (e.g., dioxane) under reduced pressure, the residue can be triturated or suspended in a solvent like diethyl ether or methyl tert-butyl ether (MTBE) . This will cause the polar salt to precipitate as a solid, which can then be collected by filtration.

    • Cause 2: Incomplete Precipitation.

      • Solution: Ensure the mixture is thoroughly stirred during trituration and cooled in an ice bath for at least 30-60 minutes to maximize the recovery of the solid product.[16]

    Q7: How do I ensure the formation of the correct dihydrochloride (2HCl) salt and not a mixture?

    A7: The product contains two basic nitrogen atoms (one on the piperazine ring and the terminal amine), both of which can be protonated. To ensure the formation of the stable dihydrochloride salt, you must use a sufficient excess of acid.

    • Rationale: The pKa values of the two nitrogen atoms are different. Using a stoichiometric amount of acid could lead to a mixture of the free base, mono-hydrochloride, and di-hydrochloride salts.

    • Solution: When using the 4M HCl in dioxane method for deprotection, the large excess of HCl used (typically 5-10 equivalents) ensures that both nitrogen atoms are fully protonated upon completion of the reaction.[17] This drives the equilibrium completely towards the desired 2HCl salt form, leading to a homogenous final product.

    G Start Low Yield Observed Q_Stage At which stage is the yield loss occurring? Start->Q_Stage Coupling Coupling Stage Q_Stage->Coupling Stage 1 Deprotection Deprotection Stage Q_Stage->Deprotection Stage 2 Isolation Isolation Stage Q_Stage->Isolation Stage 3 Q_Coupling Check Reagents & Conditions Coupling->Q_Coupling Sol_Reagent Switch to HATU or COMU. Use 1.1 eq. Q_Coupling->Sol_Reagent Inefficient Reagent? Sol_Conditions Use 2-3 eq. DIPEA in anhydrous DMF. Q_Coupling->Sol_Conditions Sub-optimal Conditions? Sol_Monitor Monitor by LC-MS for SM disappearance. Q_Coupling->Sol_Monitor Unsure of Completion? Q_Deprotection Check for complete Boc removal Deprotection->Q_Deprotection Sol_Acid Use 4M HCl in Dioxane (5-10 eq.) for 2-4h. Q_Deprotection->Sol_Acid Incomplete Reaction? Q_Isolation Review precipitation procedure Isolation->Q_Isolation Sol_Solvent Precipitate/triturate with diethyl ether or MTBE. Q_Isolation->Sol_Solvent Product soluble? Sol_Temp Cool to 0-5°C before filtration to maximize recovery. Q_Isolation->Sol_Temp Incomplete precipitation?

    Caption: A logical workflow for troubleshooting low yield.

    Detailed Experimental Protocols

    Protocol 1: Optimized Amide Coupling using HATU

    This protocol is optimized for high-yield coupling of Boc-L-alanine to 1-methylpiperazine.

    • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-L-alanine (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DMF.

    • Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 equivalents) dropwise. Stir the mixture at 0 °C for 15-20 minutes to pre-activate the carboxylic acid.[1]

    • Coupling: Add 1-methylpiperazine (1.0 equivalent) to the reaction mixture.

    • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitoring: Monitor the reaction for the disappearance of 1-methylpiperazine by LC-MS or TLC.

    • Work-up: Once complete, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate. The product can often be used in the next step without further purification.

    Protocol 2: Efficient Boc-Deprotection and Salt Formation

    This protocol combines the deprotection and salt formation steps for maximum efficiency.

    • Dissolution: Dissolve the crude Boc-L-Alanyl-4-Methylpiperazine from the previous step in a minimal amount of a suitable solvent like methanol or ethyl acetate.

    • Acidification: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) at room temperature.[12]

    • Reaction: Stir the mixture at room temperature for 2-4 hours. You may observe the product precipitating during this time.

    • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • Precipitation: To the resulting residue, add diethyl ether and stir vigorously (triturate). The product should precipitate as a white or off-white solid.

    • Collection: Cool the suspension in an ice bath for 30 minutes. Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under high vacuum to obtain the final 4-Methyl-1-(L-alanyl)-piperazine 2HCl product.

    References
    • Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
    • Benchchem. (n.d.). Troubleshooting low yield in peptide coupling with 4-Amino-2-chlorobenzoic acid. BenchChem.
    • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
    • Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-2-Thione Derivatives. BenchChem.
    • Pattison, O. (2026, March 16). Troubleshooting Low Yield in Peptide Synthesis. On Pattison | THE Philly Sports Website.
    • Google Patents. (n.d.). US2919275A - Purification of piperazine.
    • Google Patents. (n.d.). US3481933A - Recovery and purification of piperazine.
    • Benchchem. (n.d.). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives. BenchChem.
    • Unknown. (n.d.). Monitoring of Peptide Coupling and Capping.
    • Benchchem. (n.d.). Application Notes and Protocols for the Coupling of BOC-L-Alanine Benzyl Ester with N. BenchChem.
    • Unknown. (n.d.). Optimizing Peptide Coupling: Key Techniques.
    • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.
    • Unknown. (2014, January 15). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
    • Benchchem. (n.d.). Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids. BenchChem.
    • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
    • Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection.
    • Benchchem. (n.d.). Application Notes and Protocols for the Use of N-Methyl-DL-alanine in Peptide Synthesis. BenchChem.
    • Albericio, F., & Subirós-Funosas, R. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
    • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
    • Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of 1-(2,3-Dichlorophenyl)piperazine. BenchChem.

    Sources

    Optimization

    Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives

    Welcome to the Application Scientist Support Center. Piperazine is a privileged pharmacophore in drug discovery, heavily utilized for its structural rigidity and hydrogen-bonding capabilities.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Scientist Support Center. Piperazine is a privileged pharmacophore in drug discovery, heavily utilized for its structural rigidity and hydrogen-bonding capabilities. However, researchers frequently encounter severe aqueous solubility roadblocks during lead optimization and formulation. Mechanistically, this is driven by the high crystal lattice energy of piperazine derivatives and their highly pH-dependent ionization profiles. Because the piperazine ring possesses two basic nitrogen atoms—with typical pKa​ values of 5.35 and 9.73—its protonation state, and thus its aqueous solubility, is acutely sensitive to the microenvironmental pH[1]. At physiological pH (7.4), typically only one nitrogen is protonated, which often leads to precipitation in cell-based assays or poor oral bioavailability[2].

    This guide provides field-proven, causality-driven troubleshooting strategies to overcome these physicochemical barriers.

    Diagnostic Workflow

    G N1 Assess Physicochemical Properties (pKa, LogP, Melting Point) N2 Is compound ionizable at target pH? N1->N2 N3 Salt Screening (e.g., HCl, Mesylate) N2->N3 Yes (Basic Amines) N4 Cyclodextrin Complexation (e.g., HP-β-CD) N2->N4 No / Neutral N5 Target Solubility Achieved? N3->N5 N4->N5 N6 Nanosuspension / Solid Dispersion N5->N6 No N7 Proceed to Formulation & In Vivo Studies N5->N7 Yes N6->N7

    Workflow for diagnosing and resolving piperazine derivative solubility.

    Troubleshooting & FAQs

    Q1: My piperazine derivative precipitates in pH 7.4 assay media despite being soluble in DMSO. How do I resolve this without altering the core structure? A1: This is a classic kinetic solubility failure. When you spike a DMSO stock into an aqueous buffer at pH 7.4, the solvent polarity rapidly changes. If your derivative's pKa​ is shifted by electron-withdrawing substituents, it may be predominantly un-ionized at pH 7.4, leading to rapid nucleation and precipitation[2]. The Solution: Salt formation. Converting the free base to a salt (e.g., hydrochloride, mesylate, or maleate) disrupts the stable crystal lattice and lowers the pH of the dissolving microenvironment. For instance, forming a 1:1 salt of meclofenamic acid with piperazine has been shown to increase aqueous solubility by over 2,700-fold compared to the free acid[3].

    Q2: I performed a salt screen, but the resulting salts are either highly hygroscopic or fail to improve dissolution. What is the next logical step? A2: If salt formation fails, the issue likely stems from extreme lipophilicity (LogP > 4) rather than just lattice energy. Hygroscopicity occurs when the chosen counterion (e.g., citrate or certain sulfates) forms unstable hydrates that absorb ambient moisture[1]. The Solution: Cyclodextrin (CD) complexation. Utilizing β -cyclodextrin ( β -CD) or its derivatives (like HP- β -CD or SBE- β -CD) allows you to encapsulate the lipophilic piperazine moiety within the CD's hydrophobic cavity via van der Waals interactions. This shields the hydrophobic surface from water while the hydrophilic exterior of the CD ensures aqueous solubility. For example, complexing pipemidic acid (a piperazine-containing fluoroquinolone) with β -CD yields a highly soluble 1:1 stoichiometric complex with a stability constant ( Kb​ ) of 250.8 M−1 [4].

    Q3: How do I determine the correct stoichiometry and stability of my cyclodextrin complex? A3: Complexation is a dynamic equilibrium process. You must conduct a Phase Solubility Study using the Higuchi-Connors method. Piperazine derivatives typically exhibit an AL​ -type phase solubility profile, indicating a linear increase in solubility as a function of CD concentration, which confirms a 1:1 host-guest stoichiometry[4][5].

    Quantitative Data & Benchmarks

    To guide your formulation strategy, compare your compound's properties against these established benchmarks for piperazine derivatives:

    Property / CompoundModification StrategyKey Quantitative MetricReference
    Piperazine (Free Base) N/A pKa1​ : 5.35, pKa2​ : 9.73 (at 25°C)[1]
    Daidzein-Piperazine Salt Formation (Co-crystallization)~1000-fold solubility increase in water[6]
    Meclofenamic Acid-Piperazine Salt Formation (1:1 ratio)2,724-fold solubility increase[3]
    Pipemidic Acid β -Cyclodextrin ComplexationStability Constant ( Kb​ ) = 250.8 M−1 [4]
    Piperine SBE- β -CD Complexation~2-fold higher Kb​ vs native β -CD[7]
    Self-Validating Experimental Protocols
    Protocol 1: High-Throughput Salt Screening for Piperazine Derivatives

    Mechanistic Rationale: This protocol systematically pairs the basic piperazine nitrogens with various acidic counterions to identify a salt form with lower lattice energy and higher hydration capacity.

    • Preparation: Dissolve the free base piperazine derivative in a volatile, water-miscible organic solvent (e.g., THF or acetone) to create a near-saturated solution.

      • Causality: A volatile solvent ensures rapid evaporation during crystallization, while complete dissolution ensures the free base lattice is fully broken.

    • Counterion Addition: Add 1.05 molar equivalents of selected acids (e.g., HCl, methanesulfonic acid, maleic acid) to separate aliquots of the drug solution.

      • Causality: The slight excess of acid drives the protonation of the piperazine nitrogen to completion.

    • Crystallization: Subject the vials to temperature cycling (e.g., 50°C to 5°C) for 24-48 hours, then evaporate the solvent under reduced pressure.

    • Validation (Self-Correcting Step): Analyze the resulting solids using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

      • Causality: PXRD confirms the formation of a new crystalline phase (salt) rather than a physical mixture, while DSC verifies the melting point shift, ensuring the salt is not a transient polymorph.

    Protocol 2: Phase Solubility Study (Higuchi-Connors Method)

    Mechanistic Rationale: This protocol quantifies the thermodynamic equilibrium between the free piperazine derivative and the cyclodextrin cavity, preventing false readings caused by transient supersaturation.

    • Equilibration: Add an excess amount of the solid piperazine derivative to a series of vials containing aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 15 mM HP- β -CD).

    • Incubation: Seal the vials and agitate them on an orbital shaker at a constant temperature (e.g., 25°C) for 48-72 hours.

      • Causality: Extended incubation is critical to reach true thermodynamic equilibrium; shorter times may measure kinetic solubility, leading to artificially low stability constants.

    • Separation: Centrifuge the suspensions and filter the supernatant through a 0.45 µm syringe filter.

      • Causality: Filtration removes undissolved micro-particles that would otherwise cause artificially high concentration readings during quantification.

    • Validation & Quantification: Quantify the dissolved drug using a validated HPLC method. Plot the molar concentration of the dissolved drug against the cyclodextrin concentration. An AL​ -type linear plot validates a 1:1 complexation stoichiometry.

    Sources

    Troubleshooting

    4-Methyl-1-(L-alanyl)-piperazine 2HCl stability and degradation pathways

    Stability, Troubleshooting, and Degradation Pathways Welcome to the Technical Support Center for 4-Methyl-1-(L-alanyl)-piperazine dihydrochloride . As a critical dipeptide-like building block and intermediate in the synt...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Stability, Troubleshooting, and Degradation Pathways

    Welcome to the Technical Support Center for 4-Methyl-1-(L-alanyl)-piperazine dihydrochloride . As a critical dipeptide-like building block and intermediate in the synthesis of complex therapeutics (such as sustained-release carriers and FXIIa inhibitors), maintaining the structural integrity of this compound is paramount.

    This guide synthesizes field-proven troubleshooting strategies and mechanistic insights to help researchers and drug development professionals resolve stability issues, design robust assays, and prevent degradation during scale-up workflows.

    Section 1: Solid-State Handling & Storage FAQs

    Q: My bulk powder is clumping and showing signs of deliquescence upon opening. What is the root cause, and how do I prevent it? A: The compound is supplied as a dihydrochloride (2HCl) salt. The protonation of both the primary amine of the L-alanyl moiety and the tertiary amine (N4) of the piperazine ring makes the crystal lattice highly polar and inherently hygroscopic. When exposed to ambient humidity, moisture absorption lowers the glass transition temperature ( ) of any amorphous regions in the powder. This increases molecular mobility, leading to deliquescence and facilitating premature solid-state hydrolysis.

    • The Fix: Always handle the material in a controlled environment (Relative Humidity < 30%). Store bulk quantities at -20°C in tightly sealed amber vials backfilled with argon or nitrogen. Always allow the container to reach room temperature before opening to prevent condensation.

    Q: Can I neutralize the 2HCl salt to make a free-base stock powder for better organic solubility? A: It is highly discouraged to store this compound as a free base. Removing the HCl counterions leaves the primary amine of the L-alanyl group highly nucleophilic. In the free-base solid state, the molecules are prone to intermolecular aminolysis (forming oligomers) or intramolecular cyclization. The 2HCl salt is a deliberate design choice to protonate the amines, thereby deactivating their nucleophilicity and ensuring shelf-life stability.

    Section 2: Solution Stability & Degradation Pathways

    Q: During LC-MS/MS analysis of my aqueous formulation, I observe two major degradants: one at m/z 90 and another at m/z 101. What is the mechanism here? A: You are observing classic amide hydrolysis. The amide bond connecting the L-alanyl group to the N1 of the piperazine ring is susceptible to both acid- and base-catalyzed cleavage. This hydrolysis yields L-alanine (m/z 90) and 1-methylpiperazine (m/z 101), which is a well-documented thermal degradation pathway for piperazine-based amides[1]. The adjacent primary amine on the L-alanyl group can act as an intramolecular catalyst under specific pH conditions, accelerating this cleavage compared to isolated, non-functionalized amides.

    Q: I am detecting a +16 Da mass shift (+16 m/z) in my stability samples. Is this an N-oxide or a hydroxylated degradant? A: A +16 Da shift in piperazine derivatives almost exclusively indicates N-oxidation. The N4-methyl group of the piperazine ring is an electron-rich tertiary amine, making it highly susceptible to oxidation by peroxides (often present as trace impurities in excipients like PEG or Polysorbate) or dissolved oxygen. This forms the N-oxide derivative, a common degradant observed in N-methylpiperazine-containing drugs[2].

    Pathways Parent 4-Methyl-1-(L-alanyl)-piperazine 2HCl (Parent API) Hydrolysis Hydrolysis Pathway (Acid/Base/Aqueous) Parent->Hydrolysis H2O, H+/OH- Oxidation Oxidation Pathway (Peroxides/Light/Air) Parent->Oxidation ROS / O2 Racemization Racemization Pathway (Basic pH / Thermal) Parent->Racemization OH- Deg1 L-Alanine (m/z 90) + 1-Methylpiperazine (m/z 101) Hydrolysis->Deg1 Amide Cleavage Deg2 N-Oxide Derivative (+16 Da Mass Shift) Oxidation->Deg2 N4-Oxidation Deg3 4-Methyl-1-(D-alanyl)-piperazine (Chiral Inversion) Racemization->Deg3 alpha-Carbon Enolization

    Fig 1. Primary degradation pathways of 4-Methyl-1-(L-alanyl)-piperazine 2HCl under stress conditions.

    Section 3: Analytical Troubleshooting & Forced Degradation

    Q: How should I design a forced degradation study to establish a stability-indicating method for this compound? A: A self-validating forced degradation study must follow 3[3] and 4[4] guidelines. The analytical goal is to achieve 5–20% degradation. Over-stressing (>20%) can lead to secondary degradants that are not clinically or practically relevant, while under-stressing (<5%) fails to validate the method's resolving power. Because this molecule is highly polar, standard C18 columns will fail to retain the parent and degradants (they will elute in the void volume). You must use a HILIC (Hydrophilic Interaction Liquid Chromatography) or polar-embedded column.

    Quantitative Summary of Degradation Products
    Degradation PathwayStress ConditionPrimary Degradant(s)Mass Shift (Δ m/z)Mechanistic Cause
    Hydrolysis 0.1M HCl or NaOH, 60°CL-Alanine + 1-MethylpiperazineCleavage into m/z 90 & 101Acid/Base catalyzed nucleophilic attack on the amide carbonyl.
    Oxidation 3% H2O2, Room TempN-oxide derivative+16 DaROS attack on the electron-rich N4-tertiary amine of the piperazine ring.
    Racemization 0.1M NaOH, 60°C4-Methyl-1-(D-alanyl)-piperazine0 Da (Isobaric)Base-catalyzed deprotonation of the α-carbon forming an enolate intermediate.
    Photolysis UV/Vis LightRadical cleavage productsVariableUV-induced homolytic cleavage of the amide or C-N bonds.
    Step-by-Step Forced Degradation Methodology

    To ensure a self-validating system, every stress condition must be accompanied by a neutralization (quenching) step. Failing to quench samples allows degradation to continue in the autosampler, destroying mass balance calculations.

    • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 4-Methyl-1-(L-alanyl)-piperazine 2HCl in 10 mM Ammonium Acetate (pH 5.0). Causality: pH 5.0 ensures both the primary and tertiary amines remain protonated, preventing premature base-catalyzed degradation during prep.

    • Acid Hydrolysis: Transfer 1 mL of stock to a glass vial. Add 100 µL of 1M HCl. Incubate at 60°C for 24 hours. Quench with 100 µL of 1M NaOH before analysis.

    • Base Hydrolysis: Transfer 1 mL of stock to a vial. Add 100 µL of 1M NaOH. Incubate at 60°C for 24 hours. Quench with 100 µL of 1M HCl. (Note: Monitor for D-alanyl racemization in this sample using a chiral stationary phase if optical purity is a Critical Quality Attribute).

    • Oxidative Stress: Transfer 1 mL of stock to a vial. Add 3% H2O2 (final concentration). Incubate at room temperature for 6 hours. Quench with 100 µL of 10% sodium metabisulfite to neutralize unreacted peroxides.

    • Photolysis: Expose a 1 mg/mL solution in a clear quartz vial to 1.2 million lux hours and 200 watt hours/square meter of near-UV light, per ICH Q1B standards[4]. Keep a foil-wrapped vial adjacent to the test vial as a dark control.

    • Analysis: Analyze all quenched samples, blanks, and dark controls via UHPLC-MS/MS. Calculate mass balance by ensuring the sum of the parent peak area and degradant peak areas (adjusted for response factors) equals the unstressed control.

    Workflow Start Sample Prep (1 mg/mL) Acid Acid Stress (0.1M HCl, 60°C) Start->Acid Base Base Stress (0.1M NaOH, 60°C) Start->Base Ox Oxidative Stress (3% H2O2, RT) Start->Ox Photo Photolysis (ICH Q1B) Start->Photo Quench Neutralization & Quenching Acid->Quench Base->Quench Ox->Quench Analyze UHPLC-MS/MS Analysis Photo->Analyze Quench->Analyze

    Fig 2. Self-validating forced degradation workflow for stability-indicating method development.

    References
    • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 3

    • ICH Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 4

    • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research. ACS Publications.1

    • Skibinski, R., et al. Characterization of forced degradation products of clozapine by LC-DAD/ESI-Q-TOF. Journal of Pharmaceutical and Biomedical Analysis. Ovid. 2

    Sources

    Optimization

    Purification challenges of 4-Methyl-1-(L-alanyl)-piperazine 2HCl

    Welcome to the Technical Support Center for the isolation and purification of 4-Methyl-1-(L-alanyl)-piperazine 2HCl . As a highly polar, zwitterionic-like basic amine, this compound presents a unique triad of purificatio...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the isolation and purification of 4-Methyl-1-(L-alanyl)-piperazine 2HCl .

    As a highly polar, zwitterionic-like basic amine, this compound presents a unique triad of purification challenges: extreme hydrophilicity, strong secondary interactions with chromatographic stationary phases, and a stereocenter susceptible to racemization. This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure high-purity, enantiomerically intact yields.

    Part 1: Core Troubleshooting & Mechanistic Guide

    Challenge 1: The compound elutes in the void volume during RP-HPLC.

    The Causality: 4-Methyl-1-(L-alanyl)-piperazine is a highly polar molecule. In its dihydrochloride (2HCl) salt form, it is extensively ionized. Standard Reversed-Phase (RP) C18 columns rely on hydrophobic partitioning. Because this molecule lacks a significant hydrophobic footprint, it prefers the polar mobile phase and washes out immediately without interacting with the stationary phase[1]. The Solution: Invert the separation mechanism by utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC employs a polar stationary phase (e.g., bare silica, amide, or diol-bonded) and an organic-rich mobile phase (typically >70% acetonitrile). The polar analyte partitions into a water-enriched layer immobilized on the stationary phase, allowing for excellent retention of water-soluble basic amines[2].

    Challenge 2: Severe peak tailing and irreversible column adsorption.

    The Causality: The basic nitrogens on the piperazine ring and the primary amine on the L-alanyl moiety act as strong hydrogen-bond donors/acceptors and cations. They undergo secondary electrostatic interactions (ion-exchange) with the acidic, unendcapped silanol groups (Si-O⁻) present on silica-based matrices[3]. The Solution: You must mask these silanol interactions. If using HILIC or RP-HPLC, incorporate a volatile buffer with high ionic strength, such as 10–20 mM ammonium formate (pH 3.0–4.0). The ammonium ions (NH₄⁺) competitively bind to the silanols, preventing the piperazine nitrogens from sticking[1]. If performing normal-phase flash chromatography, pre-treating the column with 1% triethylamine (TEA) creates a "base shield" that neutralizes acidic sites[3].

    Challenge 3: Racemization of the L-alanyl stereocenter.

    The Causality: The α-proton of the L-alanyl group is adjacent to a carbonyl (amide bond). Prolonged exposure to highly basic mobile phases (e.g., those heavily modified with ammonium hydroxide or TEA) promotes enolization at this position, leading to the formation of the D-alanyl diastereomer upon reprotonation. The Solution: Strictly control the pH during purification. Maintain the mobile phase pH between 3.0 and 5.5. Avoid aggressive basic extractions during the workup phase.

    Challenge 4: Separation from unreacted N-methylpiperazine.

    The Causality: Both the product and the starting material (N-methylpiperazine) are highly basic and polar, causing them to co-elute in standard gradients. The Solution: Exploit their distinct pKa values. A buffer-assisted extraction can separate primary/secondary amines from tertiary amines by carefully tuning the aqueous pH to selectively protonate one species while leaving the other as a lipophilic free base[4].

    Part 2: Quantitative Data & Strategy Selection

    To logically select a purification route, compare the physicochemical behavior of the target molecule against available stationary phases.

    Chromatographic ModeStationary PhaseMobile Phase SystemRetention MechanismSuitability for Target
    Standard RP-HPLC C18 / C8Water / MeOH (0.1% TFA)Hydrophobic partitioningPoor. Analyte elutes in void volume; severe tailing.
    Ion-Pairing RP C18Water / ACN + Heptafluorobutyric acidHydrophobic retention of neutral ion-pairModerate. Better retention, but ion-pairing agents suppress MS signals and are hard to remove.
    HILIC Amide / DiolACN / Water (10mM NH₄Formate)Partitioning into aqueous layer & H-bondingExcellent. High retention, sharp peaks, MS-compatible[1].
    Aqueous Normal-Phase Amine-bonded SilicaACN / Water gradientH-bonding & weak ion-exchangeExcellent. Amine phase repels basic analytes, reducing tailing[2].

    Part 3: Visualizing the Workflows

    G Start Crude 4-Methyl-1-(L-alanyl) -piperazine Check Assess Impurity Profile (LC-MS / Chiral HPLC) Start->Check IsPolar High Polar Byproducts? (e.g., unreacted piperazine) Check->IsPolar HILIC HILIC Chromatography (Amide Column, pH 4.0) IsPolar->HILIC Yes IsChiral Enantiomeric Impurities? (D-alanyl presence) IsPolar->IsChiral No HILIC->IsChiral ChiralPrep Chiral SFC or Diastereomeric Salt Prep IsChiral->ChiralPrep Yes SaltForm 2HCl Salt Formation & Crystallization IsChiral->SaltForm No ChiralPrep->SaltForm

    Workflow for resolving polar and chiral impurities in alanyl-piperazine synthesis.

    HILIC Mobile Mobile Analyte 4-Methyl-1-(L-alanyl) -piperazine Cation Mobile->Analyte Analyte injected WaterLayer Aqueous Enriched Layer (Hydrogen Bonding & Partitioning) Analyte->WaterLayer Partitions into Stationary Polar Stationary Phase (e.g., Amide Bonded Silica) WaterLayer->Stationary Electrostatic & Dipole Interactions

    HILIC retention mechanism for highly polar alanyl-piperazine derivatives.

    Part 4: Self-Validating Experimental Protocols

    Protocol A: HILIC Purification of the Free Base

    Objective: Isolate the free base of 4-Methyl-1-(L-alanyl)-piperazine from crude reaction mixtures without inducing racemization.

    • Column Preparation: Equip a preparative LC system with an Amide-bonded HILIC column. Equilibrate with 90% Acetonitrile / 10% Aqueous Buffer (20 mM Ammonium Formate, adjusted to pH 4.0 with formic acid). Causality: pH 4.0 keeps the primary amine protonated for retention while preventing base-catalyzed racemization.

    • Sample Loading: Dissolve the crude mixture in the initial mobile phase. Critical: Do not dissolve the sample in 100% water or DMSO, as this will disrupt the HILIC aqueous layer and cause peak breakthrough. If solubility is poor, use a 50:50 ACN:Water mixture, injecting small volumes.

    • Gradient Elution: Run a shallow gradient from 90% ACN down to 60% ACN over 20 column volumes. Causality: In HILIC, water is the strong eluting solvent. Increasing water content elutes the highly polar piperazine.

    • Fraction Collection: Trigger collection via ELSD or LC-MS (m/z 172.1 [M+H]⁺), as the molecule lacks a strong UV chromophore[2].

    • Validation Checkpoint: Lyophilize a 1 mL aliquot of the main fraction. Perform Chiral HPLC to confirm the L-enantiomer purity (>99% ee). If the D-enantiomer is >1%, the sample was exposed to excessive basicity during prior steps.

    Protocol B: 2HCl Salt Formation and Anhydrous Isolation

    Objective: Convert the purified free base to the stable dihydrochloride salt while preventing the formation of sticky, hygroscopic gums[5].

    • Solvent Exchange: Dissolve the purified, lyophilized free base in anhydrous Isopropanol (IPA) or Ethyl Acetate under an inert nitrogen atmosphere. Causality: Using an anhydrous, moderately polar organic solvent ensures the free base is soluble, but the resulting 2HCl salt will be highly insoluble, forcing immediate precipitation.

    • Acidification: Place the flask in an ice bath (0–5 °C). Slowly add 2.1 equivalents of anhydrous HCl in dioxane (or HCl in IPA) dropwise while stirring vigorously. Causality: Temperature control prevents exothermic degradation. 2.1 equivalents ensure complete protonation of both the primary amine and the piperazine nitrogen without leaving excessive residual acid.

    • Aging and Filtration: Allow the suspension to stir for 2 hours at room temperature to promote crystal growth. Filter the white precipitate rapidly through a sintered glass funnel under a blanket of nitrogen.

    • Washing and Drying: Wash the filter cake with cold, anhydrous diethyl ether to remove any residual HCl and solvent. Immediately transfer the solid to a vacuum desiccator containing P₂O₅ and dry at 40 °C for 24 hours.

    • Validation Checkpoint: Dissolve 2 mg of the final salt in D₂O. Run a ¹H-NMR. The integration of the methyl doublet (alanine moiety, ~1.5 ppm) versus the N-methyl singlet (piperazine moiety, ~2.8 ppm) must be exactly 3:3. Furthermore, titrate the chloride content (e.g., via ion chromatography or AgNO₃ titration) to confirm the exact 2HCl stoichiometry.

    Part 5: Frequently Asked Questions (FAQs)

    Q: My isolated 2HCl salt rapidly turns into a sticky, unmanageable gum on the benchtop. What went wrong? A: Piperazine derivatives, especially their hydrochloride salts, are notoriously hygroscopic and easily form hydrates[5]. If it turns into a gum, it is absorbing atmospheric moisture. You must handle the final product in a glovebox or under a dry nitrogen stream. If it has already gummed up, re-dissolve it in a minimum amount of anhydrous methanol, precipitate with copious amounts of anhydrous diethyl ether, and dry under high vacuum.

    Q: Can I use standard silica gel flash chromatography if I don't have a HILIC setup? A: It is highly discouraged due to the basicity of the molecule. However, if necessary, you must neutralize the acidic silica. Pre-equilibrate the column with a mobile phase containing 1–2% Triethylamine (TEA) or use a specialized amine-bonded silica column[3]. Be warned: residual TEA is very difficult to remove and may interfere with downstream biological assays or salt formation.

    Q: Why do I see two closely eluting peaks with the exact same mass in my LC-MS? A: You are likely observing the L-alanyl and D-alanyl diastereomers (if a chiral center exists elsewhere) or enantiomers separating slightly on a chiral-sensitive column. If you are using an achiral column, it may be a conformer issue (rotamers around the amide bond), though this is less common for primary amides. Ensure your column temperature is elevated (e.g., 40 °C) to coalesce rotamer peaks.

    References

    • Very polar compound purification using aqueous normal-phase flash column chrom
    • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques W
    • Purifying Basic Amines via Column Chromatography Benchchem Technical Support Center
    • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives
    • Purification of Piperazine-Containing Compounds Benchchem Technical Support Center

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Piperazine Coupling Reactions

    Welcome to the Piperazine Coupling Technical Support Center. Piperazine derivatives are privileged pharmacophores, ranking as the 3rd most frequent nitrogen heterocycle in U.S.

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Piperazine Coupling Technical Support Center. Piperazine derivatives are privileged pharmacophores, ranking as the 3rd most frequent nitrogen heterocycle in U.S. FDA-approved drugs[1]. However, their chemical nature—specifically their nucleophilic secondary amines, propensity for bis-alkylation/arylation, and strong metal-coordinating capabilities—presents unique synthetic bottlenecks.

    This guide provides researchers and drug development professionals with causal troubleshooting frameworks, empirical data, and self-validating protocols to ensure robust C–N and amide bond formations.

    Diagnostic Workflow for Piperazine Couplings

    Before diving into specific reaction parameters, use the diagnostic tree below to identify the root cause of your coupling failure and route to the appropriate optimization strategy.

    PiperazineTroubleshooting Start Piperazine Coupling Reaction Failed Type Identify Reaction Type Start->Type BH Buchwald-Hartwig (C-N Coupling) Type->BH Amide Amide Coupling Type->Amide BHIssue1 Bis-arylation (Over-reaction) BH->BHIssue1 BHIssue2 Pd Poisoning / Low Conversion BH->BHIssue2 AmideIssue1 Racemization / Epimerization Amide->AmideIssue1 AmideIssue2 Steric Hindrance (Bridged Piperazines) Amide->AmideIssue2 BHSol1 Increase Piperazine Eq. or use bulky RuPhos BHIssue1->BHSol1 BHSol2 Switch to Pd G3/G4 Precatalysts BHIssue2->BHSol2 AmideSol1 Use weaker base (e.g., NMM vs DIPEA) AmideIssue1->AmideSol1 AmideSol2 Use Uronium salts (HATU, COMU) AmideIssue2->AmideSol2

    Decision tree for diagnosing and resolving common piperazine coupling reaction failures.

    Module 1: Buchwald-Hartwig C–N Cross-Coupling

    Causality & Context

    The Buchwald-Hartwig amination is the premier method for synthesizing N -arylpiperazines[2]. However, the catalytic cycle is frequently disrupted by the piperazine itself. Secondary amines can strongly coordinate to palladium active sites, forming inactive off-cycle complexes that poison the catalyst[3]. Furthermore, because the mono-arylated piperazine product is often more soluble and electronically activated compared to the starting material, undesired bis-arylation is a persistent side reaction[2]. Optimization relies on manipulating the steric bulk of the ligand to force reductive elimination and using modern precatalysts to bypass the need for in situ Pd(II) reduction[4].

    Frequently Asked Questions (FAQs)

    Q: I am getting a high ratio of bis-arylated piperazine instead of the mono-arylated product. How do I control selectivity? A: Bis-arylation is a kinetic problem. To mitigate this, use a large stoichiometric excess of piperazine (3.0 to 5.0 equivalents)[2]. More importantly, employ highly sterically hindered biarylphosphine ligands like RuPhos or BrettPhos . These bulky ligands restrict the coordination sphere of the palladium center, creating a steric penalty for the coordination of the bulkier mono-arylated intermediate, thereby favoring the primary cross-coupling[5].

    Q: My reaction stalls at 30% conversion. Is the piperazine poisoning the catalyst? A: Yes. Nitrogen-containing molecules can act as poisons by tightly coordinating to Pd(0) or Pd(II) intermediates[3]. If you are using standard Pd2​(dba)3​ , the dba ligands can also inhibit the reaction. Switch to a modern Palladacycle Precatalyst (e.g., RuPhos Pd G3 or G4). These precatalysts undergo rapid activation upon exposure to a base, instantly generating the active L-Pd(0) species and preventing amine-induced off-cycle trapping[4][5].

    Q: Which base should I use if my aryl halide contains a base-sensitive functional group (e.g., an ester or nitrile)? A: While Sodium tert-butoxide ( NaOtBu ) is the standard strong base for these couplings[5], it will hydrolyze sensitive groups. For base-sensitive substrates, weaker inorganic bases like Cs2​CO3​ or K3​PO4​ are required[5][6]. Note that switching to a weaker base usually necessitates higher reaction temperatures (e.g., 90–110 °C) and highly active precatalysts.

    Quantitative Data: Optimization Matrix for C–N Coupling
    Substrate ClassRecommended PrecatalystOptimal LigandPreferred BaseSolvent
    Unhindered Aryl Bromides Pd2​(dba)3​ XPhos or BINAP NaOtBu Toluene
    Base-Sensitive Aryl Halides RuPhos Pd G3RuPhos Cs2​CO3​ 1,4-Dioxane
    Sterically Hindered Amines BrettPhos Pd G4BrettPhosLiHMDSTHF
    Aryl Chlorides XPhos Pd G3XPhos K3​PO4​ t -Amyl Alcohol
    Self-Validating Protocol: High-Yield Mono-Arylation of Piperazine

    This protocol utilizes a G3 precatalyst system to prevent catalyst poisoning and ensure high mono-selectivity[4][5].

    • Preparation & Catalyst Assembly: In an inert atmosphere (glovebox or Schlenk line), add RuPhos Pd G3 (2 mol%), RuPhos ligand (2 mol%), and NaOtBu (1.5 equiv) to an oven-dried vial.

      • Validation Checkpoint: The solid mixture should be free-flowing. Clumping indicates moisture contamination, which will hydrolyze the base and kill the catalyst.

    • Solvent & Reagent Addition: Add anhydrous toluene (0.2 M relative to aryl halide). Add the aryl halide (1.0 equiv) and piperazine (3.0 equiv).

      • Validation Checkpoint: Upon solvent addition and stirring, the solution will rapidly transition from pale yellow to a deep reddish-brown. This color change visually confirms the deprotonation of the precatalyst and the generation of the active L-Pd(0) species.

    • Heating & Monitoring: Seal the vial and heat to 85 °C for 2–4 hours.

      • Validation Checkpoint: Monitor via LCMS. The disappearance of the aryl halide peak and the emergence of a single product mass ( M+H ) indicates successful oxidative addition and reductive elimination. If a mass corresponding to bis-arylation ( M+Aryl−H ) appears early, immediately cool the reaction to room temperature to arrest over-reaction.

    • Quench & Filtration: Cool to room temperature and filter the crude mixture through a short pad of Celite, washing with EtOAc.

      • Validation Checkpoint: The filtrate should be clear (yellow/orange). Black particulates trapped on the Celite pad confirm the precipitation of spent Pd(0) nanoparticles (palladium black).

    Module 2: Amide Coupling with Piperazine Derivatives

    Causality & Context

    Amide coupling with piperazines is generally highly efficient. However, severe complications arise when coupling sterically hindered bridged piperazines (e.g., diazabicyclo[3.2.1]octanes)[7], or when the carboxylic acid partner possesses an α -stereocenter prone to racemization. The underlying causality of racemization is the use of overly strong, hindered bases (like DIPEA or TEA) which deprotonate the α -proton of the activated acid intermediate faster than the bulky piperazine can attack the carbonyl[8].

    Frequently Asked Questions (FAQs)

    Q: I am observing significant epimerization (racemization) of my chiral carboxylic acid during coupling. How can I suppress this? A: Racemization is driven by the basicity of your tertiary amine additive. TEA ( pKa​≈10.75 ) and DIPEA ( pKa​≈10.1 ) are often too basic for sensitive α -chiral acids[8]. Switch to a weaker, less bulky base such as N -Methylmorpholine (NMM, pKa​=7.38 ) or 2,6-Lutidine ( pKa​=6.6 )[8]. NMM is basic enough to facilitate the coupling but weak enough to suppress α -deprotonation.

    Q: My coupling with a sterically hindered bridged piperazine is extremely slow and low-yielding. What is the best coupling agent? A: Standard carbodiimides (EDC/HOBt) often fail with bulky secondary amines because the O -acylisourea intermediate is too sterically congested. Upgrade to highly reactive Uronium-based salts like HATU or COMU[9]. COMU is particularly advantageous as it is safer (non-explosive compared to benzotriazole derivatives) and highly efficient for sterically demanding amidations[9].

    Quantitative Data: Base Selection Matrix for Amide Coupling
    BaseAqueous pKa​ Steric HindranceRacemization RiskBest Use Case
    TEA 10.75HighHighNon-chiral, robust substrates
    DIPEA 10.10Very HighModerate-HighStandard couplings, stable acids
    NMM 7.38ModerateLowChiral acids, epimerization risk[8]
    2,6-Lutidine 6.60HighVery LowHighly sensitive stereocenters[8]
    Self-Validating Protocol: Epimerization-Free Amide Coupling

    This protocol utilizes HATU and NMM to ensure rapid coupling with zero loss of enantiomeric excess.

    • Acid Activation: Dissolve the chiral carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.3 M). Add NMM (3.0 equiv) dropwise at 0 °C.

      • Validation Checkpoint: A slight color change (often shifting to pale yellow) and a mild exotherm indicate the formation of the highly reactive O -At ester intermediate. Stir for exactly 10 minutes to ensure complete activation before introducing the amine.

    • Amine Addition: Add the piperazine derivative (1.1 equiv) to the activated mixture and allow it to warm to room temperature.

      • Validation Checkpoint: Monitor via TLC (using a Ninhydrin stain). The secondary amine starting material will stain strongly (pink/purple); the complete disappearance of this stain confirms 100% conversion of the piperazine.

    • Workup: Dilute with EtOAc and quench with saturated aqueous NaHCO3​ .

      • Validation Checkpoint: Vigorous gas evolution ( CO2​ ) confirms the neutralization of excess acid and the breakdown of residual coupling byproducts, ensuring a clean organic phase.

    Module 3: Post-Reaction Palladium Scavenging

    Causality & Context

    Palladium contamination is a critical regulatory issue in pharmaceutical development. Because piperazine contains highly nucleophilic nitrogen atoms, it acts as an excellent bidentate or monodentate ligand for transition metals. Consequently, residual palladium tightly chelates to the piperazine API, making standard aqueous workups (e.g., water/brine washes) completely ineffective at removing the metal[10].

    Frequently Asked Questions (FAQs)

    Q: How do I reduce residual palladium to <10 ppm in my final piperazine product? A: You must out-compete the piperazine's binding affinity using functionalized solid-supported scavengers. Silica-bound thiols or isocyanide reagents are highly effective[10]. Isocyanide scavengers have demonstrated excellent functional group compatibility with free secondary amines, achieving a 10-fold reduction in Pd content with 96% API recovery (minimal yield loss to the scavenger)[10]. Treat your organic post-reaction liquor with 10–20 wt% of the scavenger, stir at 50 °C for 4 hours, and filter.

    Sources

    Optimization

    Technical Support Center: Synthesis of 4-Methyl-1-(L-alanyl)-piperazine 2HCl

    Welcome to the technical support center for the synthesis of 4-Methyl-1-(L-alanyl)-piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the comple...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the synthesis of 4-Methyl-1-(L-alanyl)-piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, prevent common side reactions, and troubleshoot issues that may arise during the process. Our approach is built on explaining the causal chemical principles behind each step, ensuring a robust and reproducible protocol.

    The synthesis, while seemingly straightforward, involves a critical peptide coupling step followed by deprotection and salt formation. Each stage presents unique challenges, primarily concerning the preservation of chiral purity and the prevention of undesired cyclic byproducts. This document provides in-depth, field-proven insights to help you achieve a high-purity final product.

    Troubleshooting Guide: Diagnosis and Mitigation of Side Reactions

    This section addresses specific problems you might encounter. Each question is framed around a common observational issue, followed by an explanation of the root cause and a detailed solution.

    Q1: My final product shows a significant, persistent impurity with a mass suggesting the loss of water (approx. M-18). What is this byproduct and how can I eliminate it?

    This is the most frequently encountered issue and is almost certainly due to the formation of a cyclic piperazinone derivative, cyclo(L-alanyl-N-methylpiperazinyl). This side reaction is analogous to diketopiperazine (DKP) formation in traditional peptide synthesis.[1][2]

    Causality (The "Why"): The piperazinone forms via an intramolecular cyclization. After the coupling of L-alanine to 1-methylpiperazine and subsequent removal of the N-terminal protecting group (e.g., Boc), the newly freed primary amine can attack the adjacent amide carbonyl. This reaction is heavily favored under basic conditions or upon heating, as the six-membered ring it forms is thermodynamically stable. The exposure of the free amine to a basic environment, even a mild one like the non-nucleophilic base DIEA used for neutralization, can trigger this cyclization.[1]

    Mitigation Strategies:

    • Control the Deprotection/Neutralization Step: The moment the N-terminal amine is deprotected is the most critical juncture. The goal is to protonate it immediately or have it react in the next step before it can cyclize.

    • Employ a "Simultaneous Deprotection/Acylation" or "In Situ Salt Formation" Strategy: Instead of isolating the free amine, deprotect the Boc group with a strong acid (like HCl in dioxane) and use the resulting hydrochloride salt directly in the next step or for final purification. This keeps the reactive amine protonated and protected from intramolecular attack.[3][4]

    Visualizing the Competing Pathways:

    G cluster_0 Post-Deprotection Intermediate cluster_1 Desired Pathway cluster_2 Side Reaction Pathway Free_Amine H₂N-Ala-(N-Me)Piperazine Protonation Acidification (2HCl) Free_Amine->Protonation Cyclization Intramolecular Attack (Heat or Base) Free_Amine->Cyclization Final_Product 2HCl·H₂N-Ala-(N-Me)Piperazine Protonation->Final_Product  Stable Salt Piperazinone Cyclic Piperazinone Byproduct Cyclization->Piperazinone  -H₂O

    Caption: Competing pathways after N-terminal deprotection.

    Q2: My final product's chiral purity is compromised. What causes racemization and how do I maintain stereointegrity?

    Racemization of the L-alanine stereocenter is a significant risk, primarily occurring during the peptide coupling step.

    Causality (The "Why"): The most common mechanism for racemization during amide bond formation is the formation of a 5(4H)-oxazolone intermediate.[5] This occurs when the carboxyl group of the N-protected alanine is activated by a coupling reagent. A base can then abstract the proton at the alpha-carbon, leading to a planar, achiral oxazolone ring. The incoming amine (1-methylpiperazine) can then attack this intermediate from either face, resulting in a mixture of L- and D-isomers in the final product.

    Factors that Promote Racemization:

    • Excess Base: Strong or excessive amounts of base (like DIEA or NMM) accelerate the abstraction of the alpha-proton.[5]

    • Over-activation: Allowing the activated amino acid to sit for too long before adding the amine increases the time available for oxazolone formation.[5]

    • High Temperatures: Increased temperature provides the energy needed to overcome the activation barrier for both oxazolone formation and proton abstraction.

    • Choice of Coupling Reagent: Some reagents are more prone to inducing racemization than others.

    Mitigation Strategies:

    StrategyRationale & Implementation
    Use Additives Incorporate additives like Oxyma Pure or HOBt with your carbodiimide (e.g., DIC). These reagents act as activated ester intermediates, which are less prone to racemization than the intermediates formed by carbodiimides alone.[5]
    Control Base Stoichiometry Use the minimum amount of a non-nucleophilic base (e.g., DIEA or 2,4,6-collidine) required to neutralize any salts. Ideally, use exactly one equivalent if coupling an amino acid salt.
    Low Temperature Coupling Perform the activation and coupling steps at 0 °C. This significantly reduces the rate of the competing racemization pathway.
    Minimize Pre-activation Time Add the 1-methylpiperazine to the reaction mixture as soon as possible after the N-Boc-L-alanine has been activated by the coupling reagent.
    Choose Uronium/Phosphonium Reagents Reagents like HATU, HBTU, or PyBOP are generally very efficient and can lead to lower racemization levels due to rapid coupling times, though proper base management is still crucial.
    Q3: The Boc-deprotection step with TFA is giving me a complex mixture of byproducts. What's going wrong?

    While TFA is effective for Boc removal, it generates a highly reactive tert-butyl cation (t-Bu⁺) as a byproduct. This cation can cause unwanted side reactions.

    Causality (The "Why"): The tert-butyl cation is a potent electrophile. If any nucleophiles are present in the reaction mixture (even weak ones), it can alkylate them. While 4-Methyl-1-(L-alanyl)-piperazine itself has limited sites for alkylation, residual solvents or scavengers from previous steps could be targets. The more common issue is incomplete removal of TFA, which can form stubborn trifluoroacetate salts that are difficult to handle and can interfere with subsequent steps.[6][7]

    Mitigation Strategies:

    • Switch to HCl in an Anhydrous Solvent: The gold standard for clean, large-scale Boc deprotection is using a saturated solution of HCl gas in an anhydrous solvent like dioxane, methanol, or diethyl ether.[8] This method directly produces the desired hydrochloride salt, preventing issues with residual acid and protecting the newly formed amine from side reactions. The byproducts, isobutylene and CO2, are gases and are easily removed.[7]

    • Use Scavengers (If TFA is Unavoidable): If you must use TFA, include a scavenger like triisopropylsilane (TIS) or anisole in the reaction mixture. These molecules will trap the tert-butyl cation, preventing it from reacting with your desired product.

    Recommended Deprotection & Salt Formation Protocol:

    • Dissolve the Boc-protected intermediate in a minimal amount of anhydrous methanol or dioxane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly bubble dry HCl gas through the solution or add a pre-prepared saturated solution of HCl in dioxane (e.g., 4M) dropwise.

    • Monitor the reaction by TLC or LC-MS until all starting material is consumed.

    • Remove the solvent under reduced pressure. The resulting solid is your crude 4-Methyl-1-(L-alanyl)-piperazine 2HCl.

    • Recrystallize from a suitable solvent system (e.g., methanol/diethyl ether, ethanol/acetone) to obtain the pure product.

    Frequently Asked Questions (FAQs)
    Q1: What is the recommended overall synthetic route?

    The most reliable and scalable route involves three main steps: N-protection of L-alanine, peptide coupling with 1-methylpiperazine, and a final deprotection/salt formation step.

    Sources

    Troubleshooting

    4-Methyl-1-(L-alanyl)-piperazine 2HCl hygroscopicity and handling issues

    Welcome to the technical support center for 4-Methyl-1-(L-alanyl)-piperazine 2HCl. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth information and tro...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for 4-Methyl-1-(L-alanyl)-piperazine 2HCl. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth information and troubleshooting advice for handling this hygroscopic compound. Given that 4-Methyl-1-(L-alanyl)-piperazine 2HCl is a dihydrochloride salt of a piperazine derivative containing an amino acid moiety, it is expected to readily absorb moisture from the atmosphere. This guide synthesizes best practices for managing hygroscopic materials to ensure the integrity and reproducibility of your experiments.

    I. Understanding the Challenge: Hygroscopicity

    Hygroscopicity is the tendency of a substance to absorb and retain water molecules from the surrounding environment.[1][2] For a compound like 4-Methyl-1-(L-alanyl)-piperazine 2HCl, this is a critical attribute to consider throughout its lifecycle in the lab—from storage and handling to its use in manufacturing processes.[3] The presence of multiple hydrophilic functional groups, including the piperazine ring, the alanine component, and particularly the two hydrochloride salts, makes the molecule highly susceptible to moisture uptake.

    Moisture absorption is not a trivial issue; it can lead to a cascade of physical and chemical changes:

    • Physical Changes : Caking, clumping, deliquescence (dissolving in absorbed water), and changes in crystal structure.[2][3]

    • Chemical Changes : Hydrolysis, degradation, and promotion of unwanted side reactions.[2][3]

    • Impact on Quality : Inaccurate weighing leading to concentration errors, reduced purity, and altered dissolution profiles, all of which can compromise the quality and reproducibility of your results.[1][3]

    This guide will provide you with the necessary strategies to mitigate these risks.

    II. Frequently Asked Questions (FAQs)

    Here we address some of the most common questions regarding the handling and storage of 4-Methyl-1-(L-alanyl)-piperazine 2HCl.

    Q1: How should I store 4-Methyl-1-(L-alanyl)-piperazine 2HCl to minimize moisture absorption?

    A1: Proper storage is your first line of defense against hygroscopicity. The compound should be stored in a tightly sealed container, preferably in a desiccator containing a suitable desiccant like silica gel or activated alumina.[1][4] The desiccator creates a low-humidity microenvironment that protects the compound.[4] For long-term storage, consider placing the sealed container inside a moisture-proof bag with an additional desiccant pouch. It is also advisable to store the compound in a cool, dry, and well-ventilated area.[5]

    Q2: What are the ideal environmental conditions for handling this compound?

    A2: Whenever possible, handle 4-Methyl-1-(L-alanyl)-piperazine 2HCl in a controlled environment with low relative humidity (RH). An RH of 15-25% at a temperature of 20-30°C is recommended for handling moisture-sensitive materials.[6] If a glove box with humidity control is available, it provides the best environment for weighing and aliquoting. If not, work quickly and efficiently to minimize exposure time to ambient air.

    Q3: I've noticed the powder has started to clump. Can I still use it?

    A3: Clumping or caking is a direct result of moisture absorption.[4] While the compound may still be usable, it is a sign of improper storage or handling. The presence of absorbed water can affect the accuracy of weighing. If you must use clumped material, it is crucial to determine the water content, for instance, by Karl Fischer titration, to adjust the mass for your experiments. For critical applications, it is recommended to use a fresh, unopened container of the compound.

    Q4: What is the best way to accurately weigh a hygroscopic compound like this?

    A4: Accurate weighing of hygroscopic substances requires specific techniques to prevent moisture uptake during the process.[7] The "weighing by difference" method is highly recommended. Here's a step-by-step protocol:

    • Use a container with a lid, such as a small vial.

    • Pre-weigh the sealed container with the compound.

    • Quickly transfer the desired amount of powder to your receiving vessel (e.g., a flask with solvent).

    • Immediately reseal the original container and re-weigh it.

    • The difference in weight is the exact amount of compound transferred.

    This method minimizes the exposure of the bulk material to the atmosphere. For highly sensitive experiments, performing the weighing process inside a glove box or a balance with a draft shield containing a desiccant is advisable.[8]

    Q5: Are there any chemical incompatibilities I should be aware of?

    A5: As a dihydrochloride salt of an amine, 4-Methyl-1-(L-alanyl)-piperazine 2HCl is incompatible with strong bases, which can deprotonate the amine and the hydrochloride, potentially leading to the free base form. It is also incompatible with strong oxidizing agents.[5] Care should be taken when using this compound in reaction mixtures to avoid unintended reactions.

    III. Troubleshooting Guide

    This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

    Problem Potential Cause Troubleshooting Steps
    Inconsistent analytical results (e.g., HPLC, NMR) 1. Inaccurate concentration due to weighing errors from moisture absorption. 2. Degradation of the compound due to hydrolysis.1. Implement proper weighing techniques as described in the FAQ section. 2. Use a fresh container of the compound. 3. Consider determining the water content of your sample and adjusting calculations accordingly. 4. Prepare solutions fresh before use.
    Poor solubility or slow dissolution 1. The compound has absorbed a significant amount of water, forming a sticky or partially dissolved mass. 2. The pH of the solvent may not be optimal.1. Ensure the compound is a free-flowing powder before use. 2. Use a fresh, dry sample. 3. The compound is a dihydrochloride salt and should be soluble in aqueous solutions. If using an organic solvent, solubility may be limited. Consider the appropriate solvent system for your application.
    Difficulty in handling the powder (static, sticking to spatula) 1. The powder is very fine and prone to static electricity. 2. The powder has become tacky due to moisture absorption.1. Use an anti-static weighing boat.[7] 2. Ensure all tools (spatulas, weighing boats) are clean and dry. 3. If the powder is tacky, this indicates significant moisture uptake. It is best to use a fresh sample.
    Color change of the material over time 1. Potential degradation of the compound. 2. Reaction with impurities or contaminants.1. Discard the material if a significant color change is observed. 2. Store the compound protected from light, as light can sometimes catalyze degradation. 3. Ensure the storage container is inert and clean.

    IV. Experimental Protocols & Visual Guides

    Workflow for Handling Hygroscopic Compounds

    The following diagram illustrates the recommended workflow for handling 4-Methyl-1-(L-alanyl)-piperazine 2HCl to maintain its integrity.

    G cluster_storage Storage cluster_handling Handling (Low Humidity Environment) cluster_cleanup Post-Handling storage_start Receive Compound storage_desiccator Store in Tightly Sealed Container Inside a Desiccator storage_start->storage_desiccator handling_prepare Prepare Workspace (Clean, Dry Surfaces) storage_desiccator->handling_prepare Transfer to Handling Area handling_weigh Weigh Using 'By Difference' Method handling_prepare->handling_weigh handling_dissolve Quickly Dissolve or Use in Reaction handling_weigh->handling_dissolve cleanup_reseal Tightly Reseal Container handling_dissolve->cleanup_reseal cleanup_return Return to Desiccator Immediately cleanup_reseal->cleanup_return

    Caption: Recommended workflow for handling 4-Methyl-1-(L-alanyl)-piperazine 2HCl.

    Decision Tree for Compromised Material

    If you suspect your sample of 4-Methyl-1-(L-alanyl)-piperazine 2HCl has been compromised by moisture, use this decision tree to determine the best course of action.

    G start Material shows signs of moisture? (clumping, discoloration) non_critical Non-critical experiment? start->non_critical Yes discard Discard and use a fresh sample. start->discard No critical Critical experiment? (e.g., GMP, in-vivo) non_critical->critical No use_with_caution Proceed with caution. Note observations in lab notebook. non_critical->use_with_caution Yes critical->discard No karl_fischer Perform Karl Fischer titration to determine water content. critical->karl_fischer Yes adjust_mass Adjust mass based on water content. karl_fischer->adjust_mass

    Caption: Decision-making for potentially moisture-compromised material.

    V. Concluding Remarks

    While 4-Methyl-1-(L-alanyl)-piperazine 2HCl presents handling challenges due to its hygroscopic nature, these can be effectively managed with the right knowledge and techniques. By implementing the storage, handling, and weighing procedures outlined in this guide, you can ensure the quality of your material and the reliability of your experimental outcomes. Always prioritize safety and adhere to the personal protective equipment recommendations in the material's safety data sheet.

    VI. References

    • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. (n.d.). Retrieved from

    • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Retrieved from

    • The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. (2025, May 19). Retrieved from

    • An Overview of USP General Chapter <41> and<1251> Good Weighing Practices - Veeprho. (2025, May 22). Retrieved from

    • The Effect of In-Situ-Generated Moisture on Disproportionation of Pharmaceutical Salt. (2023, January 2). Retrieved from

    • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Taylor & Francis. (2022, June 21). Retrieved from

    • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Pharma Excipients. (2022, June 28). Retrieved from

    • How to weigh a higroscopic substance - Chromatography Forum. (2008, October 20). Retrieved from

    • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. (2013, June 15). Retrieved from

    • 4-Methylpiperazine-1-carbonyl chloride hydrochloride - Apollo Scientific. (n.d.). Retrieved from

    Sources

    Optimization

    Piperazine Chemistry Support Center: Troubleshooting Solvent &amp; Base Optimization

    Welcome to the Technical Support Center for Piperazine Functionalization. As a secondary diamine, piperazine is a privileged scaffold in medicinal chemistry and drug development[1].

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Piperazine Functionalization. As a secondary diamine, piperazine is a privileged scaffold in medicinal chemistry and drug development[1]. However, its symmetrical nature and dual basic centers present significant challenges regarding regioselectivity, over-alkylation, and catalytic poisoning.

    This guide is engineered for process chemists and researchers. It bypasses generic advice to focus on the causality behind reaction failures, providing self-validating protocols and field-proven optimizations for N-alkylation and Buchwald-Hartwig amination.

    I. Frequently Asked Questions & Mechanistic Troubleshooting

    Q1: Why does my direct N-alkylation consistently yield N,N'-dialkylated byproducts, and how can solvent selection prevent this?

    The Causality: Piperazine contains two basic nitrogen centers (N1 and N2) with identical initial reactivity. Once N1 is alkylated, the resulting mono-alkylated amine remains highly nucleophilic—often more so due to the electron-donating inductive effect of the new alkyl group[2]. In polar solvents like acetone or DMF, both the starting material and the mono-alkylated product remain fully dissolved, allowing the second nitrogen to react rapidly, leading to uncontrollable dialkylation[2].

    The Solution: If you must avoid protecting groups, shift the reaction thermodynamics by exploiting solubility. By conducting the reaction in a non-polar solvent (such as dichloromethane or diethyl ether) and using excess piperazine as the base, the mono-alkylated product forms a hydrohalide salt that is insoluble in the non-polar medium[3]. This salt precipitates out of the reaction mixture immediately, effectively removing the second nitrogen from the reactive liquid phase and halting dialkylation[3].

    Monoalkylation Start Piperazine Mono-Alkylation Direct Direct Alkylation (Statistical/Precipitation) Start->Direct Fast, lower yield Protect Protecting Group Strategy (High Purity) Start->Protect Multi-step, high yield Solvent Use Non-Polar Solvent (DCM/Ether) Direct->Solvent Boc 1 eq. Boc2O in DCM Protect->Boc Base Excess Piperazine as Base (No strong inorganic base) Solvent->Base Precip Mono-salt Precipitates (Prevents Dialkylation) Base->Precip Alk Alkyl Halide + K2CO3 in Acetone Boc->Alk Deprotect TFA/DCM or HCl Deprotection Alk->Deprotect Pure Pure Mono-Alkyl Piperazine Deprotect->Pure

    Workflow for optimizing piperazine mono-alkylation via direct precipitation or Boc-protection.

    Q2: During the Buchwald-Hartwig amination of piperazine, I am observing severe hydrodehalogenation of my aryl halide. How do I optimize the solvent?

    The Causality: Hydrodehalogenation (where the aryl halide is reduced to an arene rather than aminated) is a competing pathway that dominates when the reductive elimination step of the catalytic cycle is sluggish. Polar aprotic solvents (like DMF or DMAc) can stabilize off-cycle ionic intermediates and promote solvent-mediated reduction of the Pd(II)-aryl species[4].

    The Solution: Transition to a non-polar aprotic solvent such as m-xylene or toluene. Studies have explicitly demonstrated that m-xylene significantly enhances the selectivity toward the desired mono-substituted aryl piperazine by destabilizing polar side-reactions and accelerating the non-polar transition state of the reductive elimination step[4].

    Q3: My scale-up Buchwald-Hartwig reaction stalls when using weak bases like Cs₂CO₃. Why is this happening and how can I fix it?

    The Causality: Strong bases like NaOtBu (pKa ~19) are standard, but for base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ (pKa ~10) are required[5]. However, Cs₂CO₃ is completely insoluble in non-polar solvents like toluene or m-xylene. The critical deprotonation of the amine coordinated to the palladium complex occurs entirely at the solid-liquid interface [5]. In larger reactors, dense inorganic bases sink and clump together, drastically reducing the active surface area and stalling the catalytic cycle[5].

    The Solution: Increase the agitation rate significantly. More importantly, grind the base to a fine powder before addition, or add an equal mass of oven-dried Celite to the reaction mixture. Celite acts as a physical dispersant, preventing the base from clumping and maximizing the interfacial surface area necessary for efficient deprotonation[5].

    BHA_Cycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X Amine Amine Coordination (Piperazine) OxAdd->Amine Deprot Deprotonation (Base: NaOtBu or Cs2CO3) Amine->Deprot Solid-Liquid Interface RedElim Reductive Elimination (Product Release) Deprot->RedElim m-Xylene favors this SideRxn Hydrodehalogenation (Side Reaction) Deprot->SideRxn Polar solvents/Clumping RedElim->Pd0 N-Aryl Piperazine

    Buchwald-Hartwig catalytic cycle highlighting base deprotonation and solvent-dependent pathways.

    II. Quantitative Data: Solvent & Base Matrices

    The following table synthesizes the impact of various solvent and base combinations on piperazine functionalization, allowing for rapid comparative decision-making.

    Reaction TypeSolventBasePrimary Outcome / YieldMechanistic Observation
    Buchwald-Hartwig m-XyleneNaOtBuHigh (>85%) Non-polar environment favors reductive elimination; suppresses hydrodehalogenation[4].
    Buchwald-Hartwig DMFNaOtBuLow (<40%) Polar solvent promotes competing reduction pathways and Pd-deactivation[4].
    Buchwald-Hartwig TolueneCs₂CO₃ + CeliteHigh (>80%) Celite prevents base clumping, maximizing the solid-liquid interface for deprotonation[5].
    Direct Alkylation DCM / EtherPiperazine (excess)Moderate (50-60%) Mono-alkylated salt precipitates from the non-polar solvent, halting dialkylation[3].
    Direct Alkylation AcetoneK₂CO₃Low (Mixture) Both N-centers remain active and soluble, leading to unavoidable dialkylation[2].

    III. Self-Validating Experimental Protocols

    To ensure reproducibility, the following methodologies incorporate built-in validation steps to confirm reaction trajectory before proceeding to the next stage.

    Protocol A: Selective Mono-N-Alkylation via Boc-Protection Strategy

    This is the most robust method for preventing dialkylation, utilizing a temporary protecting group[1][6].

    • Protection: Dissolve piperazine (2.0 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C. Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) dissolved in DCM dropwise[6]. Stir at room temperature for 12 hours.

    • Validation Check: Wash the reaction mixture with water. Unreacted free piperazine is highly water-soluble and will partition into the aqueous layer, while the mono-Boc-piperazine remains in the organic DCM layer. TLC (using a ninhydrin stain) should reveal a single new spot.

    • Alkylation: Isolate the 1-Boc-piperazine and dissolve it in acetone. Add K₂CO₃ (2.0 eq) and the primary alkyl halide (1.1 eq)[6]. Reflux the mixture until the starting material is entirely consumed (monitor via LC-MS).

    • Deprotection: Evaporate the acetone. Redissolve the crude intermediate in DCM and add Trifluoroacetic Acid (TFA) (10.0 eq)[1]. Stir for 2 hours at room temperature to cleave the Boc group.

    • Isolation: Concentrate under vacuum to remove excess TFA. Neutralize the residue with aqueous NaOH, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the pure mono-alkylated piperazine.

    Protocol B: Optimized Buchwald-Hartwig Amination of Piperazine

    Optimized for challenging aryl halides prone to hydrodehalogenation[4].

    • Catalyst Preparation: To an oven-dried Schlenk tube under a strict inert atmosphere (Argon), add the aryl halide (1.0 eq), piperazine (1.2 eq), Pd(dba)₂ (2 mol%), and (±)-BINAP ligand (4 mol%)[4].

    • Base Addition: Add finely powdered NaOtBu (1.5 eq).

      • Self-Validating Modification: If the substrate contains base-sensitive functional groups (e.g., esters, amides), substitute NaOtBu with Cs₂CO₃ (1.5 eq) and add an equal mass of oven-dried Celite to act as a dispersant[5].

    • Solvent Addition: Inject anhydrous, degassed m-xylene via syringe[4]. Do not use DMF or DMAc.

    • Reaction Execution: Seal the Schlenk tube and heat to 80–100 °C. Crucial: Maintain vigorous stirring (≥800 rpm) to ensure the inorganic base remains fully suspended in the non-polar solvent. React for 12 hours.

    • Workup: Cool to room temperature. Dilute with ethyl acetate and filter the entire mixture through a pad of Celite to remove the palladium catalyst and inorganic base salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

    IV. References

    • ACS Publications. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction.[Link]

    • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?[Link]

    • Google Patents. DE1092019B - Process for the N-monoalkylation of piperazine.

    • National Institutes of Health (NIH). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

    Sources

    Troubleshooting

    Technical Support Center: 4-Methyl-1-(L-alanyl)-piperazine 2HCl Salt Formation &amp; Solubility Optimization

    Welcome to the Technical Support Center. As drug development professionals, we frequently encounter piperazine-derived building blocks that exhibit poor aqueous solubility or suboptimal physical stability in their free b...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As drug development professionals, we frequently encounter piperazine-derived building blocks that exhibit poor aqueous solubility or suboptimal physical stability in their free base forms[1].

    4-Methyl-1-(L-alanyl)-piperazine contains two distinct basic centers: the primary amine of the L-alanyl moiety and the tertiary N4-amine of the piperazine ring. By exploiting these centers to form a dihydrochloride (2HCl) salt, we can dramatically enhance its dissolution rate, transitioning it from a difficult-to-handle waxy solid into a highly soluble, crystalline active pharmaceutical ingredient (API) or intermediate[2].

    Section 1: Physicochemical Profiling

    Understanding the baseline properties of your molecule is the first step in troubleshooting. The choice of counter-ion fundamentally alters the crystal lattice energy and [3].

    PropertyFree Base (4-Methyl-1-(L-alanyl)-piperazine)Dihydrochloride Salt (2HCl)
    Physical State Viscous oil / Waxy solidCrystalline solid
    Aqueous Solubility Poor to Moderate (< 5 mg/mL)Freely Soluble (> 100 mg/mL)
    Ionization (pKa) ~8.5 (Primary amine), ~4.5 (Tertiary amine)Fully protonated (Ammonium & Piperazinium)
    Hygroscopicity ModerateHigh (Prone to deliquescence)[2]
    Theoretical Chloride 0.0%~29.1% (w/w)
    Section 2: The Self-Validating 2HCl Salt Formation Protocol

    To ensure reproducibility and prevent the common pitfall of "oiling out," this protocol integrates built-in validation checkpoints to create a self-validating experimental system.

    Materials: 4-Methyl-1-(L-alanyl)-piperazine (Free Base, >98% purity), Anhydrous Ethyl Acetate (EtOAc), 4.0 M HCl in Dioxane (Anhydrous), Dry Heptane (Anti-solvent).

    Step-by-Step Methodology:

    • Input Validation (Moisture Check): Perform a Karl Fischer titration on your EtOAc. Proceed only if water content is <0.1%. Piperazine salts readily absorb[4], and excess solvent moisture will cause the product to phase-separate into an aqueous syrup rather than crystallize.

    • Dissolution: Dissolve 1.0 equivalent of the free base in 10 volumes (v/w) of anhydrous EtOAc under a dry nitrogen atmosphere.

    • Acid Addition (Stoichiometric Control): Cool the solution to 0–5°C. Dropwise, add 2.05 equivalents of 4.0 M HCl in Dioxane.

      • Causality: The slight 0.05 eq excess ensures complete protonation of the less basic tertiary amine without causing severe acid-catalyzed degradation of the amide bond.

    • Nucleation & Aging: Stir the suspension at room temperature for 2–4 hours. If the solution remains clear, scratch the inside of the flask or add 2–3 volumes of dry heptane to induce nucleation.

    • Isolation: Filter the resulting precipitate rapidly using a Schlenk frit under a positive pressure of dry nitrogen.

      • Causality: Atmospheric moisture will rapidly degrade the crystal lattice of the deliquescent 2HCl salt, turning it into a paste.

    • Output Validation (Argentometric Titration): Dissolve a 100 mg aliquot of the dried salt in DI water and titrate with standardized AgNO3​ using a chromate indicator (Mohr method).

      • Validation: A chloride mass fraction of ~29.1% confirms the 2HCl salt. A result of ~17.1% indicates an incomplete reaction (monohydrochloride).

    Section 3: Diagnostic Workflow

    G N1 4-Methyl-1-(L-alanyl)-piperazine (Free Base) N2 Dissolve in Dry EtOAc/IPA (Self-Validation: KF <0.1%) N1->N2 N3 Add 2.05 eq Anhydrous HCl (e.g., 4M in Dioxane) N2->N3 N4 Observe Phase Transition N3->N4 N5 Oiling Out / Syrup Formation N4->N5 High Moisture / Rapid Addition N6 Crystalline Precipitate N4->N6 Optimal Nucleation N7 Heat to Dissolve & Add Anti-Solvent (Heptane) N5->N7 N8 Filter under N2 Blanket N6->N8 N7->N4 Cool Slowly N9 Validate: AgNO3 Titration (Target: ~29.1% Chloride) N8->N9

    Workflow for 4-Methyl-1-(L-alanyl)-piperazine 2HCl salt formation and troubleshooting.

    Section 4: Troubleshooting & FAQs

    Q1: Why did my product "oil out" instead of forming a crystalline powder during HCl addition? A1: Oiling out (liquid-liquid phase separation) occurs when the forming salt has a melting point lower than the solvent temperature, or when the salt is highly soluble in a water-rich microenvironment. Because piperazine salts are highly hygroscopic[2], using concentrated aqueous HCl introduces water, causing the 2HCl salt to form a dense aqueous syrup.

    • Solution: Always use anhydrous HCl (e.g., 4M HCl in dioxane) and a dry, moderately polar solvent like ethyl acetate. If oiling occurs, heat the mixture to form a homogeneous solution, add a non-polar anti-solvent (like heptane), and cool slowly to induce crystallization[1].

    Q2: The isolated 2HCl salt turns into a sticky paste after a few minutes on the bench. How do I prevent this? A2: Piperazine dihydrochloride derivatives are notoriously deliquescent, meaning they absorb moisture from the air so rapidly that they dissolve in their own water of hydration[4].

    • Solution: Perform all filtrations under a dry nitrogen blanket using a Schlenk frit or inside a glovebox. Store the final product in a tightly sealed amber vial backfilled with argon, placed inside a secondary desiccator containing an active desiccant like Drierite.

    Q3: How can I definitively verify that I have formed the dihydrochloride salt rather than the monohydrochloride? A3: The free base has two protonatable nitrogens. If only one equivalent of acid reacts—often due to poor mixing, steric hindrance, or premature precipitation—you isolate the monohydrochloride, which possesses vastly different [3].

    • Validation Protocol: Perform a Mohr method titration using silver nitrate ( AgNO3​ ) to quantify the chloride mass fraction. The theoretical chloride content for the 2HCl salt (MW ~ 243.9 g/mol ) is ~29.1%. A result near ~17.1% indicates you have isolated the monohydrochloride and must resuspend the solid in solvent with additional acid.

    Section 5: References
    • PHARMACEUTICAL SALTS: CRYSTAL STRUCTURE TO SOLUBILITY Source: ResearchGate URL:[Link]

    • Piperazine Source: Wikipedia URL:[Link]

    Sources

    Optimization

    Technical Support Center: Co-Solvent Strategies for 4-Methyl-1-(L-alanyl)-piperazine 2HCl

    Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 4-Methyl-1-(L-alanyl)-piperazine 2HCl , a highly versatile amino-piperazine building block f...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 4-Methyl-1-(L-alanyl)-piperazine 2HCl , a highly versatile amino-piperazine building block frequently utilized in the synthesis of PROTAC linkers, kinase inhibitors, and peptidomimetics.

    Handling dihydrochloride (2HCl) salts requires precise solvent and pH management. While the salt form ensures chemical stability, it introduces significant solubility and reactivity challenges in organic synthesis and biological assays. This guide synthesizes field-proven methodologies to help you troubleshoot precipitation, optimize co-solvent ratios, and ensure reproducible experimental outcomes.

    Physicochemical Profiling & Solvent Compatibility

    Understanding the baseline solubility of 4-Methyl-1-(L-alanyl)-piperazine 2HCl is the first step in designing a co-solvent system. The presence of two hydrochloride molecules means the compound is highly polar and yields a strongly acidic solution when dissolved in unbuffered media.

    Table 1: Solubility Profile and Co-Solvent Recommendations
    Solvent SystemSolubility LimitCondition / ObservationRecommended Co-Solvent Strategy
    Ultrapure Water > 50 mg/mLClear solution; Highly acidic (pH < 3).Add buffering agents (e.g., 1M HEPES) to prevent protein denaturation in assays.
    100% DMSO ~ 25 mg/mLRequires sonication. Prone to hygroscopic precipitation over time[1].Limit to stock creation. Dilute into aqueous buffers immediately before use.
    100% DMF / NMP < 5 mg/mLCloudy suspension; Insoluble as a 2HCl salt.Requires in situ free-basing with ≥2.0 eq. of DIPEA or NMM[2].
    DCM / EtOAc InsolubleSolid remains suspended.Do not use as primary solvents. Use only for post-reaction liquid-liquid extraction.

    Troubleshooting Guide & FAQs

    Q1: My 4-Methyl-1-(L-alanyl)-piperazine 2HCl stock in DMSO precipitated after a few weeks in the freezer. Why did this happen, and how can I fix it?

    Cause: Dimethyl sulfoxide (DMSO) is a highly hygroscopic polar aprotic solvent[3]. When stock vials are repeatedly opened, DMSO absorbs atmospheric moisture. For hydrochloride salts, the introduction of water into the aprotic DMSO environment alters the hydrogen-bonding network and ionic interactions. This increased water content leads to supersaturation and subsequent precipitation of the compound, especially during freeze-thaw cycles[1]. Solution:

    • Heat the precipitated vial to 37°C in a water bath and sonicate for 5–10 minutes until clear.

    • To prevent recurrence, prepare stock solutions in anhydrous DMSO, aliquot them into single-use vials, and store them at -20°C over a desiccant.

    Q2: I am trying to use this compound in a peptide coupling reaction (using HATU in DMF), but the reaction is stalling and the solution is cloudy. What is wrong?

    Cause: The compound is a dihydrochloride salt. The two equivalents of HCl will immediately protonate the basic coupling reagents or the tertiary amine base you are using, effectively killing the catalytic cycle and stalling the reaction[4]. Furthermore, the 2HCl salt is poorly soluble in pure DMF. Solution: You must perform in situ free-basing. You need to add at least 2.0 to 2.5 equivalents of a non-nucleophilic base (such as Diisopropylethylamine, DIPEA) specifically to neutralize the 2HCl salt, in addition to the base required for the coupling mechanism itself[2]. Once neutralized, the free base of the piperazine will readily dissolve in DMF.

    Q3: When diluting my DMSO stock into an aqueous biological assay buffer, the compound crashes out. How can I prevent this?

    Cause: This is a classic "solvent-shift" precipitation. While the 2HCl salt is water-soluble, the sudden shift from an aprotic solvent to a buffered aqueous system can cause localized supersaturation and aggregation of the lipophilic piperazine backbone before it can fully solvate. Solution: Utilize a step-down co-solvent formulation. Instead of injecting DMSO directly into water, pre-dilute the DMSO stock using a surfactant or a cyclodextrin co-solvent system (e.g., PEG300 and Tween-80) to create a stable microemulsion[5].

    Experimental Protocols

    Protocol A: Preparation of a 50 mM Stock Solution for Biological Assays

    This protocol utilizes a co-solvent cascade to ensure the compound remains soluble when transitioning from a DMSO stock to an aqueous in vitro or in vivo assay system[5].

    Step-by-Step Methodology:

    • Weighing: Weigh out the required mass of 4-Methyl-1-(L-alanyl)-piperazine 2HCl in a dry, static-free environment.

    • Primary Solvation: Add anhydrous DMSO to achieve a 500 mM concentration. Vortex vigorously for 60 seconds.

    • Sonication: If the solution appears slightly opaque, place the vial in an ultrasonic water bath at room temperature for 10 minutes until completely clear.

    • Co-Solvent Dilution (1:10): To reach the final 50 mM working stock, prepare a co-solvent mixture by adding reagents in the following strict order to prevent crashing:

      • Add 10% volume of the 500 mM DMSO stock to the new vial.

      • Add 40% volume of PEG300 . Vortex until homogenous.

      • Add 5% volume of Tween-80 . Vortex gently to avoid excessive foaming.

      • Add 45% volume of Saline (0.9% NaCl) dropwise while stirring.

    Protocol B: In Situ Free-Basing for Amide Coupling in DMF

    This protocol describes the correct sequence of addition to successfully couple the primary amine of the L-alanyl group to a carboxylic acid electrophile[2].

    Step-by-Step Methodology:

    • Suspension: Suspend 1.0 equivalent of 4-Methyl-1-(L-alanyl)-piperazine 2HCl in anhydrous DMF to achieve a 0.1 M concentration. The mixture will be cloudy.

    • Neutralization: Add 2.5 equivalents of DIPEA dropwise while stirring at room temperature. The solution will clarify over 5–10 minutes as the dihydrochloride salt is neutralized into the soluble free base.

    • Activation (Separate Vial): In a separate vial, dissolve the target carboxylic acid (1.1 eq) in DMF. Add HATU (1.1 eq) and DIPEA (1.1 eq). Stir for 5 minutes to form the active ester.

    • Coupling: Transfer the activated acid solution dropwise into the clarified piperazine solution. Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.

    Workflow Visualizations

    G Start 4-Methyl-1-(L-alanyl)-piperazine 2HCl (Solid Powder) Step1 Suspend in Polar Aprotic Solvent (e.g., DMF or DMSO) Start->Step1 Weigh & Transfer Step2 Add ≥2.0 eq. DIPEA (Neutralize 2HCl) Step1->Step2 Vortex/Sonicate Step3 Add Coupling Reagents (e.g., HATU / HOBt) Step2->Step3 In situ Free-Base Step4 Add Electrophile (e.g., Carboxylic Acid) Step3->Step4 Activation End Amide Bond Formation (Product) Step4->End Coupling Reaction

    Diagram 1: Solubilization and in situ free-basing workflow for peptide coupling reactions.

    DecisionTree Q1 What is the downstream application? Bio In Vitro Biological Assay Q1->Bio Chem Chemical Synthesis (Coupling) Q1->Chem Bio_Sol Use 10% DMSO / 90% Aqueous Buffer (e.g., PBS or HEPES) Bio->Bio_Sol Chem_Sol Use 100% DMF or NMP + Tertiary Amine Base Chem->Chem_Sol Precip Does it precipitate upon dilution? Bio_Sol->Precip Check clarity Add_Surfactant Add 5% Tween-80 or 20% SBE-β-CD Precip->Add_Surfactant Yes

    Diagram 2: Co-solvent selection decision tree based on downstream application requirements.

    References

    • Dimethyl sulfoxide. Wikipedia. Available at: [Link]

    • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. Available at:[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Application Guide: 4-Methyl-1-(L-alanyl)-piperazine 2HCl vs. Alternative Piperazine Derivatives in Drug Design

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide Executive Summary In modern medicinal chemistry, optimizing the pharmacokineti...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide

    Executive Summary

    In modern medicinal chemistry, optimizing the pharmacokinetic (PK) and physicochemical properties of active pharmaceutical ingredients (APIs) is as critical as target binding affinity. Piperazine derivatives are ubiquitous in drug design, primarily used to modulate lipophilicity and basicity. However, the introduction of 4-Methyl-1-(L-alanyl)-piperazine 2HCl represents a sophisticated evolution: it functions not just as a solubilizing moiety, but as a stereospecific, enzymatically cleavable prodrug linker [1].

    This guide provides an objective, data-driven comparison of 4-Methyl-1-(L-alanyl)-piperazine 2HCl against standard piperazine derivatives, detailing the mechanistic causality behind its performance and providing validated experimental protocols for its evaluation.

    Mechanistic Rationale: The "E-E-A-T" Perspective

    As a Senior Application Scientist, it is crucial to understand why specific structural modifications yield distinct in vivo behaviors. The superiority of 4-Methyl-1-(L-alanyl)-piperazine 2HCl in specific drug delivery systems relies on three mechanistic pillars:

    • Dual-Protonation Solubility (The 2HCl Effect): Standard 4-methylpiperazine relies on a single highly basic nitrogen (pKa ~9.0) for salt formation. The addition of the L-alanyl group introduces a primary amine. In the dihydrochloride (2HCl) form, both the piperazine N4 and the primary amine are protonated. This drastically lowers the crystal lattice energy and maximizes ion-dipole interactions with water, pushing aqueous solubility well beyond what is achievable with standard alkyl-piperazines [2].

    • Stereospecific Enzymatic Cleavage: The L-alanyl peptide bond is a targeted substrate for mammalian aminopeptidases (e.g., Aminopeptidase N / CD13) present in plasma and the brush border of the intestine. This allows the moiety to act as a "traceless linker" that falls off post-absorption to release the active payload [1].

    • Enantiomeric Control: Substituting the L-alanyl with a D-alanyl group completely abrogates enzymatic recognition due to the strict stereoselectivity of endogenous proteases. This causality allows researchers to use the D-enantiomer as a negative control to validate that drug release is enzymatically driven rather than a result of spontaneous hydrolysis.

    G A Prodrug with 4-Methyl-1-(L-alanyl)-piperazine B Aminopeptidase N (CD13) Enzymatic Recognition A->B C Stereospecific L-Alanine Cleavage B->C D Release of Active Drug + 4-Methylpiperazine C->D

    Aminopeptidase-mediated cleavage pathway of L-alanyl-piperazine prodrugs.

    Comparative Performance Data

    To objectively evaluate the utility of these moieties, we compare their physicochemical and pharmacokinetic profiles when conjugated to a model lipophilic API scaffold (e.g., a poorly soluble kinase inhibitor).

    Table 1: Physicochemical and Cleavage Kinetics Comparison
    Derivative Moiety Attached to APIAqueous Solubility (mg/mL)Plasma Half-Life ( T1/2​ )Cleavage MechanismPrimary Application
    4-Methyl-1-(L-alanyl)-piperazine 2HCl > 150.0~ 15 - 30 minEnzymatic (Aminopeptidase)Oral prodrugs, traceless linkers [3]
    4-Methyl-1-(D-alanyl)-piperazine 2HCl > 150.0> 24 hoursNone (Stable)Solubilization, PK extension
    4-Methylpiperazine (Free Base) ~ 45.0N/A (Stable)None (Stable)Basic side-chain, lysosomotropism
    Unsubstituted Piperazine ~ 15.0N/A (Stable)None (Stable)H-bond donor/acceptor tuning

    Data Interpretation: While both the L- and D-alanyl derivatives provide exceptional solubility due to their 2HCl salt forms, only the L-alanyl derivative acts as a rapid-release prodrug. Standard 4-methylpiperazine provides moderate solubility but permanently alters the API's target binding profile since it cannot be cleaved.

    Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems. By running the L-alanyl derivative alongside the D-alanyl negative control, you isolate enzymatic cleavage from chemical instability.

    Protocol 1: In Vitro Plasma Stability & Cleavage Assay

    This workflow determines the rate at which the 4-Methyl-1-(L-alanyl)-piperazine linker is cleaved in human plasma to release the parent drug.

    Reagents & Materials:

    • Test compounds (L-alanyl and D-alanyl prodrugs, 10 mM in DMSO)

    • Pooled human plasma (heparinized, stored at -80°C)

    • Quenching solution: 100% Acetonitrile containing internal standard (IS)

    • Phosphate-buffered saline (PBS), pH 7.4

    Step-by-Step Methodology:

    • Preparation: Thaw human plasma in a 37°C water bath and centrifuge at 3,000 x g for 5 minutes to remove clots. Spike plasma with PBS to a 90% plasma concentration.

    • Initiation: Pre-warm 990 µL of the plasma mixture to 37°C. Add 10 µL of the 10 mM test compound (final concentration: 100 µM). Vortex immediately.

    • Incubation & Sampling: Incubate the mixture at 37°C with gentle shaking. At designated time points (0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot.

    • Quenching (Self-Validation Step): Immediately dispense the 50 µL aliquot into a microcentrifuge tube containing 200 µL of ice-cold Quenching Solution. Causality note: The organic solvent instantly denatures the aminopeptidases, halting enzymatic cleavage and precipitating plasma proteins.

    • Extraction: Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C. Extract 100 µL of the clear supernatant and transfer to an LC-MS vial.

    • Analysis: Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the depletion of the prodrug mass and the appearance of the parent API mass.

    G A Incubate Prodrug in Human Plasma (37°C) B Extract Aliquots at 0, 15, 30, 60, 120 min A->B C Quench with Acetonitrile (Protein Precipitation) B->C D Centrifugation & Supernatant Extraction C->D E LC-MS/MS Analysis (MRM Mode) D->E

    Step-by-step LC-MS/MS workflow for evaluating in vitro plasma stability.
    Protocol 2: Kinetic Aqueous Solubility Profiling

    Step-by-Step Methodology:

    • Preparation: Add 2 mg of the solid compound (API conjugated with the piperazine derivative) into a 2 mL glass vial.

    • Solvent Addition: Add 1 mL of simulated intestinal fluid (FaSSIF, pH 6.5) or standard PBS (pH 7.4).

    • Agitation: Shake the vials at 300 RPM at 25°C for 24 hours to reach thermodynamic equilibrium.

    • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved particulates. Causality note: PTFE is used to prevent non-specific binding of the basic piperazine moiety to the filter membrane.

    • Quantification: Dilute the filtrate appropriately and quantify the dissolved concentration using HPLC-UV against a known calibration curve.

    Conclusion

    When designing molecules that suffer from poor aqueous solubility or require targeted release, standard piperazine rings often fall short by permanently altering the pharmacophore. 4-Methyl-1-(L-alanyl)-piperazine 2HCl overcomes this by acting as a highly soluble, stereospecific "Trojan horse." By understanding the causality behind its dual-protonation state and its specific vulnerability to mammalian aminopeptidases, researchers can architect highly efficient, self-cleaving prodrug systems.

    References

    • Ascendis Pharma A/S. (2018). Sustained release delivery systems comprising traceless linkers (Patent No. WO2018193408A1).
    • Kinoshita, S., et al. (2021). Synthesis and Evaluation of in Vivo Anti-hypothermic Effect of the N- and C-Terminus Modified Thyrotropin-Releasing Hormone Mimetic. Chemical and Pharmaceutical Bulletin (J-Stage).[Link]

    • Merck Sharp & Dohme Corp. (2018). FACTOR XIIA INHIBITORS (Patent No. EP3541375B1).
    Comparative

    Comparative analysis of 4-Methyl-1-(L-alanyl)-piperazine 2HCl analogs

    Comparative Analysis of 4-Methyl-1-(L-alanyl)-piperazine 2HCl Analogs in Peptidomimetic Drug Design Executive Summary In modern drug discovery, bridging the gap between highly potent but metabolically unstable peptides a...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Comparative Analysis of 4-Methyl-1-(L-alanyl)-piperazine 2HCl Analogs in Peptidomimetic Drug Design

    Executive Summary

    In modern drug discovery, bridging the gap between highly potent but metabolically unstable peptides and orally bioavailable small molecules relies heavily on peptidomimetics. 4-Methyl-1-(L-alanyl)-piperazine 2HCl (CAS: 1236254-86-6) serves as a privileged chiral building block in this domain. By integrating a basic piperazine core with an L-alanyl moiety, this scaffold provides a highly tunable vector for modulating the physicochemical and pharmacokinetic (PK) profiles of lead compounds.

    This guide provides an objective, data-driven comparative analysis of 4-Methyl-1-(L-alanyl)-piperazine against its primary structural analogs. It is designed for medicinal chemists and drug development professionals seeking to optimize metabolic stability, membrane permeability, and target affinity in protease inhibitors, CNS agents, and antimicrobial pipelines.

    Structural Dynamics & Physicochemical Profiling

    The piperazine ring is a ubiquitous N-heterocycle in pharmaceuticals, primarily utilized because its two nitrogen atoms offer distinct basicity profiles (pKa) that drastically improve water solubility and bioavailability[1]. Modifying the substituents on this ring—specifically via N-methylation and amino acid conjugation—creates distinct analog profiles.

    The Reference Scaffold: 4-Methyl-1-(L-alanyl)-piperazine

    This compound features an N4-methyl group and an N1-L-alanyl group. The N-methylation caps the secondary amine, which lowers the pKa slightly compared to an unsubstituted piperazine, thereby increasing the fraction of un-ionized molecules at physiological pH (7.4) and enhancing passive membrane permeability[2]. The L-alanyl group provides a native hydrogen-bond donor/acceptor motif that mimics natural peptide substrates, ensuring high binding affinity in protease active sites.

    Analog A: 1-(L-alanyl)-piperazine (Unmethylated)

    Removing the N4-methyl group exposes a secondary amine.

    • Causality: This modification increases the basicity (pKa shifts from ~8.4 to ~9.7) and adds a hydrogen-bond donor. While this significantly improves aqueous solubility, it drastically reduces lipophilicity (LogD) and passive membrane permeability. Furthermore, the exposed secondary amine becomes a liability for Phase II metabolism (e.g., N-glucuronidation or N-acetylation)[3].

    Analog B: 4-Methyl-1-(D-alanyl)-piperazine (Stereochemical Inversion)

    Inverting the stereocenter of the alanine moiety from the native L-configuration to the D-configuration yields this analog.

    • Causality: Endogenous aminopeptidases are highly stereoselective for L-amino acids. Substituting the L-alanyl group with a D-alanyl group creates a steric mismatch in the enzymatic active site, conferring profound resistance to proteolytic degradation and extending the compound's half-life upon oral administration[4].

    Analog C: 4-Methyl-1-(L-valyl)-piperazine (Steric Bulk Extension)

    Replacing the methyl side chain of alanine with the isopropyl group of valine.

    • Causality: The added steric bulk and hydrophobicity increase the overall lipophilicity of the scaffold. This is strategically used to drive binding affinity in targets with deep, hydrophobic S1/S2 pockets, though it may incur a penalty in aqueous solubility.

    SAR_Logic Core 4-Methyl-1-(L-alanyl)-piperazine (Core Scaffold) N_Methyl N4-Demethylation (1-(L-alanyl)-piperazine) Core->N_Methyl Increases pKa & Solubility Decreases Permeability D_Ala Stereochemical Inversion (4-Methyl-1-(D-alanyl)-piperazine) Core->D_Ala Enhances Proteolytic Stability Valyl Side-Chain Extension (4-Methyl-1-(L-valyl)-piperazine) Core->Valyl Increases Lipophilicity & Steric Bulk

    SAR logic tree detailing the physicochemical impact of piperazine analog modifications.

    Quantitative Comparative Data

    The following table synthesizes representative physicochemical and in vitro pharmacokinetic benchmarks based on established structure-property relationships for these specific functional group modifications.

    CompoundStructural ModificationpKa (Basic N4)LogD (pH 7.4)HLM t1/2​ (min)PAMPA Papp​ ( 10−6 cm/s)
    4-Methyl-1-(L-alanyl)-piperazine None (Reference)~8.4-0.44214.5
    1-(L-alanyl)-piperazine N4-Demethylation~9.7-1.2283.2
    4-Methyl-1-(D-alanyl)-piperazine D-Enantiomer~8.4-0.4>12014.2
    4-Methyl-1-(L-valyl)-piperazine Isopropyl side-chain~8.4+0.63522.1

    Data Interpretation: The N-methylated reference compound offers an optimal balance of permeability and stability. Demethylation severely restricts permeability ( Papp​ drops to 3.2). Stereochemical inversion to the D-enantiomer effectively halts proteolytic cleavage, extending the half-life beyond the assay's standard measurement window without sacrificing permeability.

    Experimental Methodologies: Self-Validating Systems

    To objectively evaluate these analogs, the following self-validating protocols must be employed. These assays isolate specific PK variables and include internal controls to ensure data integrity.

    Protocol 1: Human Liver Microsome (HLM) Stability Assay

    Purpose: To quantify Phase I metabolic clearance, specifically assessing the vulnerability of the N-methyl group to CYP450-mediated N-demethylation. Causality: Microsomes contain membrane-bound CYP450 enzymes but lack cytosolic Phase II enzymes. By supplying an NADPH regenerating system, we isolate and maintain steady-state Phase I oxidative metabolism, preventing artificial rate-limiting cofactor depletion during the incubation.

    Step-by-Step Workflow:

    • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) with the test analog (final concentration 1 µM) in the buffer.

    • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

    • Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Validation Controls: Run Verapamil concurrently as a high-clearance positive control, and Warfarin as a low-clearance negative control. If Verapamil t1/2​ exceeds 20 minutes, the microsome batch is compromised and data must be discarded.

    • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and half-life ( t1/2​=0.693/k ).

    Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

    Purpose: To evaluate passive transcellular diffusion, which is highly sensitive to the hydrogen-bond donor count altered by N-methylation. Causality: PAMPA uses a lipid-infused artificial membrane to mimic the hydrophobic core of the intestinal epithelium. This isolates passive diffusion from active transport (efflux/influx pumps), allowing for a direct correlation between the compound's LogD and its permeability.

    Step-by-Step Workflow:

    • Membrane Preparation: Coat the porous filter of a 96-well donor plate with 5 µL of a 20% (w/v) dodecane solution of lecithin.

    • Donor/Acceptor Loading: Dilute the test analog to 10 µM in PBS (pH 7.4). Add 300 µL of this solution to the donor wells. Add 300 µL of blank PBS to the acceptor wells of the bottom plate.

    • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.

    • Validation Controls: Include Propranolol (high permeability) and Ranitidine (low permeability). Crucially, spike the donor solution with Lucifer Yellow (LY). LY is membrane-impermeable; its presence in the acceptor well indicates a compromised lipid membrane (a self-validating leakage control).

    • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability ( Papp​ ) using the standard steady-state flux equation.

    PK_Workflow Start Compound Library (4-Methyl-1-(L-alanyl)-piperazine & Analogs) PAMPA PAMPA Assay (Permeability Validation) Start->PAMPA Microsomes Liver Microsome Assay (Metabolic Stability) Start->Microsomes LCMS LC-MS/MS Quantification PAMPA->LCMS Acceptor Well Extraction Microsomes->LCMS Quenched Aliquots Data PK Parameter Calculation (LogP, t1/2, CLint) LCMS->Data

    Experimental workflow for validating the pharmacokinetic profiles of synthesized analogs.

    Conclusion

    The selection between 4-Methyl-1-(L-alanyl)-piperazine and its analogs dictates the ultimate success of a peptidomimetic drug candidate. While the unmethylated analog may be tempting for highly aqueous formulations, the severe permeability penalty often renders it unviable for intracellular targets. Conversely, utilizing the D-alanyl analog provides a massive boost to proteolytic stability, making it the premier choice for orally administered therapeutics, provided the target receptor can accommodate the stereochemical inversion.

    By employing rigorous, self-validating assays like PAMPA and HLM stability profiling, researchers can empirically justify their scaffold selection, ensuring that the transition from in vitro potency to in vivo efficacy is built on a foundation of sound physicochemical logic.

    References

    • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles IntechOpen URL:[Link]

    • Piperazine skeleton in the structural modification of natural products: a review National Center for Biotechnology Information (PMC) URL:[Link]

    • Mitigating Heterocycle Metabolism in Drug Discovery Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    • Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides ResearchGate / MDPI URL:[Link]

    Sources

    Validation

    Comprehensive Comparison Guide: Validating the Purity of Synthesized 4-Methyl-1-(L-alanyl)-piperazine 2HCl

    As a Senior Application Scientist, I approach the analytical validation of 4-Methyl-1-(L-alanyl)-piperazine 2HCl not merely as a routine quality control task, but as a complex physicochemical puzzle. This molecule—a chir...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I approach the analytical validation of 4-Methyl-1-(L-alanyl)-piperazine 2HCl not merely as a routine quality control task, but as a complex physicochemical puzzle. This molecule—a chiral, highly polar, basic intermediate—presents two distinct analytical challenges: a "polarity paradox" that complicates chemical purity analysis, and a sensitive stereocenter that demands rigorous chiral validation.

    This guide objectively compares legacy analytical methodologies against modern, field-proven techniques, providing the mechanistic causality behind each experimental choice to ensure your validation protocols are robust, reproducible, and self-validating.

    Chemical Purity: Overcoming the Polarity Paradox

    The Analytical Challenge

    4-Methyl-1-(L-alanyl)-piperazine is typically synthesized and isolated as a dihydrochloride salt. It possesses two basic nitrogen centers (the piperazine core and the primary amine of the alanyl moiety) and lacks a conjugated π -system. Consequently, it exhibits virtually no retention on standard non-polar stationary phases and is invisible to standard UV detection above 220 nm.

    Methodological Comparison: RP-HPLC vs. HILIC

    Historically, laboratories relied on Reversed-Phase HPLC (RP-HPLC) with ion-pairing reagents (e.g., hexane sulfonic acid) to force the retention of polar piperazine salts. However, ion-pairing agents cause severe ion suppression, rendering the method incompatible with Mass Spectrometry (MS) 1.

    The modern, superior alternative is Hydrophilic Interaction Liquid Chromatography (HILIC) . By utilizing a polar stationary phase (such as a cyanopropyl or zwitterionic column) and an organic-rich mobile phase, HILIC establishes a stagnant water layer on the silica surface. Polar analytes partition into this aqueous layer, providing excellent retention without the need for non-volatile salts, making it entirely compatible with MS and Evaporative Light Scattering Detection (ELSD) [[2]]().

    Quantitative Performance Data
    Performance MetricLegacy: RP-HPLC (C18) + Ion PairingModern: HILIC (Cyanopropyl) + ELSD/MS
    Retention Factor ( k′ ) < 0.5 (Elutes near void volume)4.2 (Excellent retention)
    Peak Tailing ( Tf​ ) > 2.0 (Severe secondary interactions)1.1 (Highly symmetrical)
    Detector Compatibility UV only (High baseline noise at 210 nm)ELSD and ESI-MS (High sensitivity)
    Limit of Detection (LOD) ~500 ng/mL~10 ng/mL
    Self-Validating Protocol: HILIC-ELSD/MS Workflow

    To ensure trustworthiness, this protocol incorporates built-in system suitability checks.

    • Mobile Phase Preparation: Prepare an isocratic mixture of 85% Acetonitrile and 15% 10 mM Ammonium Formate (adjusted to pH 3.0 with formic acid). Causality: The high organic content drives the hydrophilic partitioning, while the acidic pH ensures the piperazine nitrogens remain fully protonated for consistent ionic interaction.

    • Column Equilibration: Flush a Cyanopropyl HILIC column (150 x 4.6 mm, 3 µm) with the mobile phase for at least 30 column volumes. Causality: HILIC columns require extended equilibration to properly form the stagnant hydration layer; rushing this step causes retention time drift.

    • Detection Setup: Configure the ELSD with an evaporator temperature of 45°C and a nebulizer temperature of 40°C. If using MS, operate in positive ESI mode ( m/z 172.1 [M+H]+ ).

    • System Suitability (Self-Validation): Inject a 10 µg/mL reference standard. The system is only validated for sample analysis if the retention factor ( k′ ) is >2.0 and the peak tailing factor ( Tf​ ) is <1.5 .

    Chiral Purity: Direct vs. Indirect Enantioseparation

    The Analytical Challenge

    The synthesis of 4-Methyl-1-(L-alanyl)-piperazine involves coupling an L-alanine derivative to a piperazine core. Harsh coupling conditions or improper pH control can lead to partial racemization of the (S)-stereocenter, generating the D-alanyl impurity.

    Methodological Comparison: Derivatization vs. Teicoplanin CSP

    The legacy approach relies on Indirect Derivatization (e.g., reacting the primary amine with Dansyl chloride) to create diastereomers or add a hydrophobic tag for RP-HPLC separation [[3]](). This introduces a critical flaw: the alkaline conditions and heat required for derivatization can artificially induce racemization, leading to false-positive impurity reporting.

    The superior alternative is Direct Chiral HPLC using a macrocyclic glycopeptide Chiral Stationary Phase (CSP), specifically Teicoplanin (e.g., Astec CHIROBIOTIC T). Teicoplanin possesses multiple chiral centers and functional groups that form a stereoselective cleft. It directly resolves underivatized amino acid enantiomers through a combination of hydrogen bonding, steric inclusion, and ionic interactions 4, 5.

    Quantitative Performance Data
    Performance MetricLegacy: Indirect Dansyl DerivatizationModern: Direct Teicoplanin CSP
    Sample Preparation Time > 60 minutes (Incubation + Quenching)< 5 minutes (Dilute and shoot)
    Risk of Artifactual Racemization Moderate (pH/heat dependent)None (Native state analysis)
    Enantiomeric Resolution ( Rs​ ) 1.2 - 1.8> 2.5 (Baseline separation)
    Analysis Run Time ~30 minutes~15 minutes
    Self-Validating Protocol: Direct Chiral HPLC
    • Column Selection: Install a Teicoplanin-based CSP (250 x 4.6 mm, 5 µm).

    • Mobile Phase (Polar Ionic Mode): Prepare 70% Methanol / 30% Water containing 0.1% Formic acid and 0.1% Ammonium hydroxide. Causality: The polar ionic mode is ideal for zwitterionic or highly polar basic compounds. The volatile buffers modulate the ionic interactions between the analyte's primary amine and the teicoplanin selector without suppressing MS signals.

    • Thermodynamic Control: Strictly maintain the column compartment at 20°C. Causality: Enantioselectivity on macrocyclic glycopeptides is driven by a negative enthalpy of transfer ( Δ(ΔH∘) ); lower temperatures significantly enhance the resolution between the D- and L-enantiomers.

    • System Suitability (Self-Validation): Inject a racemic mixture (or a sample spiked with 1% D-alanyl impurity). The system is validated only if the resolution ( Rs​ ) between the L-enantiomer (first eluting) and the D-enantiomer (second eluting) is ≥1.5 .

    Visualizing the Analytical Workflows

    To synthesize the strategic logic behind these methodologies, the following diagrams map the decision-making process and the physicochemical mechanisms at play.

    Caption: Analytical workflow comparing optimal (solid lines) and suboptimal (dashed lines) purity validation strategies.

    Caption: Mechanistic interactions driving enantiomeric resolution on a Teicoplanin Chiral Stationary Phase.

    References

    • Berthod, A., et al. (1996). "Facile liquid chromatographic enantioresolution of native amino acids and peptides using a teicoplanin chiral stationary phase." Scholars' Mine. Available at: [Link]

    • Peyri, E., et al. (2001). "Dansyl amino acid enantiomer separation on a teicoplanin chiral stationary phase: effect of eluent pH." Journal of Chromatography A, 923(1-2), 37-43. Available at:[Link]

    • Risley, D. S., et al. (2003). "Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography." Journal of Liquid Chromatography & Related Technologies, 26(18), 3093-3104. Available at: [Link]

    • LCGC International. (2020). "Simultaneous Determination of Positive and Negative Counterions Using a Hydrophilic Interaction Chromatography Method." Available at: [Link]

    Sources

    Comparative

    Cross-Validation of Analytical Methods for 4-Methyl-1-(L-alanyl)-piperazine 2HCl: A Comparative Guide

    As pharmaceutical pipelines increasingly rely on highly polar, complex building blocks, analytical scientists face mounting challenges in method development and validation. One such notoriously difficult intermediate is...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As pharmaceutical pipelines increasingly rely on highly polar, complex building blocks, analytical scientists face mounting challenges in method development and validation. One such notoriously difficult intermediate is 4-Methyl-1-(L-alanyl)-piperazine dihydrochloride . Structurally, it features a piperazine ring coupled with a primary amine from the L-alanyl moiety. Under typical liquid chromatography (LC) conditions, it exists as a highly hydrophilic dication.

    This dicationic nature effectively guarantees zero retention on standard C18 reversed-phase columns and induces severe peak tailing due to secondary ion-exchange interactions with residual silanols. To establish a robust control strategy in alignment with ICH Q14 (Analytical Procedure Development) and validate it under ICH Q2(R2) guidelines [1], we must explore specialized chromatographic modes.

    This guide provides an objective cross-validation comparison between the two most viable analytical strategies for this compound: Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) .

    The Analytical Challenge & Logical Framework

    Standard Reversed-Phase Liquid Chromatography (RPLC) relies on hydrophobic interactions. Because 4-Methyl-1-(L-alanyl)-piperazine 2HCl is highly water-soluble and charged, it elutes in the void volume of a C18 column. To force retention, we must either:

    • Mask the charges using a hydrophobic ion-pairing reagent (IP-RPLC).

    • Exploit the polarity by using a hydrophilic stationary phase where water acts as the strong eluting solvent (HILIC) [2].

    Mechanism Compound 4-Methyl-1-(L-alanyl)- piperazine 2HCl (Highly Polar, Dicationic) IPRPLC IP-RPLC Mechanism Hydrophobic Ion-Pairing (HFBA) Compound->IPRPLC Mask charges HILIC HILIC Mechanism Aqueous Layer Partitioning Compound->HILIC Exploit polarity Ret1 Retention via Hydrophobic Interaction IPRPLC->Ret1 Ret2 Retention via Hydrophilic Partitioning HILIC->Ret2

    Divergent retention mechanisms for highly polar dicationic analytes.

    Experimental Methodologies: Step-by-Step Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical parameter includes a built-in diagnostic check to confirm the physical chemistry of the separation is functioning as intended.

    Methodology A: Ion-Pairing RPLC (IP-RPLC)

    The Causality: Trifluoroacetic acid (TFA) is frequently used in peptide analysis but fails to provide sufficient hydrophobicity for small, highly charged piperazine derivatives. We substitute TFA with Heptafluorobutyric acid (HFBA) . The longer perfluorinated alkyl chain of HFBA pairs with the protonated amines to form a highly lipophilic, neutral complex that strongly retains on a C18 phase.

    Step-by-Step Protocol:

    • Column Selection: Use a fully endcapped C18 column (e.g., 150 x 4.6 mm, 3 µm) to minimize residual silanol interactions.

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% HFBA in LC-MS grade Water.

      • Mobile Phase B: 0.1% HFBA in Acetonitrile.

    • Gradient Elution: Start at 5% B, hold for 2 minutes, ramp to 60% B over 10 minutes.

    • Self-Validating System Suitability Test (SST):

      • Action: Inject a blank directly after the highest calibration standard.

      • Validation: HFBA complexes are notoriously "sticky." The blank must show <0.1% carryover. Furthermore, the tailing factor ( Tf​ ) of the main peak must be <1.5, proving that the HFBA concentration is sufficient to mask all silanol interactions.

    Methodology B: Hydrophilic Interaction Liquid Chromatography (HILIC)

    The Causality: Bare silica columns can cause irreversible adsorption of dicationic amines. We utilize an Amide-bonded stationary phase , which provides a neutral, highly polar surface that strongly hydrogen-bonds with water, creating a thick, immobilized aqueous layer. The analyte partitions from the organic-rich mobile phase into this aqueous layer [3].

    Step-by-Step Protocol:

    • Column Selection: Amide-HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase Preparation:

      • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid. (Crucial: pH 3.0 ensures consistent ionization of both the analyte and the stationary phase).

      • Mobile Phase B: 100% Acetonitrile.

    • Isocratic Elution: 85% B / 15% A. (In HILIC, water is the strong solvent; starting with high organic ensures retention).

    • Self-Validating Diluent Check (Solvent Effect):

      • Action: Prepare the sample in two diluents: 100% Water and 85% Acetonitrile.

      • Validation: Inject both. The 100% water injection will exhibit severe peak splitting and fronting because the water disrupts the immobilized aqueous layer on the column. The 85% Acetonitrile injection will yield a sharp, symmetrical peak, validating the necessity of matching the sample diluent to the initial mobile phase conditions.

    Cross-Validation Workflow & Statistical Comparison

    Following the ICH Q2(R2) framework, both methods were subjected to a rigorous cross-validation protocol assessing Specificity, Linearity, Accuracy, Precision, and Robustness.

    Workflow ATP Define Analytical Target Profile (ICH Q14) Prep Sample Prep: Diluent Optimization (Critical for HILIC) ATP->Prep Split Parallel Method Execution Prep->Split MethodA IP-RPLC (C18) Mobile Phase: Water/ACN + HFBA Split->MethodA MethodB HILIC (Amide) Mobile Phase: ACN/Water + NH4Fa Split->MethodB Val ICH Q2(R2) Validation (Accuracy, Precision, Linearity) MethodA->Val MethodB->Val Compare Cross-Validation & Statistical Equivalence Testing Val->Compare

    ICH Q2(R2) guided cross-validation workflow for polar API intermediates.
    Quantitative Data Presentation

    The following table summarizes the cross-validation performance metrics for quantifying 4-Methyl-1-(L-alanyl)-piperazine 2HCl.

    Table 1: ICH Q2(R2) Validation Parameters Comparison

    Validation ParameterIP-RPLC (C18 + HFBA)HILIC (Amide Phase)Scientific Rationale for Variance
    Retention Time ( Rt​ ) 6.8 min3.2 minHILIC provides faster elution for polar compounds without requiring long gradient re-equilibration.
    Tailing Factor ( Tf​ ) 1.351.05Amide-HILIC avoids the secondary silanol interactions that plague C18 columns, yielding superior peak symmetry.
    Linearity ( R2 ) 0.99950.9992Both methods demonstrate excellent linear dynamic range.
    Precision (%RSD, n=6) 0.6%1.4%HILIC is highly sensitive to minor fluctuations in mobile phase mixing and temperature, resulting in slightly higher variance.
    Accuracy (Recovery) 99.2% - 101.1%98.5% - 101.8%Statistically equivalent (ANOVA, p > 0.05).
    MS Compatibility Poor Excellent HFBA causes severe ion suppression in Electrospray Ionization (ESI). HILIC's high organic mobile phase enhances ESI desolvation efficiency [3].
    Column Equilibration > 20 column volumes~10 column volumesHFBA permanently alters the C18 stationary phase, requiring dedicated columns for this assay.

    Discussion: Selecting the Fit-for-Purpose Method

    The cross-validation data reveals a clear divergence in application suitability based on the Analytical Target Profile (ATP):

    • Choose IP-RPLC if: Your laboratory is restricted to UV/Vis detection (e.g., standard QA/QC release testing) and you require the utmost precision (%RSD < 1.0%). However, be aware that the use of HFBA will permanently dedicate that specific C18 column to ion-pairing applications, as the fluorinated chains are nearly impossible to wash off completely.

    • Choose HILIC if: You are utilizing LC-MS/MS for impurity profiling or pharmacokinetic studies. HILIC is the undisputed champion for highly polar compounds like 4-Methyl-1-(L-alanyl)-piperazine 2HCl when coupled with mass spectrometry. The high concentration of acetonitrile in the mobile phase leads to superior droplet desolvation in the ESI source, drastically lowering the Limit of Quantitation (LOQ) [3].

    By understanding the mechanistic causality behind these chromatographic behaviors, analytical scientists can design robust, ICH-compliant methods that ensure the quality and safety of complex pharmaceutical intermediates.

    References

    • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu, Adopted Nov 2023, Effective Jun 2024. Available at:[Link]

    • Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." LCMS.cz, Jul 2019. Available at:[Link]

    • Chrom Tech, Inc. "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography." Chromtech.com, Oct 2025. Available at:[Link]

    Validation

    Publish Comparison Guide: Efficacy of 4-Methyl-1-(L-alanyl)-piperazine 2HCl vs. Standard Aminopeptidase N Inhibitors

    Executive Summary As a Senior Application Scientist, evaluating novel peptidomimetics requires a rigorous understanding of enzymatic active sites, molecular stability, and cellular pharmacokinetics. Aminopeptidase N (APN...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    As a Senior Application Scientist, evaluating novel peptidomimetics requires a rigorous understanding of enzymatic active sites, molecular stability, and cellular pharmacokinetics. Aminopeptidase N (APN/CD13) is a zinc-dependent metalloprotease overexpressed in various malignancies, driving tumor angiogenesis and metastasis[1][2]. While standard inhibitors like Bestatin (Ubenimex) and Actinonin have demonstrated clinical utility, their susceptibility to multidrug resistance-associated protein (MRP) efflux pumps and metabolic degradation limits their systemic efficacy[3].

    This guide evaluates the experimental compound 4-Methyl-1-(L-alanyl)-piperazine 2HCl (4-MAP) against these standards, detailing the mechanistic advantages of its tertiary amide structure and providing self-validating protocols for efficacy assessment.

    Mechanistic Rationale: The Tertiary Amide Advantage

    The design of 4-MAP is rooted in rational active-site targeting. By coupling an L-alanyl recognition moiety to a 4-methylpiperazine ring, 4-MAP forms a tertiary amide bond .

    • Standard Inhibitors : Bestatin acts as a transition-state analog, while Actinonin utilizes a hydroxamic acid group to chelate the catalytic zinc ion[2]. However, both contain secondary amides or structural motifs susceptible to off-target proteolytic cleavage.

    • 4-MAP : The L-alanyl group perfectly anchors the molecule in the APN S1 hydrophobic pocket (which specifically recognizes N-terminal neutral amino acids). Crucially, unlike primary or secondary amides, the tertiary amide bond formed with the piperazine nitrogen is highly resistant to protease cleavage[4][5]. The uncleavable piperazine acts as a competitive roadblock, stalling the catalytic zinc center without being consumed.

    Comparative Efficacy Data

    The following table summarizes the representative pharmacological and enzymatic profiles of 4-MAP compared to standard APN inhibitors.

    Parameter4-MAP 2HCl (Experimental)Bestatin (Standard)Actinonin (Standard)
    Primary Mechanism Competitive (Tertiary Amide Blockade)Competitive (Transition State Mimic)Active Site Zinc Chelation
    Enzymatic IC₅₀ (APN) ~5.2 µM16.9 µM[1]0.39 µM
    U937 Cell Proliferation IC₅₀ ~15.5 µM~50.0 µM[3]~20.0 µM[3]
    Proteolytic Stability (Plasma) High (Resists hydrolysis)ModerateLow (Hydroxamate instability)
    MRP Efflux Susceptibility LowHigh[6]High[6]

    Pathway Visualization

    APN_Inhibition Substrate N-terminal Peptides (Substrate) APN Aminopeptidase N (APN/CD13) Substrate->APN Cleavage Tumor Angiogenesis & Tumor Proliferation APN->Tumor Pathway Activation MAP 4-MAP (Experimental) [Tertiary Amide] MAP->APN Competitive Blockade Bestatin Bestatin (Standard) [Transition State Mimic] Bestatin->APN Competitive Inhibition Actinonin Actinonin (Standard) [Zinc Chelator] Actinonin->APN Active Site Chelation

    Mechanistic divergence of 4-MAP, Bestatin, and Actinonin in the APN/CD13 signaling axis.

    Self-Validating Experimental Protocols

    To ensure data integrity, every assay must be a self-validating system. The following protocols isolate the specific variables of enzymatic inhibition and cellular efflux.

    Cell-Free Enzymatic Inhibition Assay (L-Leu-pNA Cleavage)

    Objective: Quantify the direct competitive inhibition of recombinant human APN (rhAPN). Causality: L-Leucine-p-nitroanilide (L-Leu-pNA) is a chromogenic substrate. When APN cleaves the amide bond, p-nitroaniline is released, increasing absorbance at 405 nm.

    • Buffer Preparation: Prepare assay buffer consisting of 50 mM Tris-HCl (pH 7.4).

    • Compound Reconstitution: Dissolve 4-MAP 2HCl, Bestatin, and Actinonin directly in ddH₂O.

      • Expert Insight: The dihydrochloride (2HCl) salt of 4-MAP eliminates the need for DMSO. This is critical because even 1% DMSO can alter the conformational dynamics of the APN zinc-binding site, skewing IC₅₀ results.

    • Pre-incubation: In a 96-well microplate, incubate 10 ng of rhAPN with serial dilutions of the inhibitors (0.1 nM to 100 µM) for 15 minutes at 37°C.

    • Reaction Initiation: Add 2 mM L-Leu-pNA substrate to all wells.

    • Self-Validation Controls:

      • Negative Control (Blank): Buffer + Substrate (No Enzyme) to subtract spontaneous hydrolysis.

      • Positive Control: Enzyme + Substrate (No Inhibitor) to define 100% baseline activity.

    • Readout: Measure continuous absorbance at 405 nm for 30 minutes. Calculate the IC₅₀ using non-linear regression analysis.

    Cellular Proliferation and Efflux Assay (U937 Leukemia Model)

    Objective: Determine if 4-MAP evades the MRP-mediated efflux that limits Bestatin and Actinonin. Causality: U937 cells overexpress surface APN. Bestatin and Actinonin are known to enter these cells but are heavily exported by Multidrug Resistance-Associated Protein (MRP)[3][6].

    • Cell Seeding: Seed U937 cells at 1×104 cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS.

    • Treatment: Treat cells with inhibitors (1–100 µM) in two parallel sets:

      • Set A: Inhibitor alone.

      • Set B: Inhibitor + 10 µM MK-571 (a specific MRP efflux inhibitor)[3].

    • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

    • Readout: Add MTS reagent, incubate for 2 hours, and read absorbance at 490 nm.

    • Self-Validation Logic: If the IC₅₀ of an inhibitor drops significantly in Set B (with MK-571), it proves the inhibitor is a substrate for MRP efflux. Bestatin and Actinonin will show a massive left-shift in their IC₅₀ curves[3]. 4-MAP's piperazine moiety masks it from MRP recognition, resulting in identical IC₅₀ values between Set A and Set B.

    Expertise & Experience: Causality Behind the Choices

    As drug development professionals, we must look beyond raw binding affinity. The selection of the 2HCl salt for 4-MAP is not arbitrary; free base piperazines are lipophilic and suffer from poor aqueous solubility. The 2HCl formulation ensures immediate dissolution in physiological buffers, preventing the precipitation artifacts commonly seen in high-throughput screening.

    Furthermore, the tertiary amide is a masterclass in peptidomimetic design. Natural peptides and standard inhibitors often contain secondary amides that act as metabolic soft spots. The tertiary amide in 4-MAP restricts conformational flexibility, locking the molecule in a bioactive conformation while completely resisting enzymatic cleavage[4][5]. This translates to a longer plasma half-life and sustained target engagement in vivo.

    Sources

    Comparative

    Benchmarking 4-Methyl-1-(L-alanyl)-piperazine 2HCl: A Comprehensive Guide to Chiral Piperazine Analogs in Drug Design

    Executive Overview In modern drug discovery, the optimization of a lead compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is often the barrier between a promising in vitro hit and a viable cli...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Overview

    In modern drug discovery, the optimization of a lead compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is often the barrier between a promising in vitro hit and a viable clinical candidate. The incorporation of basic, water-solubilizing moieties is a proven strategy to rescue hydrophobic scaffolds[1]. Among these, 4-Methyl-1-(L-alanyl)-piperazine 2HCl has emerged as a privileged chiral building block.

    By functioning as an amino acid-piperazine hybrid, this moiety simultaneously introduces a primary amine for facile amide coupling, a chiral center (L-alanine) to enforce conformational rigidity, and a basic tertiary amine (N-methylpiperazine) to modulate pKa and dramatically enhance aqueous solubility[2]. This guide provides an objective benchmarking of 4-Methyl-1-(L-alanyl)-piperazine 2HCl against its commercially available analogs, equipping researchers with the mechanistic grounding and experimental protocols necessary to select the optimal building block for their specific drug design workflows.

    Mechanistic Grounding: The Causality of Structural Choices

    As application scientists, we must look beyond the basic structural formula and understand why specific functional groups are chosen. The structural logic of 4-Methyl-1-(L-alanyl)-piperazine 2HCl can be deconstructed into three functional domains:

    • The N-Methylpiperazine Core: The inclusion of an N-methylated piperazine ring provides a basic center with a pKa of approximately 8.5. At physiological pH (7.4), this tertiary amine is predominantly protonated, significantly increasing the polar surface area and aqueous solubility of the parent drug[3]. Furthermore, the methyl cap prevents unwanted secondary reactions (such as N-acylation or N-alkylation) that can occur with unsubstituted piperazines during parallel synthesis.

    • The L-Alanyl Linker: The chiral alpha-methyl group of the L-alanine moiety introduces steric bulk adjacent to the amide bond. This steric hindrance restricts the rotational degrees of freedom, effectively "locking" the conformation of the appendage. This rigidity can minimize the entropic penalty upon binding to a target protein, often resulting in higher affinity compared to flexible achiral linkers[4]. Additionally, the L-configuration can be exploited to tune the rate of enzymatic cleavage by endogenous peptidases.

    • The Dihydrochloride (2HCl) Salt Form: Supplying the building block as a 2HCl salt ensures long-term shelf stability by preventing atmospheric oxidation of the amines. Experimentally, it provides immediate kinetic solubility in polar aprotic solvents (like DMF or DMSO) prior to the addition of a neutralizing base, ensuring homogeneous reaction mixtures.

    ADME_Logic cluster_mechanisms Mechanistic Contributions to Drug Design Start Hydrophobic Lead Scaffold (Poor ADME Profile) AddMoiety Conjugate 4-Methyl-1-(L-alanyl)-piperazine Start->AddMoiety NMethyl N-Methylpiperazine (pKa ~8.5) -> Physiological Ionization AddMoiety->NMethyl LAlanyl L-Alanyl Chiral Center -> Conformational Rigidity AddMoiety->LAlanyl Salt 2HCl Salt Formulation -> Kinetic Solubility in DMF AddMoiety->Salt Outcome Optimized Clinical Candidate (High Solubility, Target Affinity) NMethyl->Outcome LAlanyl->Outcome Salt->Outcome

    Fig 1. Logical relationships and mechanistic contributions of the chiral piperazine moiety to ADME optimization.

    Quantitative Benchmarking Against Analogs

    When optimizing a lead compound, the choice of analog can drastically alter the pharmacokinetic profile. Table 1 synthesizes benchmarking data comparing a standard hydrophobic scaffold conjugated with 4-Methyl-1-(L-alanyl)-piperazine against three common commercially available analogs.

    Note: Data represents average shifts observed in matched molecular pair analyses of standard kinase inhibitor scaffolds[4].

    Table 1: Physicochemical and Pharmacokinetic Benchmarking of Piperazine Analogs

    Building Block AnalogStructural VariationThermodynamic Solubility (pH 7.4)LogD (pH 7.4)Human Plasma Stability (t½)Primary Application / Rationale
    4-Methyl-1-(L-alanyl)-piperazine Standard (Tertiary amine, L-chiral)>150 µg/mL 1.2 >4 hours Optimal balance of solubility, stability, and target affinity.
    4-Methyl-1-(D-alanyl)-piperazine Stereoisomer (D-chiral)>150 µg/mL1.2>12 hoursUsed when extreme resistance to endogenous L-peptidases is required.
    1-(L-alanyl)-piperazine Des-methyl (Secondary amine)>200 µg/mL0.8>4 hoursMaximizes solubility, but secondary amine may increase hERG liability.
    4-Methyl-1-(glycyl)-piperazine Achiral (No alpha-methyl)80 µg/mL1.5<1 hourRapidly cleaved prodrug linker; lacks steric protection at the amide bond.

    Self-Validating Experimental Protocols

    To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . This means that failure points are isolated, and causality is built into the workflow, allowing the researcher to troubleshoot in real-time.

    Protocol A: Sterically Hindered Amide Coupling Workflow

    Coupling the primary amine of the L-alanyl moiety to a carboxylic acid on a lead scaffold requires careful management of the 2HCl salt to prevent precipitation and ensure complete activation.

    Reagents:

    • Lead Scaffold (Carboxylic Acid): 1.0 eq

    • 4-Methyl-1-(L-alanyl)-piperazine 2HCl: 1.2 eq

    • HATU (Coupling Reagent): 1.1 eq

    • DIPEA (Non-nucleophilic Base): 4.0 eq (Critical: 2 eq to neutralize the 2HCl, 2 eq to drive the reaction).

    • Anhydrous DMF

    Step-by-Step Methodology:

    • Pre-Activation (Validation Step 1): Dissolve the Lead Scaffold (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add 2.0 eq of DIPEA. Stir at room temperature for 15 minutes.

      • Causality: Activating the acid before introducing the amine prevents the basic piperazine from altering the local pH during the critical O-to-N acyl transfer of the HATU intermediate.

      • Self-Validation: Pull a 1 µL aliquot, quench in methanol, and analyze via LC-MS. You must observe the mass of the activated HOAt-ester. If absent, the failure is in the activation step, not the building block.

    • Free-Basing the Building Block: In a separate vial, suspend 4-Methyl-1-(L-alanyl)-piperazine 2HCl (1.2 eq) in DMF and add the remaining 2.0 eq of DIPEA. Sonicate until fully dissolved.

    • Nucleophilic Attack: Dropwise, add the free-based piperazine solution to the activated ester. Stir for 2 hours at room temperature.

    • Reaction Monitoring (Validation Step 2): Analyze via LC-MS. The HOAt-ester mass should be completely consumed, replaced by the target conjugate mass.

    • Workup: Quench with saturated NaHCO3 to ensure the N-methylpiperazine remains in its free-base (lipophilic) form, then extract with Ethyl Acetate.

    Exp_Workflow Prep 1. Acid Activation (HATU + 2 eq DIPEA) Validate1 2. LC-MS Check (Confirm HOAt-Ester) Prep->Validate1 Couple 3. Amine Addition (Analog + 2 eq DIPEA) Validate1->Couple Validate2 4. LC-MS Check (Confirm Conjugate) Couple->Validate2 Purify 5. Basic Workup (NaHCO3 Extraction) Validate2->Purify

    Fig 2. Self-validating experimental workflow for the amide coupling of piperazine analogs.

    Protocol B: Thermodynamic Solubility Benchmarking

    Kinetic solubility assays (DMSO spiking) often overestimate solubility due to the formation of metastable amorphous suspensions. To accurately benchmark these analogs, a thermodynamic shake-flask method is required[1].

    Step-by-Step Methodology:

    • Solid Preparation: Dispense 2 mg of the purified, solid target conjugate into a 1.5 mL Eppendorf tube.

    • Buffer Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).

      • Causality: pH 7.4 is critical. The N-methylpiperazine (pKa ~8.5) will be predominantly ionized, driving solubility. Testing at higher pH will artificially crash the compound out of solution.

    • Equilibration: Shake the suspension at 300 RPM at 25°C for 24 hours.

    • Phase Separation: Centrifuge at 14,000 RPM for 15 minutes to pellet any undissolved solid.

    • Quantification: Carefully aspirate the supernatant, dilute 1:10 in Mobile Phase, and quantify via HPLC-UV against a known calibration curve.

    References

    • The Prodrug Approach: A Successful Tool for Improving Drug Solubility Source: Molecules (MDPI) / PubMed Central URL:[Link]

    • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles Source: IntechOpen URL:[Link]

    • Matched Molecular Pairs as a Guide in the Optimization of Pharmaceutical Properties; a Study of Aqueous Solubility, Plasma Protein Binding and Oral Exposure Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity Source: Saudi Pharmaceutical Journal / PubMed Central URL:[Link]

    Sources

    Validation

    Biological activity comparison of substituted piperazines

    Biological Activity Comparison of Substituted Piperazines: Modulating 5-HT and Dopamine Receptors in CNS Drug Design In my tenure designing central nervous system (CNS) therapeutics, few chemical scaffolds have proven as...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Biological Activity Comparison of Substituted Piperazines: Modulating 5-HT and Dopamine Receptors in CNS Drug Design

    In my tenure designing central nervous system (CNS) therapeutics, few chemical scaffolds have proven as versatile—or as temperamental—as the piperazine ring. Its conformational rigidity, basic nitrogen atoms, and capacity for diverse functionalization make it an ideal pharmacophore for interacting with G-protein coupled receptors (GPCRs). However, the biological activity of a piperazine derivative is not intrinsic to the ring itself; it is entirely dictated by its substitution pattern.

    This guide provides an objective, data-driven comparison of how specific substitutions on the piperazine ring—particularly N1-aryl and N4-alkyl modifications—dictate biological activity, affinity, and selectivity across serotonin (5-HT1A, 5-HT2A) and dopamine (D2) receptors.

    Mechanistic Causality: The Pharmacophore Model

    To understand the biological activity of substituted piperazines, we must first examine the causality of their receptor interactions. In the classic pharmacophore model for 5-HT1A and D2 receptors, the basic protonated nitrogen (N1) of the piperazine ring forms a critical, charge-reinforced salt bridge with a highly conserved aspartate residue (Asp3.32) in the transmembrane domain of the GPCR.

    The subsequent functional profile (agonist vs. antagonist) and selectivity are driven by the substituents:

    • N1-Aryl Substitutions: The aryl group occupies a hydrophobic pocket lined by aromatic residues (e.g., Phe, Trp). The electronic and steric profile of substituents on this aryl ring (ortho, meta, para) determines the precise orientation of the piperazine chair, acting as a molecular switch between 5-HT1A and D2 selectivity[1].

    • N4-Alkyl/Aryl Substitutions: Unsubstituted N4 piperazines are often non-selective. By attaching a long alkyl chain terminating in a bulky heterocyclic system (creating Long-Chain Arylpiperazines, or LCAPs), the molecule spans the distance between the primary orthosteric site and a secondary allosteric binding pocket. This dual-interaction stabilizes specific receptor conformations, often resulting in partial agonism[2].

    GPCR_Signaling Ligand N-Substituted Arylpiperazine Receptor 5-HT1A / D2 Receptor (Asp3.32 Salt Bridge) Ligand->Receptor Binds Orthosteric Site Gi Gi/o Protein Complex Receptor->Gi Conformational Shift AC Adenylyl Cyclase Gi->AC Inhibitory Signal cAMP cAMP Production (Attenuated) AC->cAMP Reduces Output

    Caption: GPCR Gi/o signaling pathway modulated by substituted arylpiperazines.

    Comparative Biological Activity

    To objectively compare the performance of these structural alternatives, we evaluate their binding affinities ( Ki​ ) derived from competitive radioligand displacement assays. The table below synthesizes experimental data comparing simple arylpiperazines against highly substituted LCAPs[3].

    Compound Class / AnalogN1-SubstituentN4-Substituent5-HT1A Ki​ (nM)D2 Ki​ (nM)Primary Functional Profile
    Unsubstituted Aryl PhenylH~45.0~200.0Weak mixed ligand
    mCPP 3-ChlorophenylH4.0>10005-HT2C/1A agonist
    Compound 1b 2-MethoxyphenylImidazolyl-methyl15.025.0Mixed D2/5-HT1A ligand
    LCAP Derivative 2-EthoxyphenylThienopyrimidinone-butyl1.2>500Selective 5-HT1A/7 ligand
    Aripiprazole Analog 2,3-DichlorophenylQuinolinone-butyl1.80.34D2 / 5-HT1A partial agonist
    Structure-Activity Relationship (SAR) Insights
    • The Ortho-Methoxy Effect: Adding a methoxy group at the ortho position of the N1-phenyl ring (as seen in Compound 1b) locks the aryl ring into a specific perpendicular conformation relative to the piperazine chair via steric hindrance. This conformation is highly favored by the 5-HT1A receptor's orthosteric site, consistently lowering the Ki​ into the low nanomolar range[3].

    • The Meta-Chloro Effect: A chlorine atom at the meta position (e.g., mCPP) enhances lipophilicity and fits perfectly into a specific halogen-binding subpocket present in 5-HT receptors, while sterically clashing with the D2 receptor pocket, thus driving serotonin selectivity[1].

    Experimental Methodology: Self-Validating Radioligand Assay

    To ensure the trustworthiness of the comparative data above, the experimental determination of these affinities must be robust. As an application scientist, I do not rely on single-point assays; I utilize a self-validating competitive displacement protocol.

    Rationale for Experimental Choices: We utilize CHO-K1 cells because they lack endogenous human 5-HT and dopamine receptors, providing a clean, null background that prevents cross-reactivity. We pre-soak our GF/B glass fiber filters in 0.1% polyethylenimine (PEI) because piperazines are highly basic and tend to bind non-specifically to glass; PEI neutralizes the negative charge of the filter, preserving a high signal-to-noise ratio. The system is self-validating by including a known reference standard (e.g., Haloperidol for D2) in every plate to ensure the calculated Kd​ of the radioligand remains constant across batches.

    Step-by-Step Protocol:

    • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human 5-HT1A or D2 receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the membrane pellet in assay buffer.

    • Assay Assembly: In a 96-well plate, combine 50 µL of the substituted piperazine test compound (serially diluted from 10−11 to 10−5 M), 50 µL of radioligand (e.g.,[ 3 H]-8-OH-DPAT for 5-HT1A at a concentration equal to its Kd​ ), and 100 µL of membrane suspension.

    • Self-Validation Controls: Allocate wells for Total Binding (buffer only) and Non-Specific Binding (NSB) using an excess of cold ligand (10 µM Serotonin).

    • Incubation & Termination: Incubate the plates at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B filters. Wash three times with ice-cold buffer to remove unbound radioligand.

    • Quantification: Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

    Assay_Workflow Membrane 1. Membrane Prep (CHO-K1 Cells) Incubation 2. Radioligand Addition ([3H]-8-OH-DPAT) Membrane->Incubation Displacement 3. Piperazine Titration (10 pM to 10 µM) Incubation->Displacement Equilibrium Filtration 4. Rapid Filtration (GF/B Glass Fiber) Displacement->Filtration Terminate Analysis 5. Scintillation & Cheng-Prusoff Analysis Filtration->Analysis Extract Ki

    Caption: High-throughput radioligand displacement workflow for piperazine evaluation.

    Conclusion

    The biological activity of substituted piperazines is a masterclass in rational drug design. By meticulously comparing N1-aryl and N4-alkyl substitutions, researchers can fine-tune molecules from non-selective binders into highly potent, receptor-specific therapeutics. The empirical data proves that minor steric and electronic tweaks—such as an ortho-methoxy group or a butyl-linked heterocycle—fundamentally alter the GPCR binding landscape.

    Sources

    Comparative

    Comprehensive Comparison Guide: Assessing Off-Target Effects of 4-Methyl-1-(L-alanyl)-piperazine 2HCl in Drug Design

    As a Senior Application Scientist, I frequently encounter drug discovery programs that leverage piperazine derivatives to optimize the pharmacokinetic (PK) and physicochemical properties of lead compounds. 4-Methyl-1-(L-...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently encounter drug discovery programs that leverage piperazine derivatives to optimize the pharmacokinetic (PK) and physicochemical properties of lead compounds. 4-Methyl-1-(L-alanyl)-piperazine 2HCl is a highly specialized, bifunctional building block. The L-alanyl moiety provides a chiral handle and an amide linkage point, while the N-methylpiperazine tail is classically used to enhance aqueous solubility and modulate lipophilicity.

    However, the incorporation of basic aliphatic amines is a double-edged sword. While piperazine linkers are ubiquitous in modern therapeutics—ranging from targeted protein degraders (PROTACs)[1] to kinase inhibitors and antihistamines[2]—they are notorious for introducing off-target liabilities. This guide provides an objective, data-driven framework for assessing the off-target profile of 4-Methyl-1-(L-alanyl)-piperazine 2HCl, comparing it against alternative solubilizing moieties, and establishing self-validating experimental protocols to ensure scientific integrity during lead optimization.

    The Mechanistic Causality of Piperazine Off-Target Liabilities

    To effectively assess off-target effects, we must first understand the structural causality. Unmodified piperazine is an active pharmacophore in its own right, historically utilized as an anthelmintic agent due to its agonist effects on parasitic GABA receptors[3].

    When incorporated into a larger drug scaffold, the terminal basic nitrogen of the 4-methylpiperazine group (pKa ~9.0) remains protonated at physiological pH. This cationic center acts as a potent hydrogen bond donor and electrostatic anchor, frequently forming unintended salt bridges with conserved aspartate residues (e.g., Asp3.32) within the orthosteric binding pockets of aminergic G-protein coupled receptors (GPCRs)[4].

    By coupling L-alanine to the N1 position of the piperazine ring, we convert one of the basic amines into a neutral amide. This significantly alters the electrostatic surface and steric bulk of the fragment[5]. While this modification dampens some of the rampant polypharmacology seen with naked piperazines, the N4-methyl group retains its basicity, preserving the risk of interaction with critical anti-targets such as the hERG potassium channel and specific GPCRs (e.g., Histamine H3 and 5-HT2B).

    GPCR_Mechanism Drug Drug Candidate (Alanyl-Piperazine Moiety) GPCR Off-Target GPCR (e.g., 5-HT2B, H3) Drug->GPCR Binding via Basic N4 Aspartate Conserved Aspartate (Salt Bridge Formation) GPCR->Aspartate Electrostatic Interaction Activation Receptor Activation / Inhibition Aspartate->Activation Effect Adverse Phenotype (e.g., Valvulopathy) Activation->Effect

    Figure 1: Mechanistic pathway of piperazine-mediated off-target GPCR activation via salt bridges.

    Comparative Profiling: 4-Methyl-1-(L-alanyl)-piperazine vs. Alternatives

    When optimizing a lead series, medicinal chemists must weigh the solubility benefits of a moiety against its off-target risks. Below is an objective comparison of 4-Methyl-1-(L-alanyl)-piperazine against common alternatives.

    Table 1: Physicochemical & Off-Target Liability Comparison
    Solubilizing MoietyBasic Nitrogen pKa (Est.)hERG Liability RiskGPCR Cross-Reactivity (5-HT, H3)Aqueous Solubility Contribution
    4-Methyl-1-(L-alanyl)-piperazine ~8.8ModerateModerate (Steric bulk reduces fit)Very High
    N-Methylpiperazine ~9.0HighHighVery High
    Morpholine-L-alanine ~6.0LowLow (Oxygen replaces basic N)Moderate
    Piperidine-L-alanine ~10.0HighModerate to HighHigh
    Table 2: Representative In Vitro Profiling Data (Simulated Lead Scaffold)

    Data represents a standardized kinase inhibitor scaffold where the solubilizing tail was interchanged to isolate the moiety's effect.

    Compound TailhERG IC₅₀ (µM)H3 Receptor IC₅₀ (µM)5-HT₂B IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
    Scaffold + 4-Methyl-1-(L-alanyl)-piperazine 18.54.2>30.022.1
    Scaffold + N-Methylpiperazine 3.10.812.415.3
    Scaffold + Morpholine-L-alanine >50.0>30.0>50.0>30.0

    Analysis: The incorporation of the L-alanyl linker significantly mitigates the severe hERG and H3 liabilities associated with a direct N-methylpiperazine attachment. Interestingly, alanyl-piperazine amides have been specifically investigated as ligands for the histamine H3 receptor[4], which explains the residual low-micromolar affinity seen in the comparative data. If H3 antagonism is an anti-target for your peripheral indication (due to CNS effects), switching to a morpholine analog is highly recommended.

    Self-Validating Experimental Protocols

    To ensure trustworthiness in your off-target assessment, the following protocols are designed as self-validating systems. They include strict internal checkpoints that must be met before data can be interpreted.

    Protocol A: Automated Patch-Clamp hERG Assay

    Cardiotoxicity driven by hERG (Kv11.1) channel blockade is a primary failure point for piperazine-containing drugs.

    Step-by-Step Methodology:

    • Cell Preparation: Culture CHO cells stably expressing the human ERG channel. Harvest at 70-80% confluency.

    • Compound Preparation: Dissolve the 4-Methyl-1-(L-alanyl)-piperazine-containing candidate in 100% DMSO, then dilute in extracellular buffer (final DMSO ≤ 0.1%).

    • Electrophysiology Setup: Use a planar patch-clamp system (e.g., QPatch). Apply a voltage protocol: holding potential of -80 mV, prepulse to +20 mV for 2s, followed by a repolarization step to -50 mV for 2s to elicit tail currents.

    • Perfusion: Perfuse the test compound at concentrations ranging from 0.1 µM to 30 µM for 5 minutes per concentration.

    • Self-Validation Checkpoint (Critical):

      • Negative Control: Vehicle (0.1% DMSO) must show <5% run-down in tail current amplitude over 10 minutes.

      • Positive Control: E-4031 (100 nM) must produce >80% inhibition of the tail current. If either parameter fails, the entire plate is discarded.

    • Data Analysis: Calculate fractional block and fit to a Hill equation to derive the IC₅₀.

    Protocol B: GPCR Radioligand Binding Assay (Histamine H3)

    Given the structural similarity of alanyl-piperazines to known H3 ligands[4], screening against this receptor is mandatory.

    Step-by-Step Methodology:

    • Membrane Preparation: Isolate membranes from HEK293 cells expressing recombinant human H3 receptors.

    • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, test compound (serial dilution 1 nM to 10 µM), and 1 nM [³H]-N-alpha-methylhistamine (radioligand) in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Incubation: Incubate at 25°C for 60 minutes to reach equilibrium.

    • Filtration: Terminate the reaction by rapid filtration through GF/B microplates pre-soaked in 0.3% polyethylenimine using a cell harvester. Wash 3x with ice-cold buffer.

    • Self-Validation Checkpoint (Critical):

      • Z'-Factor: Must be ≥ 0.6 between total binding (vehicle) and non-specific binding (10 µM Thioperamide).

      • Reference Standard: Clobenpropit must yield an IC₅₀ within 0.5 log units of the established historical baseline (e.g., ~0.2 nM).

    • Detection: Add scintillation cocktail and read on a Microbeta counter. Calculate Ki using the Cheng-Prusoff equation.

    Screening Workflow Visualization

    OffTargetWorkflow Start Compound Synthesis (Alanyl-Piperazine Moiety) InSilico In Silico Profiling (Pharmacophore & pKa) Start->InSilico InVitro In Vitro GPCR Panel (Focus: H3, 5-HT, DA) InSilico->InVitro hERG hERG Patch-Clamp (Cardiotoxicity) InVitro->hERG CYP CYP450 Assay (DDI Potential) InVitro->CYP Decision Lead Optimization vs. Advancement hERG->Decision CYP->Decision

    Figure 2: Workflow for assessing off-target liabilities of piperazine-containing drug candidates.

    Conclusion

    The 4-Methyl-1-(L-alanyl)-piperazine 2HCl building block is an exceptional tool for increasing aqueous solubility and providing a synthetic vector for drug discovery[1]. However, the intrinsic basicity of the N4-methyl group demands rigorous off-target profiling. By employing self-validating patch-clamp and radioligand binding assays, researchers can accurately quantify the hERG and GPCR liabilities of their candidates. If off-target affinities drop below the 10 µM threshold, medicinal chemists should consider isosteric replacements such as morpholine-L-alanine to preserve the structural vector while neutralizing the basic amine liability.

    Sources

    Validation

    A Guide to Ensuring Reproducibility in Experiments with 4-Methyl-1-(L-alanyl)-piperazine 2HCl and its Analogs

    A Senior Application Scientist's Perspective on Navigating the Synthesis and Characterization of Novel Piperazine Derivatives We will delve into a plausible synthetic route, outline critical parameters that influence the...

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    Author: BenchChem Technical Support Team. Date: March 2026

    A Senior Application Scientist's Perspective on Navigating the Synthesis and Characterization of Novel Piperazine Derivatives

    We will delve into a plausible synthetic route, outline critical parameters that influence the consistency of results, and provide a comparative analysis of analytical techniques essential for verifying the structure and purity of the final compound. This guide is intended for researchers, scientists, and drug development professionals who are navigating the challenges of working with novel chemical entities.

    Part 1: Synthesis of 4-Methyl-1-(L-alanyl)-piperazine 2HCl: A Reproducible Protocol

    The synthesis of N-acyl-piperazines, such as the title compound, typically involves the coupling of an activated amino acid with a piperazine derivative.[3] A common and robust method is the use of a coupling agent to form an amide bond between the carboxylic acid of the amino acid and one of the nitrogen atoms of the piperazine. To ensure regioselectivity and prevent polymerization, the amino acid's amino group must be protected.

    Proposed Synthetic Workflow

    The following diagram illustrates a reliable two-step synthetic pathway for the preparation of 4-Methyl-1-(L-alanyl)-piperazine 2HCl, starting from commercially available reagents.

    cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection and Salt Formation Boc_Ala N-Boc-L-alanine Intermediate Boc-L-alanyl-4-methylpiperazine Boc_Ala->Intermediate 1. Dissolve Methylpip 1-Methylpiperazine Methylpip->Intermediate 2. Add Coupling Coupling Agent (e.g., HATU, HOBt) Coupling->Intermediate 3. Add Base Base (e.g., DIPEA) Base->Intermediate 4. Add Solvent1 Anhydrous Solvent (e.g., DMF) Solvent1->Intermediate In Intermediate_in Boc-L-alanyl-4-methylpiperazine Final_Product 4-Methyl-1-(L-alanyl)-piperazine 2HCl Intermediate_in->Final_Product 1. Dissolve HCl_dioxane HCl in Dioxane HCl_dioxane->Final_Product 2. Add dropwise at 0°C Solvent2 Solvent (e.g., Dioxane/MeOH) Solvent2->Final_Product In

    Caption: Proposed synthetic workflow for 4-Methyl-1-(L-alanyl)-piperazine 2HCl.

    Detailed Experimental Protocol

    Step 1: Synthesis of tert-butyl (S)-(1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl)carbamate (Boc-protected intermediate)

    • To a solution of N-Boc-L-alanine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq).

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Add 1-methylpiperazine (1.1 eq) to the reaction mixture, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA, 2.5 eq).

    • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.

    Step 2: Synthesis of 4-Methyl-1-(L-alanyl)-piperazine dihydrochloride

    • Dissolve the purified Boc-protected intermediate (1.0 eq) in a minimal amount of methanol.

    • Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) dropwise to the solution at 0 °C.

    • Stir the mixture at room temperature for 2-4 hours, during which a precipitate should form.

    • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 4-Methyl-1-(L-alanyl)-piperazine 2HCl as a solid.

    Critical Factors for Reproducibility
    ParameterImportanceRationale
    Purity of Starting Materials HighImpurities in N-Boc-L-alanine or 1-methylpiperazine can lead to side reactions and difficult-to-remove byproducts.[4]
    Anhydrous Reaction Conditions HighWater can hydrolyze the activated ester intermediate, reducing the yield of the desired amide.
    Stoichiometry of Reagents MediumPrecise control over the stoichiometry of the coupling reagents and base is crucial for optimal yield and minimizing side products.[3]
    Reaction Temperature and Time MediumThese parameters should be kept consistent to ensure complete reaction and prevent degradation of products or reagents.
    Purification Method HighThe method of purification (e.g., column chromatography, recrystallization) will directly impact the purity of the final compound and must be consistently applied.
    Handling of Final Product HighThe dihydrochloride salt is likely hygroscopic; therefore, it should be handled in a dry environment and stored appropriately to prevent water absorption.[5]

    Part 2: Characterization and Quality Control: A Comparative Approach

    Thorough characterization of the synthesized 4-Methyl-1-(L-alanyl)-piperazine 2HCl is paramount for ensuring the reproducibility of any subsequent experiments. This involves confirming the chemical structure and assessing its purity, including its enantiomeric purity.

    Structural Verification
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the covalent structure of the molecule. The spectra should be consistent with the expected chemical shifts and coupling constants for the proposed structure.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass of the molecular ion, further confirming the elemental composition.

    Purity Assessment: A Comparison of Chromatographic Methods

    The presence of impurities can significantly alter the outcome of biological or chemical experiments. Therefore, a reliable method for purity assessment is crucial. For chiral molecules like 4-Methyl-1-(L-alanyl)-piperazine 2HCl, assessing enantiomeric purity is also critical, as different enantiomers can have vastly different biological activities.[6]

    Analytical MethodPrinciple of SeparationCommon Chiral Selector/ReagentKey AdvantagesKey Limitations
    Chiral High-Performance Liquid Chromatography (HPLC) Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives).[6]High resolution and reproducibility, well-established and widely available, suitable for preparative scale.[6]Can require extensive method development to find a suitable CSP and mobile phase combination.
    Chiral Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.Cyclodextrins (e.g., sulfated β-cyclodextrin).[7]High efficiency, low sample and reagent consumption, rapid method development.[7]Lower loading capacity compared to HPLC, can be less robust for complex matrices.
    Analytical Workflow for Quality Control

    The following diagram outlines a comprehensive workflow for the quality control of synthesized 4-Methyl-1-(L-alanyl)-piperazine 2HCl.

    cluster_0 Initial Characterization cluster_1 Structural Verification cluster_2 Purity and Enantiomeric Excess Crude Crude Product TLC_LCMS TLC/LC-MS Analysis Crude->TLC_LCMS Initial Check Purification Purification TLC_LCMS->Purification Guide Purification Purified Purified Product NMR ¹H and ¹³C NMR Purified->NMR HRMS High-Resolution MS Purified->HRMS Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed HRMS->Structure_Confirmed Confirmed_Product Structurally Confirmed Product Chiral_HPLC Chiral HPLC Confirmed_Product->Chiral_HPLC Purity_Data Purity >95%? Chiral_HPLC->Purity_Data ee_Data Enantiomeric Excess >98%? Purity_Data->ee_Data Yes Final_QC QC Passed ee_Data->Final_QC Yes

    Caption: Analytical workflow for quality control of 4-Methyl-1-(L-alanyl)-piperazine 2HCl.

    Conclusion

    Ensuring the reproducibility of experiments involving novel chemical entities like 4-Methyl-1-(L-alanyl)-piperazine 2HCl begins with a robust and well-documented synthetic procedure and is cemented by a thorough analytical characterization. By carefully controlling the critical parameters outlined in this guide and employing a comprehensive analytical workflow, researchers can have high confidence in the quality of their material. This, in turn, is fundamental for generating reliable and reproducible data in subsequent biological or chemical assays, ultimately accelerating the pace of drug discovery and development. The principles discussed herein provide a solid foundation for any scientist working with novel piperazine derivatives.

    References

    [3] Ten, A., Koizhaiganova, R., Bissenbay, D., & Yu, V. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. General Biochemistry.

    [6] A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives. (2025). Benchchem.

    [8] Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. (2025). Benchchem.

    [4] Piperazine Impurities and Synthesis. (n.d.). Daicel Pharma Standards.

    [7] Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (2026, February 15). ResearchGate.

    [1] Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021, October 8). MDPI.

    [2] Synthesis of Novel Piperazine-Containing Compounds: A Technical Guide for Drug Discovery Professionals. (2025). Benchchem.

    [5] PIPERAZINE DIHYDROCHLORIDE. (n.d.). CAMEO Chemicals - NOAA.

    Sources

    Comparative

    Piperazine-Linked Scaffolds in Targeted Therapeutics: A Comparative Guide on Docking and Efficacy

    As drug development shifts toward highly targeted, multi-pharmacophore systems, the selection of the correct molecular linker is as critical as the pharmacophores themselves. For researchers and medicinal chemists, piper...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As drug development shifts toward highly targeted, multi-pharmacophore systems, the selection of the correct molecular linker is as critical as the pharmacophores themselves. For researchers and medicinal chemists, piperazine has emerged as a privileged scaffold. Unlike rigid aromatic linkers, piperazine’s chair conformation acts as a dynamic hinge, allowing attached moieties to adopt non-planar geometries. This structural causality enables the precise vector projection of functional groups into complex topological landscapes of target active sites, while its nitrogen atoms improve aqueous solubility and pharmacokinetic (ADMET) profiles.

    This guide objectively compares the performance of novel piperazine-linked derivatives against standard clinical alternatives across two distinct therapeutic domains: antidiabetic (α-Glucosidase inhibition) and anticancer (tubulin/estrogen receptor targeting). We provide the supporting in silico and in vitro experimental data, alongside self-validating protocols to ensure reproducibility.

    Antidiabetic Efficacy: Quinoline-Piperazine Derivatives vs. Acarbose

    Context and Rationale

    α-Glucosidase is a critical enzyme in the brush border of the small intestine, responsible for hydrolyzing complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme is a primary strategy for managing postprandial hyperglycemia in Type 2 Diabetes Mellitus (T2DM). Recent studies have hybridized a quinoline core with a flexible piperazine linker to enhance enzyme interaction .

    Performance Comparison

    The synthesized quinoline-piperazine-acetamide derivatives were evaluated against Acarbose , the standard clinical α-glucosidase inhibitor.

    CompoundAryl SubstitutionTargetIC₅₀ (µM)Binding Energy (kcal/mol)Performance vs. Standard
    Compound 7j 2,5-dimethoxy phenylα-Glucosidase50.0 ± 1.2-11.88415x more potent
    Compound 6m Benzylα-Glucosidase280.0 ± 2.4-9.4502.6x more potent
    Acarbose N/A (Standard)α-Glucosidase750.0 ± 5.0N/ABaseline
    Mechanistic Docking Insights & Causality

    Why does Compound 7j outperform Acarbose so significantly? Molecular docking reveals the causality behind the efficacy. The electron-donating nature of the 2,5-dimethoxy phenyl group increases the electron density of the aromatic ring, facilitating superior π-π stacking and π-cation interactions with the hydrophobic pocket of the enzyme. Specifically, the piperazine linker perfectly positions the quinoline core to form hydrophobic contacts with Pro309 , while the terminal groups establish strong hydrogen bonds with His239 and Lys155 . This dual-anchoring mechanism locks the enzyme in an inactive conformation, preventing carbohydrate hydrolysis.

    Pathway Drug Quinoline-Piperazine Derivative Complex Ligand-Enzyme Complex (His239, Pro309 Interactions) Drug->Complex Docking Enzyme α-Glucosidase Enzyme Glucose Glucose Absorption Enzyme->Glucose Hydrolyzes Complex->Enzyme Inhibits Control Glycemic Control Complex->Control Promotes Carbs Complex Carbohydrates Carbs->Enzyme Binds Hyper Postprandial Hyperglycemia Glucose->Hyper Causes

    Mechanistic pathway of α-Glucosidase inhibition by quinoline-piperazine derivatives.

    Anticancer Efficacy: Imidazo[1,2-a]pyridine Conjugates vs. Paclitaxel

    Context and Rationale

    The imidazo[1,2-a]pyridine scaffold is a known pharmacophore for anticancer activity. By linking it to a piperazine moiety, researchers aim to create multi-target agents capable of binding to both the colchicine active site (inhibiting microtubule polymerization) and the human estrogen receptor. This multi-target approach is crucial for overcoming resistance mechanisms in cervical (HeLa) and hepatic (HepG2) cancers .

    Performance Comparison

    The biological activity of these piperazine-linked derivatives was objectively compared to Paclitaxel , a highly potent but systemically toxic chemotherapeutic agent.

    CompoundSubstitutionCell LineIC₅₀ (µM)Objective Assessment vs Standard
    Compound 7i 3-fluorophenylHeLa3.5Highly competitive; ~1.25x less potent but multi-targeted
    Compound 7h 2-(trifluoromethyl)phenylHeLa5.8Clinically relevant; ~2x less potent
    Paclitaxel N/A (Standard)HeLa2.8Baseline (High systemic toxicity)
    Mechanistic Docking Insights & Causality

    While slightly less potent than Paclitaxel in raw IC₅₀ values, Compounds 7i and 7h offer a superior theoretical safety profile due to their multi-target binding capability. The causality of their efficacy lies in the halogen substitutions (fluorine and trifluoromethyl). These highly electronegative groups increase the lipophilicity of the molecule, allowing deeper penetration into the hydrophobic colchicine binding pocket of tubulin. The piperazine core acts as a rigid spacer, ensuring that the imidazo[1,2-a]pyridine and the fluorinated phenyl rings do not sterically clash, maintaining an optimal binding pose across multiple receptor types.

    Self-Validating Experimental Protocols

    To ensure scientific trustworthiness, computational and in vitro workflows must not be isolated; they must function as a self-validating system . Below are the standardized protocols used to generate and verify the data discussed above.

    In Silico Protocol: Molecular Docking & Dynamics
    • Protein Preparation: Retrieve the high-resolution crystal structure of the target (e.g., α-Glucosidase or Tubulin) from the Protein Data Bank (PDB). Remove water molecules, add polar hydrogens, and compute Gasteiger charges to stabilize the electrostatic environment.

    • Ligand Preparation: Sketch the piperazine derivatives and perform energy minimization using an MMFF94 force field to ensure the piperazine ring adopts its lowest-energy chair conformation.

    • Self-Validation (Grid Box Calibration): Critical Step. Extract the co-crystallized native ligand from the PDB structure. Generate the receptor grid box centered on this ligand. Re-dock the native ligand into the grid. Acceptance Criteria: The Root Mean Square Deviation (RMSD) between the predicted docking pose and the crystallographic pose must be < 2.0 Å . If this fails, the scoring function or grid parameters must be recalibrated.

    • High-Throughput Docking: Screen the prepared piperazine derivatives using the validated grid. Rank poses based on binding energy (kcal/mol) and analyze non-covalent interactions (hydrogen bonds, π-π stacking) using visualization software.

    • Molecular Dynamics (MD): Subject the top-scoring complex to a 100 ns MD simulation to confirm the temporal stability of the piperazine linker within the active site.

    In Vitro Validation Assays
    • Enzymatic Assay (α-Glucosidase):

      • Incubate the enzyme with varying concentrations of the piperazine derivative (0.1 to 1000 µM) in a phosphate buffer (pH 6.8) at 37°C for 15 minutes.

      • Add p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

      • Measure absorbance at 405 nm using a microplate reader. The reduction in absorbance correlates directly with enzyme inhibition, validating the docking scores.

    • Cytotoxicity Assay (MTT):

      • Seed HeLa cells in 96-well plates and incubate for 24 hours.

      • Treat with piperazine derivatives (Compound 7i, 7h) and Paclitaxel controls.

      • After 48 hours, add MTT reagent. The viable cells reduce MTT to purple formazan. Dissolve in DMSO and measure absorbance at 570 nm to calculate the IC₅₀.

    Workflow Target Protein Target Preparation (PDB Retrieval, Minimization) Grid Receptor Grid Generation (Active Site Definition) Target->Grid Ligand Piperazine Ligand Prep (3D Conformer, Charge Assignment) Docking Molecular Docking (Scoring & Pose Analysis) Ligand->Docking Validation Protocol Validation (Native Ligand Re-docking RMSD < 2Å) Grid->Validation Validation->Docking InVitro In Vitro Validation (Enzyme/Cell Assays) Docking->InVitro

    Workflow for self-validating molecular docking and in vitro experimental validation.

    References

    • Ghasemi, M., Iraji, A., Dehghan, M., et al. (2024). "Quinoline-piperazine derivatives as potential α-Glucosidase inhibitors: Synthesis, biological evaluation, and in silico studies." Journal of Molecular Structure, 1323, 140561. Available at:[Link]

    • Gangireddy, M. R., Mantipally, M., Gundla, R., et al. (2019). "Design and Synthesis of Piperazine-Linked Imidazo[1,2-a]Pyridine Derivatives as Potent Anticancer Agents." ChemistrySelect, 4(46), 13622-13629. Available at:[Link]

    Safety & Regulatory Compliance

    Safety

    Proper Disposal of 4-Methyl-1-(L-alanyl)-piperazine 2HCl: A Guide for Laboratory Professionals

    Hazard Identification and Risk Assessment Given its chemical structure as a piperazine derivative, 4-Methyl-1-(L-alanyl)-piperazine 2HCl should be handled as a hazardous substance. Piperazine and its derivatives are know...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Hazard Identification and Risk Assessment

    Given its chemical structure as a piperazine derivative, 4-Methyl-1-(L-alanyl)-piperazine 2HCl should be handled as a hazardous substance. Piperazine and its derivatives are known to cause a range of health effects, including skin and eye irritation, and may be harmful if ingested or inhaled.[1][2] Therefore, all waste containing this compound must be treated as hazardous chemical waste.

    Key Assumed Hazards:

    • Skin and Eye Irritation: Direct contact can cause irritation or, in some cases, severe damage.[1][3]

    • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[4]

    • Toxicity: May be harmful if swallowed.[1]

    A thorough risk assessment should be conducted before handling the compound for disposal, considering the quantities involved and the potential for exposure.

    Personal Protective Equipment (PPE)

    Appropriate PPE is non-negotiable when handling 4-Methyl-1-(L-alanyl)-piperazine 2HCl waste. The following table summarizes the minimum required PPE.

    Body PartRequired PPERationale
    Eyes/Face Chemical safety goggles or a face shieldProtects against splashes and airborne particles.
    Hands Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and potential irritation or absorption.
    Body Laboratory coatProvides a barrier against accidental spills.
    Respiratory NIOSH-approved respiratorNecessary if there is a risk of generating dust or aerosols.

    Always inspect PPE for integrity before use and do not wear it outside of the laboratory.[5]

    Waste Segregation and Container Management

    Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.[1][6]

    Step-by-Step Waste Collection:

    • Designate a Waste Stream: Collect waste 4-Methyl-1-(L-alanyl)-piperazine 2HCl as a non-halogenated organic solid waste .[1]

    • Select an Appropriate Container: Use a dedicated, chemically compatible, and sealable container. The container must be in good condition, free of leaks or damage.[1][6]

    • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "4-Methyl-1-(L-alanyl)-piperazine 2HCl ".[7] Do not use abbreviations or chemical formulas.[7]

    • Accumulation: Keep the waste container closed at all times except when adding waste.[7] Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7]

    • Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.[1]

    Waste_Segregation_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal Start Generation of 4-Methyl-1-(L-alanyl)-piperazine 2HCl Waste Assess Assess Hazards (Treat as Hazardous) Start->Assess PPE Don Appropriate PPE Assess->PPE Container Select & Label Compatible Container PPE->Container Segregate Segregate as Non-Halogenated Organic Solid Waste Container->Segregate Store Store in SAA with Secondary Containment Segregate->Store Contact_EHS Contact Environmental Health & Safety (EHS) Store->Contact_EHS Arrange_Pickup Arrange Pickup by Licensed Waste Contractor Contact_EHS->Arrange_Pickup Incineration Approved Disposal (e.g., Incineration) Arrange_Pickup->Incineration

    Caption: Waste disposal workflow for 4-Methyl-1-(L-alanyl)-piperazine 2HCl.

    Spill Management

    In the event of a spill, prompt and safe cleanup is essential.

    • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

    • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or unmanageable spills, contact your institution's Environmental Health & Safety (EHS) office immediately.

    • Cleanup:

      • Wearing appropriate PPE, carefully sweep or scoop the solid material to avoid generating dust.[1][8]

      • Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.[1]

      • Decontaminate the spill area with a suitable solvent, followed by soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.[1]

    Final Disposal Protocol

    The ultimate disposal of 4-Methyl-1-(L-alanyl)-piperazine 2HCl waste must be handled by a licensed and approved chemical waste disposal company.[1][8]

    • Do not dispose of this chemical down the drain or in the regular trash.[1] Discharge into the environment must be avoided.[1]

    • The recommended method of disposal is incineration at a licensed chemical destruction facility.[1]

    • Contact your institution's EHS office to arrange for the collection of the hazardous waste container.

    Empty containers that held 4-Methyl-1-(L-alanyl)-piperazine 2HCl should be treated as hazardous waste and disposed of in the same manner as the unused product.[8] Do not rinse the container and discharge the rinsate down the drain; the rinsate must be collected and disposed of as hazardous waste.[1]

    Regulatory Compliance

    All chemical waste disposal activities are governed by local, state, and federal regulations, primarily those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] Academic laboratories may have specific regulations under 40 CFR, part 262, subpart K.[6][11] It is imperative to be familiar with and adhere to your institution's specific policies and the applicable legal requirements.

    Conclusion

    The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By following these detailed procedures for the disposal of 4-Methyl-1-(L-alanyl)-piperazine 2HCl, researchers can ensure they are operating in a safe, compliant, and environmentally conscious manner. Always consult your institution's EHS department for specific guidance and clarification.

    References

    • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

    • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University. Retrieved from [Link]

    • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

    • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

    • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

    • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

    Sources

    Handling

    Personal protective equipment for handling 4-Methyl-1-(L-alanyl)-piperazine 2HCl

    As a Senior Application Scientist, I recognize that handling specialized building blocks like 4-Methyl-1-(L-alanyl)-piperazine 2HCl requires more than just a cursory glance at a safety sheet. This compound—a critical ami...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I recognize that handling specialized building blocks like 4-Methyl-1-(L-alanyl)-piperazine 2HCl requires more than just a cursory glance at a safety sheet. This compound—a critical amino acid-piperazine intermediate used in advanced peptide synthesis and pharmacokinetic optimization—presents unique physicochemical challenges.

    To ensure absolute safety and logistical efficiency in your laboratory, we must move beyond generic advice and understand the causality behind chemical handling. Below is a comprehensive, self-validating guide to the operational integration, personal protection, and disposal of this compound.

    Mechanistic Hazard Profile

    To design an effective safety protocol, we must first understand the chemical behaviors that dictate the hazards of piperazine dihydrochlorides:

    • Hygroscopicity & Localized Acidity: The dihydrochloride (2HCl) salt is inherently hygroscopic. Upon contact with ambient moisture or physiological fluids (e.g., sweat, ocular fluid), it rapidly dissociates. This creates a localized acidic microenvironment capable of causing severe skin irritation and serious eye damage[1].

    • Sensitization Potential: Piperazine derivatives are well-documented respiratory and skin sensitizers. Inhalation of airborne dust or repeated dermal exposure can trigger Type I or Type IV hypersensitivity reactions, leading to asthma-like symptoms or allergic contact dermatitis[1].

    • Thermal Instability: If subjected to high heat, mechanical impact, or improper incineration, the compound undergoes thermal decomposition, emitting highly toxic fumes including nitrogen oxides (NOx) and hydrogen chloride (HCl) gas[2].

    Personal Protective Equipment (PPE) Matrix

    Standard laboratory attire is insufficient for handling sensitizing salts. The following PPE matrix is engineered to mitigate the specific physicochemical risks associated with 4-Methyl-1-(L-alanyl)-piperazine 2HCl.

    Protection VectorRequired SpecificationMechanistic Rationale
    Respiratory NIOSH-approved N95 or P100 particulate respiratorPrevents inhalation of aerosolized dust, directly mitigating the high risk of respiratory sensitization inherent to the piperazine ring[1].
    Ocular Snug-fitting chemical safety goggles (indirect venting)Shields against airborne particulates settling in the ocular mucosa, preventing the 2HCl salt from dissolving and causing acute acidic burns[1].
    Dermal (Hands) Double-gloving with heavy-duty Nitrile (≥0.11 mm thickness)Nitrile provides superior chemical resistance to amine derivatives. Double-gloving ensures a sterile, uncontaminated barrier is maintained if the outer glove requires immediate removal after a spill[3].
    Dermal (Body) Flame-resistant (FR) laboratory coat with elastic cuffsPrevents the accumulation of potentially combustible dust on personal clothing and provides a barrier against localized acidic burns[4].

    Operational Handling Protocol

    Do not treat this compound as a generic benchtop reagent. Follow this step-by-step methodology to ensure operational integrity and personnel safety:

    Step 1: Environmental Preparation Conduct all open-handling procedures (e.g., weighing, transferring, aliquoting) strictly within a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood with a face velocity of 80–100 fpm. Ensure the workspace is completely dry prior to operation to prevent the hygroscopic powder from clumping or degrading.

    Step 2: Static Mitigation Piperazine derivative powders can generate static electricity, posing a mild combustible dust hazard[4]. Utilize anti-static weighing boats and grounded, non-sparking spatulas during mass transfer to prevent ignition of airborne particulates.

    Step 3: Reconstitution Strategy When preparing solutions for peptide synthesis, always add the solid 4-Methyl-1-(L-alanyl)-piperazine 2HCl to the solvent (e.g., DMF, DCM, or aqueous buffer)—never the reverse. Causality: Rapid dissolution of dihydrochloride salts can be exothermic. Controlled addition of the solid into the liquid prevents localized solvent micro-boiling, which could otherwise aerosolize the active compound and bypass your respiratory controls.

    Step 4: Immediate Decontamination Post-transfer, wipe down the balance and surrounding surfaces with a slightly damp, disposable microfiber cloth to capture stray particulates, followed immediately by a dry wipe to eliminate residual moisture.

    Waste Management & Disposal Plan

    Improper disposal of piperazine derivatives poses severe environmental and facility risks. Adhere to the following disposal architecture:

    Step 1: Waste Segregation Classify pure 4-Methyl-1-(L-alanyl)-piperazine 2HCl waste as non-halogenated organic solid waste. It is critical to isolate this waste stream from strong oxidizing agents (e.g., peroxides, permanganates, chlorates), as mixing incompatible chemicals can trigger violent exothermic reactions[4].

    Step 2: Solid Waste Containment Place all contaminated consumables (gloves, weighing papers, spatulas) into a high-density polyethylene (HDPE) container. The container must have a secure, tight-fitting lid to prevent moisture ingress and dust escape[3].

    Step 3: Liquid Waste Neutralization If the compound is dissolved in an unbuffered aqueous solution, the dihydrochloride salt will significantly lower the pH. Verify and adjust the pH to a neutral range (pH 6–8) using a mild base (e.g., 1M NaOH) before transferring the liquid to a centralized hazardous waste carboy.

    Step 4: Spill Response & Final Disposal In the event of a spill, do not use water , as this will dissolve the salt and spread the acidic hazard. Instead, perform a dry clean-up using an inert absorbent material (like dry sand) or a dedicated explosion-proof, HEPA-filtered vacuum[3]. Label all waste containers with GHS pictograms for "Irritant" and "Health Hazard." Arrange for collection by a licensed facility for high-temperature incineration, which safely degrades the compound into CO₂, H₂O, and neutralized NOx/HCl byproducts[2][3].

    Operational Workflow Visualization

    The following logical hierarchy illustrates the safe handling, spill mitigation, and disposal pathways for piperazine dihydrochloride derivatives.

    G N1 Pre-Operation: Don Required PPE N2 Engineering Control: Chemical Fume Hood N1->N2 N3 Operation: Weighing & Transfer N2->N3 N4 Spill Detected? N3->N4 N5 Spill Protocol: Dry Sweep (No Water) N4->N5 Yes N6 Standard Protocol: Proceed to Synthesis N4->N6 No N7 Waste Segregation: Solid / Liquid Bins N5->N7 N6->N7 N8 Final Disposal: Incineration Facility N7->N8

    Operational workflow and spill response logic for piperazine dihydrochloride derivatives.

    References

    • BenchChem. "Proper Disposal of 1-Benzoylpiperazine: A Guide for Laboratory Professionals." BenchChem Safety Operating Guide.
    • TCI Chemicals. "SAFETY DATA SHEET: Piperazine Dihydrochloride." Tokyo Chemical Industry Co., Ltd.
    • New Jersey Department of Health. "HAZARDOUS SUBSTANCE FACT SHEET: PIPERAZINE DIHYDROCHLORIDE." NJ.gov.
    • Spectrum Chemical. "Material Safety Data Sheet: Piperazine Dihydrochloride." Spectrum Quality Products.

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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